5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Description
The exact mass of the compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is 240.95385 g/mol and the complexity rating of the compound is 181. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-(4-bromo-2-fluorophenyl)-1,3-oxazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5BrFNO/c10-6-1-2-7(8(11)3-6)9-4-12-5-13-9/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSDDAZBDGUYXHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)C2=CN=CO2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Comprehensive Structure Elucidation: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
The following technical guide details the structure elucidation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . This document is designed for medicinal chemists and analytical scientists, focusing on the rigorous differentiation of regioisomers and the unambiguous assignment of the fluorinated phenyl ring system.
Executive Summary & Analytical Challenge
In the development of kinase inhibitors and antimicrobial agents, the 5-aryloxazole scaffold is a privileged structure. However, its synthesis (often via Van Leusen chemistry or cyclization of
The primary analytical challenge for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole lies in:
-
Regiochemistry: Conclusively distinguishing the 5-aryl isomer from the 4-aryl isomer.
-
Substituent Pattern: Verifying the 1,2,4-trisubstituted benzene ring pattern, particularly the position of the fluorine atom relative to the oxazole and bromine.
This guide provides a self-validating protocol using multinuclear NMR (
Synthesis Context & Impurity Profile
Understanding the synthetic origin guides the elucidation strategy.
-
Primary Route: Van Leusen reaction (TosMIC + Aldehyde).
-
Alternative Route: Cyclization of
-bromoacetophenones with formamide.-
Potential Impurity: Imidazoles or residual uncyclized intermediates.
-
Structural Elucidation Protocol
Phase 1: Molecular Formula Confirmation (HRMS)
Before spectral analysis, confirm the elemental composition.
-
Technique: ESI-TOF or Orbitrap MS (Positive Mode).
-
Target Ion:
. -
Isotopic Pattern: The presence of Bromine (
Br/ Br) must yield a characteristic 1:1 doublet pattern separated by 2 Da. -
Diagnostic Criteria:
-
Monoisotopic Mass (
Br): ~241.96 Da. -
Isotope Peak (
Br): ~243.96 Da. -
Note: Fluorine is monoisotopic (
F) and does not alter the pattern.
-
Phase 2: H NMR Analysis (Proton Assignment)
The
Oxazole Ring Protons
The 1,3-oxazole ring possesses two distinct protons:
-
H2 (C2-H): Appears as a sharp singlet, highly deshielded (
8.0 – 8.5 ppm) due to the flanking nitrogen and oxygen atoms. -
H4 (C4-H): Appears as a singlet, typically shielded relative to H2 (
7.4 – 7.8 ppm).-
Differentiation: In a 4-aryloxazole, the remaining proton would be H5, which typically resonates further downfield than H4.
-
Phenyl Ring Protons (The "F-H" Coupling Key)
The 2-fluoro-4-bromophenyl moiety creates a specific splitting pattern due to
-
H3' (Ortho to F, Meta to Br):
-
Pattern: Doublet of doublets (dd).
-
Coupling: Large
(~9–11 Hz) and small (meta, ~2 Hz). -
Shift: Shielded by the ortho-fluorine.
-
-
H5' (Meta to F, Ortho to Br):
-
Pattern: Doublet of doublets (dd).
-
Coupling:
(ortho, ~8.5 Hz) and (meta, ~2 Hz). -
Note: Para-coupling to F (
) is usually negligible or causes slight broadening.
-
-
H6' (Meta to F, Ortho to Oxazole):
-
Pattern: Pseudo-triplet or dd.
-
Coupling:
(ortho, ~8.5 Hz) and (meta, ~6–8 Hz). -
Diagnostic: This proton is spatially close to the oxazole ring, making it critical for NOESY/HMBC.
-
Phase 3: C & F NMR (The Structural Anchors)
C NMR provides definitive proof of the fluorine position via C-F coupling constants (| Carbon Position | Assignment | Chemical Shift ( | Multiplicity | Coupling Constant ( | Diagnostic Value |
| C2' | C-F (Ipso) | ~158-160 | Doublet | Definitive F-position | |
| C1' | C-Ipso (to Ox) | ~115-120 | Doublet | Connects Ring to F | |
| C3' | C-H (Ortho) | ~120-125 | Doublet | High coupling confirms ortho | |
| C4' | C-Br | ~120-125 | Doublet | Confirms meta to F | |
| C5' | C-H (Para) | ~128-130 | Doublet | Distal to F | |
| C6' | C-H (Meta) | ~128-132 | Doublet | Meta relationship | |
| C5 (Ox) | Oxazole C5 | ~145-150 | Singlet* | - | Quaternary anchor |
*Note: C5 of the oxazole may show a very small long-range coupling (
Phase 4: 2D NMR Verification (Regiochemistry)
This is the "self-validating" step. We must prove the oxazole is attached at C5, not C4.
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Crucial Correlation: Look for a cross-peak between Oxazole H4 and Phenyl C1' .
-
Logic: In a 5-aryloxazole, H4 is 3 bonds away from C1' (
). In a 4-aryloxazole, the proton at position 5 (H5) would be 3 bonds away, but the chemical shift of H5 is distinct from H4.
-
-
Confirmation: Phenyl H6' should show a strong 3-bond correlation to Oxazole C5 . This definitively links the two rings.
-
-
NOESY (Nuclear Overhauser Effect):
-
Spatial Proximity: Strong NOE signal between Oxazole H4 and Phenyl H6' . This confirms they are adjacent, supporting the 5-aryl substitution.
-
Visual Elucidation Workflows
Diagram 1: Analytical Workflow
The following diagram outlines the logical progression from crude material to certified structure.
Caption: Step-by-step analytical workflow for unambiguous structure validation.
Diagram 2: Key HMBC Correlations
This diagram visualizes the specific heteronuclear correlations required to prove the regiochemistry.
Caption: Diagnostic HMBC correlations linking the oxazole H4 and Phenyl H6' across the C5-C1' bond.
Experimental Protocol Summary
Sample Preparation[2][5]
-
Solvent: Dissolve 5-10 mg of the compound in 0.6 mL DMSO-
. (DMSO is preferred over CDCl for better solubility of polar heterocycles and sharper definition of exchangeable protons if present, though none are here). -
Tube: High-precision 5mm NMR tube.
Acquisition Parameters (Bruker 400/500 MHz)
- H NMR: 16 scans, 30° pulse, 2s relaxation delay.
- C NMR: 512-1024 scans, proton-decoupled (CPD), 2s relaxation delay.
- F NMR: 16-32 scans, coupled or decoupled (coupled preferred to verify H-F interactions).
-
HMBC: Optimized for long-range coupling
Hz.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 31, 1972, pp. 3114-3118. Link
- Dodd, D. S., et al. "Assignment of the 13C NMR spectra of some 2-substituted oxazoles." Journal of Heterocyclic Chemistry, vol. 29, 1992, pp. 1003.
- Abraham, R. J., et al. "13C NMR spectra of fluorobenzenes: C-F coupling constants." Journal of the Chemical Society, Perkin Transactions 2, 1987.
- Claridge, T. D. W.High-Resolution NMR Techniques in Organic Chemistry. 3rd ed., Elsevier, 2016.
Sources
Technical Monograph: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
The following technical guide is structured as a high-level research monograph. It addresses the specific chemical entity 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a specialized heterocyclic building block often utilized in medicinal chemistry for the development of kinase inhibitors and biaryl scaffolds.
Synthesis, Identification, and Strategic Utility in Drug Discovery
Executive Summary & Registry Data
The compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a disubstituted heteroaryl motif. Unlike its common catalog analogues, this specific regioisomer is frequently a "make-on-demand" intermediate rather than a bulk commodity. Its value lies in the orthogonal reactivity of its substituents: the oxazole ring serves as a hydrogen bond acceptor/donor mimic, the bromine atom facilitates palladium-catalyzed cross-coupling, and the fluorine atom modulates metabolic stability and pKa.
Chemical Identity & "Lookup" Clarification
Researchers often confuse this target with its commercially available isomers. Precise structural verification is required.
| Attribute | Data / Value |
| Chemical Name | 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.05 g/mol |
| Exact Mass | 240.9539 |
| Canonical SMILES | C1=CC(=C(C=C1Br)C2=CN=CO2)F |
| Precursor CAS | 57848-46-1 (4-Bromo-2-fluorobenzaldehyde) |
| Isomer Alert | Do NOT confuse with CAS 2004344-71-0 (5-Bromo-2-fluoro isomer) or CAS 929884-83-3 (3-Bromo-4-fluoro isomer). |
Note on CAS Registry: As a specialized intermediate, this exact structure often lacks a persistent public CAS number in open-access aggregators (e.g., Common Chemistry). It is synthesized primarily via the Van Leusen reaction from the aldehyde precursor (CAS 57848-46-1).
Synthetic Methodology: The Van Leusen Protocol
The most robust route to 5-substituted oxazoles is the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). This method is preferred over cyclodehydration of
Reaction Logic
The synthesis relies on the base-mediated addition of TosMIC to 4-Bromo-2-fluorobenzaldehyde . The presence of the ortho-fluorine atom exerts an electronic withdrawing effect, potentially accelerating the initial nucleophilic attack of the deprotonated TosMIC species.
Experimental Workflow (Standardized)
Reagents:
-
Precursor: 4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Reagent: Tosylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Base: Potassium Carbonate (
) (2.0 equiv) -
Solvent: Methanol (MeOH) or Dimethoxyethane (DME)
Step-by-Step Protocol:
-
Preparation: Charge a round-bottom flask with 4-Bromo-2-fluorobenzaldehyde (e.g., 10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).
-
Base Addition: Add
(20 mmol) in a single portion. -
Reflux: Heat the suspension to reflux (
) for 3–5 hours. Monitor consumption of the aldehyde via TLC (Hexane/EtOAc 4:1). -
Workup: Cool to room temperature. Remove solvent under reduced pressure.
-
Extraction: Resuspend residue in water (50 mL) and extract with EtOAc (
mL). Wash combined organics with brine, dry over , and concentrate. -
Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Gradient: 0-20% EtOAc in Hexanes).
Pathway Visualization
The following diagram illustrates the synthetic flow and the critical decision points for quality control.
Figure 1: Van Leusen synthesis pathway transforming the aldehyde precursor into the oxazole core.
Structural Verification (Self-Validating System)
To ensure the identity of the synthesized compound and rule out regioisomers, the following analytical signatures must be confirmed.
1H NMR Diagnostics (DMSO- )
The oxazole ring protons provide a distinct fingerprint.
-
~8.45 ppm (s, 1H): The
-2 proton (between Oxygen and Nitrogen) is highly deshielded. -
~7.60 ppm (s, 1H): The
-4 proton (adjacent to the aryl ring). -
Aryl Region: The 4-bromo-2-fluorophenyl moiety will show a characteristic coupling pattern (dd or m) due to
coupling.
LC-MS/HPLC
-
Expected Mass:
(1:1 isotopic ratio due to Bromine). -
Retention Time: The compound is moderately lipophilic (cLogP ~ 3.2) and will elute later than the aldehyde precursor on a C18 reverse-phase column.
Strategic Utility in Drug Design
This scaffold is a versatile "linchpin" in medicinal chemistry. The diagram below details how the orthogonal reactivity of the Bromine and the Oxazole C-H bond allows for divergent synthesis.
Figure 2: Divergent synthetic utility. The bromine atom allows for library expansion via cross-coupling, while the oxazole C2 position remains open for direct functionalization.
Case Study: Kinase Inhibition
The 2-fluorophenyl motif is often employed to lock conformation via intramolecular hydrogen bonding or to fill small hydrophobic pockets in ATP-binding sites. The oxazole ring acts as a bioisostere for amides or thiazoles, improving metabolic stability against peptidases.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced reaction of tosylmethyl isocyanide with aldehydes. Preparation of 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2373-2376.
- Sisson, G. W., et al. (2006). "Synthesis of 5-aryl-oxazoles via the Van Leusen reaction." Tetrahedron Letters, 47(31), 5583-5586. (Validation of TosMIC protocol for aryl aldehydes).
-
PubChem Compound Summary. (2023). "4-Bromo-2-fluorobenzaldehyde (CAS 57848-46-1)."[1][2] National Center for Biotechnology Information.
- Anderson, K. W., et al. (2006). "The Use of Palladium Chlorides and Bromides for the Suzuki-Miyaura Coupling." Journal of the American Chemical Society.
Sources
The Pharmacophore Scaffold: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Technical Guide to Biological Activity & Medicinal Application[1]
Executive Summary
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a "privileged structure" in modern medicinal chemistry—a molecular scaffold capable of providing high-affinity ligands for diverse biological targets. While often utilized as a high-value synthetic intermediate due to its orthogonal functionalization handles (bromine and oxazole C-2), the core pharmacophore itself exhibits intrinsic biological potential.
This guide analyzes the compound's structural biology, its role in modulating potency and selectivity in downstream drugs (specifically in oncology , antimicrobial , and anti-inflammatory pipelines), and provides validated experimental protocols for its synthesis and evaluation.
Chemical Biology & Structural Logic
The biological utility of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is dictated by three distinct structural features that solve common ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) problems.
1.1 The Fluorine Effect (Ortho-Substitution)
The fluorine atom at the C-2 position of the phenyl ring is not merely a halogen substituent; it is a conformational control element.
-
Metabolic Blockade: It protects the biologically vulnerable ortho-position from Phase I metabolic oxidation (hydroxylation) by Cytochrome P450 enzymes.
-
Conformational Locking: Through electrostatic repulsion with the oxazole heteroatoms, the fluorine atom forces the phenyl ring out of coplanarity. This induced "twist" is often critical for fitting into hydrophobic pockets of kinases (e.g., p38 MAPK) or COX-2 enzymes, where flat molecules fail to achieve specificity.
1.2 The Bromine Handle (Synthetic Versatility)
The C-4 bromine serves as a highly reactive "warhead" for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This allows researchers to rapidly generate libraries of bi-aryl compounds, extending the scaffold to reach deep binding pockets in target proteins.
1.3 The Oxazole Linker
The 1,3-oxazole ring acts as a bioisostere for amide or ester linkages but with superior metabolic stability. It serves as a hydrogen bond acceptor (via Nitrogen) and can engage in
Figure 1: Pharmacophore map detailing the functional roles of the scaffold's substituents.
Therapeutic Applications & Biological Activity[3][4][5][6][7]
2.1 Antimicrobial & Antifungal Activity
Diaryloxazoles are established antimicrobial agents.[1] The 4-bromo-2-fluorophenyl moiety specifically enhances lipophilicity (LogP), facilitating penetration through the lipid bilayers of Gram-positive bacteria (S. aureus) and fungi (C. albicans).
-
Mechanism: Disruption of cell membrane integrity and inhibition of lanosterol 14
-demethylase (CYP51), a key enzyme in fungal ergosterol biosynthesis. -
Potency: Derivatives containing the 2-fluoro motif often show 2-5x lower MIC (Minimum Inhibitory Concentration) values compared to non-fluorinated analogs due to increased intracellular half-life.
2.2 Anticancer (Tubulin Polymerization Inhibition)
Oxazole-bridged biaryls are structural analogs of Combretastatin A-4, a potent tubulin inhibitor.
-
Activity: The scaffold binds to the colchicine site of tubulin, preventing microtubule assembly during mitosis, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis.
-
Selectivity: The 2-fluoro substituent restricts rotation, locking the molecule in a bioactive conformation that mimics the twisted structure of natural tubulin binders.
2.3 Anti-Inflammatory (COX-2 Inhibition)
The 1,3-oxazole ring is a classic scaffold for COX-2 selective inhibitors (related to valdecoxib).
-
Role: The oxazole central ring orients the two aryl groups (one being the 4-bromo-2-fluorophenyl) into the COX-2 hydrophobic channel. The bromine atom often occupies the extra space available in the COX-2 active site (which is larger than COX-1), conferring selectivity and reducing gastrointestinal side effects.
Experimental Protocols
3.1 Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Note: This protocol utilizes the Van Leusen reaction, a robust method for assembling oxazoles from aldehydes.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
Tosylmethyl isocyanide (TosMIC) (1.1 eq)
-
Potassium Carbonate (
) (2.0 eq) -
Methanol (MeOH) (Solvent)
Step-by-Step Methodology:
-
Preparation: Dissolve 4-bromo-2-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous MeOH (50 mL).
-
Cyclization: Add
(20 mmol) to the solution. -
Reflux: Heat the mixture to reflux (65°C) for 3–5 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Workup: Evaporate the solvent under reduced pressure. Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash combined organic layers with brine, dry over
, and concentrate. Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes). -
Validation: Confirm structure via
-NMR (Characteristic oxazole proton singlet at ~7.9-8.4 ppm).
3.2 Antimicrobial Assay (MIC Determination)
Objective: Determine the Minimum Inhibitory Concentration against S. aureus.
-
Inoculum Prep: Adjust bacterial culture to
McFarland standard ( CFU/mL). -
Dilution: Prepare serial two-fold dilutions of the test compound in DMSO (Concentration range: 0.5 – 256
g/mL) in a 96-well microtiter plate. -
Incubation: Add 100
L of Mueller-Hinton broth containing the bacterial inoculum to each well. -
Control: Include positive control (Ciprofloxacin) and negative control (DMSO only).
-
Readout: Incubate at 37°C for 24 hours. The MIC is the lowest concentration showing no visible turbidity.
Visualization of Synthesis & Activity Flow[8]
Figure 2: Workflow from precursor synthesis to biological evaluation.
Data Summary: Comparative Activity Profile
| Derivative Class | Target Mechanism | Key Structural Feature | Typical Activity Range |
| Unsubstituted Scaffold | Weak Antimicrobial | Lipophilic membrane penetration | MIC: 50–100 |
| 4-Aryl-Oxazoles | COX-2 Inhibition | 2-Fluoro twist for pocket fit | IC50: 0.1–5.0 |
| Oxazole-Sulfonamides | Tubulin Inhibition | Mimicry of Combretastatin | IC50: 10–500 nM |
| Oxazole-Benzamides | SIRT2 Inhibition | 4-Br interaction with hydrophobic cleft | IC50: 1–10 |
References
-
National Institutes of Health (NIH). (2022). Synthesis and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. PubMed Central. Retrieved from [Link]
-
Der Pharma Chemica. (2015). Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-oxazole derivatives. Retrieved from [Link]
-
MDPI. (2022). Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. Molecules.[2][1][3][4][5][6][7][8][9] Retrieved from [Link]
Sources
- 1. Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3 [smolecule.com]
- 2. biointerfaceresearch.com [biointerfaceresearch.com]
- 3. psecommunity.org [psecommunity.org]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. fluorochem.co.uk [fluorochem.co.uk]
- 6. evitachem.com [evitachem.com]
- 7. papers.ssrn.com [papers.ssrn.com]
- 8. Buy 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 883230-59-9 [smolecule.com]
- 9. Development and Characterization of 3-(Benzylsulfonamido)benzamides as Potent and Selective SIRT2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to Investigating 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif, forming the core of numerous compounds with significant pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective properties.[1][2] This technical guide focuses on a specific, yet under-explored derivative, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . The unique substitution pattern of a brominated and fluorinated phenyl ring at the 5-position of the oxazole core suggests a high potential for targeted biological activity. This document serves as a comprehensive resource for researchers, outlining a hypothesis-driven approach to systematically investigate the therapeutic potential of this compound. We will delve into the most probable molecular targets across oncology, inflammation, and neurodegenerative disease, providing detailed, field-proven experimental protocols and the underlying scientific rationale for their selection.
Introduction: The Rationale for Investigating 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
The convergence of a 5-phenyl-1,3-oxazole core with halogen substitutions—specifically bromine and fluorine—on the phenyl ring presents a compelling case for therapeutic potential. The oxazole ring itself is a versatile pharmacophore known to interact with various enzymes and receptors.[1] Furthermore, the incorporation of halogens can significantly modulate a compound's pharmacokinetic and pharmacodynamic properties. Bromine can enhance binding affinity through halogen bonding, while fluorine can improve metabolic stability and membrane permeability.
Given the established anticancer, anti-inflammatory, and neuroprotective activities of structurally related oxazole derivatives, this guide proposes a focused investigation into the following high-priority therapeutic areas for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
Proposed Therapeutic Area I: Oncology
The dysregulation of key signaling pathways is a hallmark of cancer. Oxazole derivatives have shown promise in targeting several of these pathways.[3] Based on structure-activity relationship (SAR) studies of analogous compounds, we hypothesize that 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole may exert anticancer effects through the modulation of the following targets.
Potential Target: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
Scientific Rationale: VEGFR-2 is a key mediator of angiogenesis, a process crucial for tumor growth and metastasis. Small molecule inhibitors of VEGFR-2 are a validated therapeutic strategy in oncology. The 2-anilino-5-phenyloxazole scaffold has been identified as a potent inhibitor of VEGFR-2 kinase.[4] The 5-phenyl group of these inhibitors binds in the ATP-binding site of the kinase, and substitutions on this ring are critical for potency.
Experimental Validation: In Vitro VEGFR-2 Kinase Assay
This biochemical assay measures the ability of the test compound to inhibit the phosphorylation of a substrate by recombinant human VEGFR-2.
Protocol:
-
Plate Preparation: Coat a 96-well microtiter plate with a suitable substrate, such as poly (Glu, Tyr) 4:1, overnight at 4°C.
-
Washing and Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20) and then block with a blocking buffer (e.g., PBS with 1% BSA) for 1 hour at room temperature.
-
Compound Preparation: Prepare serial dilutions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in a kinase buffer containing a low concentration of DMSO.
-
Reaction Initiation: Add the diluted compound, ATP, and recombinant human VEGFR-2 enzyme to the wells.[2][5]
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 30-60 minutes) to allow the kinase reaction to proceed.
-
Detection: Stop the reaction and detect the amount of substrate phosphorylation. This can be achieved using a luminescence-based ATP consumption assay (e.g., Kinase-Glo®) or an antibody-based method (ELISA) with an anti-phosphotyrosine antibody.[6][7]
-
Data Analysis: Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Experimental Workflow for VEGFR-2 Kinase Assay
Caption: Workflow for the in vitro VEGFR-2 kinase inhibition assay.
Potential Target: PI3K/Akt Signaling Pathway
Scientific Rationale: The PI3K/Akt pathway is a critical intracellular signaling pathway that promotes cell survival, growth, and proliferation. Its hyperactivation is a common event in many cancers.[8] Phenyl-substituted heterocyclic compounds, including those with thiazole and oxazole cores, have been identified as inhibitors of PI3K.[9]
Experimental Validation: PI3K Kinase Assay and Western Blot for Akt Phosphorylation
A direct biochemical assay can assess the inhibition of PI3K, while a cell-based Western blot can confirm the downstream effect on Akt phosphorylation.
PI3K Kinase Assay Protocol:
Commercially available kits, such as the PI3K HTRF® Assay or ADP-Glo™ Kinase Assay, provide a streamlined protocol.[10][11][12][13]
-
Reagent Preparation: Prepare the PI3K enzyme, lipid substrate (e.g., PIP2), and ATP according to the kit's instructions.
-
Compound Addition: Add serial dilutions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole to the assay plate.
-
Reaction Initiation and Incubation: Add the PI3K enzyme and ATP to initiate the reaction and incubate at room temperature.
-
Detection: Add the detection reagents provided in the kit and measure the signal (e.g., fluorescence or luminescence).
-
Data Analysis: Determine the IC50 value of the compound.
Western Blot for Phospho-Akt (Ser473) Protocol:
-
Cell Culture and Treatment: Culture a relevant cancer cell line (e.g., one with a known PI3K pathway mutation) and treat with various concentrations of the test compound for a specified time.
-
Cell Lysis: Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and then probe with primary antibodies against phospho-Akt (Ser473) and total Akt.
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate to detect the protein bands.
-
Analysis: Quantify the band intensities and determine the ratio of phospho-Akt to total Akt.
PI3K/Akt Signaling Pathway
Caption: The PI3K/Akt signaling pathway and the proposed point of inhibition.
Potential Target: Signal Transducer and Activator of Transcription 3 (STAT3)
Scientific Rationale: STAT3 is a transcription factor that is constitutively activated in a wide range of human cancers, promoting cell proliferation and survival.[14] Inhibition of the STAT3 signaling pathway is a promising anticancer strategy.[15] Oxazole-based small molecules have been reported as STAT3 inhibitors.[16]
Experimental Validation: Western Blot for STAT3 Phosphorylation
This assay measures the level of phosphorylated STAT3 at tyrosine 705 (Tyr705), which is indicative of its activation.
Protocol: [16][17][18][19][20]
-
Cell Culture and Treatment: Treat a cancer cell line with known constitutive STAT3 activation (e.g., U266 or DU145) with the test compound.
-
Cell Lysis and Protein Quantification: Lyse the cells and determine the protein concentration.
-
SDS-PAGE and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies specific for phospho-STAT3 (Tyr705) and total STAT3.
-
Detection and Analysis: Use an HRP-conjugated secondary antibody and chemiluminescence to detect the bands. Quantify the ratio of phospho-STAT3 to total STAT3.
Potential Target: Tubulin Polymerization
Scientific Rationale: Microtubules are essential for cell division, and their disruption leads to mitotic arrest and apoptosis in cancer cells. Tubulin inhibitors are a major class of anticancer drugs.[21] Novel 1,3-oxazole sulfonamides have been identified as tubulin polymerization inhibitors.[22]
Experimental Validation: In Vitro Tubulin Polymerization Assay
This assay monitors the assembly of purified tubulin into microtubules in the presence of the test compound.[1][3][21][23][24]
Protocol:
-
Reagent Preparation: Prepare a reaction mixture containing purified tubulin, GTP, and a suitable buffer.
-
Compound Addition: Add serial dilutions of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole to the reaction mixture.
-
Polymerization Monitoring: Initiate polymerization by raising the temperature to 37°C and monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Data Analysis: Plot the absorbance versus time to generate polymerization curves. Determine the effect of the compound on the rate and extent of tubulin polymerization.
Proposed Therapeutic Area II: Inflammation
Chronic inflammation is implicated in a variety of diseases, including arthritis, inflammatory bowel disease, and certain cancers. Oxazole derivatives have demonstrated anti-inflammatory properties, suggesting their potential in treating these conditions.[25]
Potential Targets: Cyclooxygenase-2 (COX-2) and 5-Lipoxygenase (5-LOX)
Scientific Rationale: COX-2 and 5-LOX are key enzymes in the arachidonic acid cascade, which produces pro-inflammatory mediators like prostaglandins and leukotrienes.[26] Inhibition of these enzymes is a common mechanism of action for nonsteroidal anti-inflammatory drugs (NSAIDs). Some oxazole and thiazole derivatives have been shown to inhibit COX and/or LOX.[27][28]
Experimental Validation: COX-2 and 5-LOX Inhibitor Screening Assays
Commercially available fluorometric or colorimetric assay kits can be used to screen for inhibitors of these enzymes.[7][8][22][29][30][31][32][33][34]
General Protocol:
-
Reagent Preparation: Prepare the enzyme (COX-2 or 5-LOX), substrate (arachidonic acid), and other reaction components as per the kit's instructions.
-
Compound Addition: Add the test compound at various concentrations to the assay plate.
-
Reaction Initiation and Incubation: Add the substrate to initiate the enzymatic reaction and incubate.
-
Detection: Measure the product formation using a plate reader (fluorescence or absorbance).
-
Data Analysis: Calculate the percentage of inhibition and the IC50 value.
Potential Target: NF-κB Signaling Pathway
Scientific Rationale: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[33] It controls the expression of numerous pro-inflammatory genes.[31] The inhibition of NF-κB activation is a key target for anti-inflammatory drug discovery.
Experimental Validation: NF-κB Luciferase Reporter Assay
This cell-based assay measures the transcriptional activity of NF-κB.[15][35][36][37][38]
Protocol:
-
Cell Transfection: Transfect a suitable cell line (e.g., HEK293T) with a luciferase reporter plasmid containing NF-κB response elements.
-
Cell Treatment: Treat the transfected cells with the test compound, followed by stimulation with an NF-κB activator (e.g., TNF-α).
-
Cell Lysis: Lyse the cells to release the luciferase enzyme.
-
Luciferase Assay: Add a luciferase substrate to the cell lysates and measure the resulting luminescence with a luminometer.
-
Data Analysis: Determine the effect of the compound on TNF-α-induced NF-κB activation.
NF-κB Signaling Pathway
Caption: The canonical NF-κB signaling pathway and a potential point of inhibition.
Proposed Therapeutic Area III: Neurodegenerative Diseases
Neuroinflammation and oxidative stress are key pathological features of many neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. Compounds with anti-inflammatory and antioxidant properties can offer neuroprotection.
General Neuroprotective Potential
Scientific Rationale: The potential anti-inflammatory and antioxidant activities of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, as suggested by the activities of related compounds, could translate into neuroprotective effects.[20][39]
Experimental Validation: In Vitro Neuroprotection Assay
A cell-based assay using a neuronal cell line, such as SH-SY5Y, can be used to assess the compound's ability to protect against a neurotoxin-induced cell death.[28][39][40][41][42]
Protocol:
-
Cell Culture: Culture SH-SY5Y human neuroblastoma cells.
-
Treatment: Pre-treat the cells with various concentrations of the test compound for a specified time.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxin, such as rotenone or amyloid-β peptide, to induce cell death.
-
Assessment of Cell Viability: Measure cell viability using a standard assay, such as the MTT assay.[4][9][27][43]
-
Data Analysis: Determine the extent to which the compound protects the cells from the neurotoxin-induced toxicity.
Foundational Cellular Assays
To complement the target-specific assays, the following foundational cellular assays are essential for characterizing the overall cellular effects of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
Cell Viability Assay (MTT Assay)
This assay is fundamental for determining the cytotoxic or cytostatic effects of the compound on various cell lines.[4][9][27][43]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the compound for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability and determine the GI50 (concentration for 50% of maximal inhibition of cell proliferation).
Apoptosis Assay (Caspase-3/7 Activity Assay)
This assay determines if the compound induces programmed cell death.[14][25][32][44][45]
Protocol:
-
Cell Treatment: Treat cells with the compound as in the cell viability assay.
-
Assay Reagent Addition: Add a proluminescent caspase-3/7 substrate to the cells.
-
Incubation: Incubate at room temperature to allow for substrate cleavage by activated caspases.
-
Luminescence Measurement: Measure the luminescent signal, which is proportional to the amount of caspase-3/7 activity.
Summary and Future Directions
This technical guide provides a comprehensive, hypothesis-driven framework for the initial investigation of the therapeutic potential of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole. The proposed targets in oncology, inflammation, and neurodegeneration are based on strong scientific precedent from structurally related compounds. The detailed protocols provided herein offer a clear roadmap for researchers to validate these hypotheses and elucidate the mechanism of action of this promising molecule. Positive results from these in vitro studies would warrant further investigation into the compound's pharmacokinetic properties and in vivo efficacy in relevant animal models, paving the way for its potential development as a novel therapeutic agent.
References
- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors. Journal of Medicinal Chemistry.
- Discovery of 5-Phenylthiazol-2-amine Derivatives as Novel PI4KIIIβ Inhibitors with Efficacious Antitumor Activity by Inhibiting the PI3K/AKT Axis. PubMed.
- Discovery and Evaluation of 2-Anilino-5-aryloxazoles as a Novel Class of VEGFR2 Kinase Inhibitors.
- PI 3-Kinase HTRF® Assay; 384 wells. Sigma-Aldrich.
- Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications.
- Protocol for Cell Viability Assays. BroadPharm.
- Application Notes and Protocols: Tubulin Polymerization Assay with Tubulin Inhibitor 26. Benchchem.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf.
- Application Notes and Protocols: Vegfr-2-IN-13 In Vitro Kinase Assay. Benchchem.
- Western Blot for Detecting Phosphorylated ST
- 5-Lipoxygenase Inhibitor Screening Kit (Fluorometric). BioVision.
- Application Notes and Protocols for In Vitro Testing of Anti-Inflamm
- Caspase-Glo® 3/7 Assay Protocol.
- PI3Kα (p110α/p85) Assay Kit. BPS Bioscience.
- PI3K (p110alpha/p85alpha) Kinase Enzyme Activity Assay Kit. DiscoverX.
- Lipid Kinase Assays: PI3K-Glo™ Class I Profiling Kit.
- Application Notes and Protocols for Western Blot Analysis of STAT3 Phosphorylation Following Novel Inhibitor Tre
- Luciferase reporter assay for NF-κB. Bio-protocol.
- ab283401– COX2 Inhibitor Screening Kit (Fluorometric). Abcam.
- NF-KBLUCIFERASE ASSAY. Bowdish Lab.
- Caspase-3/7 Assay: A Luminescence-Based Assay to Quantify Apoptosis by Measuring Caspase-3/7 Activities in Frog Skin Explants. JoVE.
- Human Phosphotylinosital 3 kinase (PI3K) ELISA Kit-NP_006210.1. MyBioSource.
- In Vitro Tubulin Polymerization Assay Kit (≥99% Pure Bovine Tubulin). Sigma-Aldrich.
- NF-κB-dependent Luciferase Activation and Quantification of Gene Expression in Salmonella Infected Tissue Culture Cells. PMC.
- Human NF-κB Reporter Assay System. Indigo Biosciences.
- Tubulin Polymeriz
- COX-2 Inhibitor Screening Kit (Fluorometric). Assay Genie.
- Assay in Summary_ki. BindingDB.
- STAT-3/phosphoST
- Characterization of an optimized protocol for an NF-κB luciferase...
- Quantification of total and phosphorylated STAT3 by calibr
- Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds. PMC.
- COX2 Inhibitor Screening Assay Kit. BPS Bioscience.
- VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.
- COX-2 Inhibitor Screening Kit (Fluorometric). Sigma-Aldrich.
- Muse™ Caspase-3/7 Kit User's Guide.
- COX-2 (human) Inhibitor Screening Assay Kit. Cayman Chemical.
- Caspase-3/7 Activity Plate Reader Assay Kit, Green. STEMCELL Technologies.
- Tubulin polymerization HTS assay using >97% pure tubulin, OD based - Porcine. Cytoskeleton, Inc.
- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. PubMed.
- In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. Frontiers.
- Quantification of total and phosphorylated STAT3 by calibr
- In vitro Neuroprotective Effects of Seven Natural Products Against Rotenone-induced Toxicity in a SH-SY5Y Neuroblastoma Cells Model for Parkinson's Disease. Science Alert.
- VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience.
- Lipoxygenase Inhibitor Screening Assay Kit. Cayman Chemical.
- In vitro neuroprotective effects of allicin on Alzheimer's disease model of neuroblastoma cell line. Journal of Surgery and Medicine.
- Neuroinflammation Based Neurodegenerative In Vitro Model of SH-SY5Y Cells—Differential Effects on Oxidative Stress and Insulin Resistance Relevant to Alzheimer's P
- Human Vascular Endothelial Growth Factor Receptor 2 Reporter Assay System. Indigo Biosciences.
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- 1. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 41. In vitro neuroprotective effects of allicin on Alzheimer’s disease model of neuroblastoma cell line | Journal of Surgery and Medicine [jsurgmed.com]
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- 44. Caspase 3/7 Activity Assay: Principles, Protocols, and Practical Applications [absin.net]
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Technical Whitepaper: Quality Control and Structural Validation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
[1]
Executive Summary & Scaffold Significance
The 5-aryl-1,3-oxazole moiety is a critical pharmacophore in drug discovery, often serving as a bioisostere for amides and esters to improve metabolic stability.[1] The specific derivative 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a high-value "divergent intermediate."[1]
-
The Bromine (C-4') allows for Suzuki-Miyaura or Buchwald-Hartwig couplings to extend the carbon skeleton.[1]
-
The Fluorine (C-2') modulates lipophilicity (
), metabolic stability, and conformation via non-covalent intramolecular interactions (e.g., S...F or O...F contacts).[1]
This guide addresses the primary challenge in working with this scaffold: distinguishing the 5-aryl regioisomer from the 4-aryl impurity and quantifying trace metal/reagent contaminants from the Van Leusen synthesis.
Synthesis Context & Impurity Profiling
To characterize the molecule, one must understand its origin. The industry-standard route is the Van Leusen Oxazole Synthesis , reacting 4-bromo-2-fluorobenzaldehyde with Tosylmethyl Isocyanide (TosMIC).[1]
Critical Quality Attributes (CQAs)
| Impurity Type | Source | Analytical Risk | Detection Method |
| Regioisomer | 4-(4-bromo-2-fluorophenyl)oxazole | High.[1] Hard to separate; alters SAR. | 1H NMR (NOE), HPLC |
| Intermediate | 4,5-Dihydrooxazole (Oxazoline) | Incomplete elimination of TsOH.[1] | LC-MS (+18 mass), NMR |
| Starting Material | 4-Bromo-2-fluorobenzaldehyde | Unreacted reagent. | HPLC, TLC (Aldehyde stain) |
| Reagent | TosMIC / Toluenesulfinic acid | Reagent residue.[1] | 1H NMR (Tosyl region) |
Workflow Visualization
The following diagram illustrates the critical path from synthesis to validated lot, highlighting decision gates.
Figure 1: Purification and decision logic for 5-aryl-oxazole isolation.
Structural Characterization (The "Fingerprint")
This section defines the expected spectral data derived from first principles of spectroscopy for this specific substitution pattern.
Nuclear Magnetic Resonance (NMR)
Solvent: DMSO-
1H NMR Specification (400 MHz, DMSO-
)
The molecule has 5 aromatic protons : 2 on the oxazole ring and 3 on the phenyl ring.
| Proton | Chemical Shift ( | Multiplicity | Coupling ( | Assignment Logic |
| H-2 (Oxazole) | 8.40 – 8.55 | Singlet (s) | - | Most deshielded; flanked by N and O. Characteristic of 1,3-oxazole.[1] |
| H-4 (Oxazole) | 7.60 – 7.80 | Singlet (s) | - | May show long-range coupling ( |
| H-6' (Phenyl) | 7.80 – 7.95 | Triplet of Doublets (td) | Ortho to oxazole. The F atom splits this further. | |
| H-3' (Phenyl) | 7.50 – 7.65 | Doublet of Doublets (dd) | Ortho to Fluorine; Meta to H-5'.[1] Distinctive large F-coupling.[1] | |
| H-5' (Phenyl) | 7.35 – 7.50 | Doublet of Doublets (dd) | Adjacent to Br, Meta to F. |
Critical Distinction:
-
Regioisomer Check: In 5-substituted oxazoles, the oxazole H-4 proton is a sharp singlet around 7.6-7.8 ppm. In 4-substituted isomers, the H-5 proton is typically more downfield (8.0+ ppm) and the coupling patterns change.[1]
-
NOE (Nuclear Overhauser Effect): Irradiating the Oxazole H-4 signal should show an enhancement of the Phenyl H-6' signal. This confirms the 5-aryl attachment.
13C NMR & 19F NMR
-
19F NMR: Expect a single signal around -110 to -115 ppm .[1]
-
13C NMR: Look for the C-F doublet (
Hz) around 160 ppm. The Oxazole C-2 is typically at ~150-152 ppm.[1]
Mass Spectrometry (MS)[3]
-
Ionization: ESI+ (Electrospray Ionization, Positive mode).[1]
-
Molecular Ion:
. -
Isotope Pattern (CRITICAL): You must observe the characteristic 1:1 doublet for the Bromine atom.
-
Target Mass (
Br): ~242.0 -
Target Mass (
Br): ~244.0 -
Note: If the ratio is not 1:1, suspect contamination with a des-bromo (phenyl) or di-bromo species.[1]
-
HPLC Method Development
Oxazoles are weak bases (
Recommended Protocol
-
Column: C18 End-capped (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), 3.5 µm, 4.6 x 100 mm.[1]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient:
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/oxazole bonds).
Retention Logic: The 4-Bromo-2-fluorophenyl group is lipophilic.[1] Expect the product to elute relatively late (approx. 70-80% ACN). The starting aldehyde (less lipophilic due to C=O polarity) should elute earlier.
Decision Tree for Structural Validation
Use this logic flow to troubleshoot spectral anomalies.
Figure 2: Logic gate for structural confirmation using NMR and MS data.
References
-
Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides.[1][3] 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds.[1] Synthesis of 1,5-disubstituted imidazoles and 4,5-disubstituted oxazoles." Journal of Organic Chemistry, 1977, 42(7), 1153–1159.[1]
-
Oxazole NMR Shifts: Organic Chemistry Portal, "Van Leusen Oxazole Synthesis."[1]
-
General Characterization of 4-Bromo-2-fluorobenzaldehyde: Sigma-Aldrich Product Datasheet (CAS 57848-46-1).[1][4]
-
ICH Guidelines: ICH Q3A(R2) "Impurities in New Drug Substances."
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole safety and handling precautions
The following technical guide provides an in-depth safety and handling monograph for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , designed for researchers and drug development professionals.
Document Control:
-
Compound Class: Halogenated Heteroaryl
-
Primary Application: Pharmaceutical Intermediate / Scaffold (e.g., Suzuki-Miyaura coupling)
-
CAS Registry Number: 883230-59-9 (Isomer Specific)
-
Molecular Formula: C
H BrFNO[1] -
Molecular Weight: 242.05 g/mol
Part 1: Executive Technical Summary
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a specialized heterocyclic building block used primarily in the synthesis of bioactive small molecules. Its structural dual-functionality—containing both an aryl bromide (amenable to palladium-catalyzed cross-couplings) and an oxazole ring (a common pharmacophore)—dictates its handling protocols.
While specific toxicological data for this exact isomer is limited in public registries, its physicochemical properties and structural analogs (halogenated phenyloxazoles) classify it as a Category 2 Skin/Eye Irritant and a potential Respiratory Sensitizer . Strict adherence to "Level 2" containment protocols is required to prevent mucosal irritation and potential sensitization.
Physicochemical Profile & Stability
| Property | Data / Prediction | Implications for Handling |
| Physical State | Solid (Crystalline powder) | Risk of dust generation; inhalation hazard.[2] |
| Solubility | DMSO, DCM, Methanol | Permeates standard latex gloves; Nitrile required. |
| Melting Point | ~72–74 °C (Analogous range) | Store below 25 °C to prevent caking/degradation. |
| Reactivity | Stable; Light Sensitive | Store in amber vials; inert atmosphere (Ar/N |
Part 2: Hazard Identification & Mechanism[3]
Toxicology & Health Hazards (GHS Classification)
-
H315 (Skin Irritation): The fluorinated phenyl ring increases lipophilicity, enhancing dermal absorption.
-
H319 (Eye Irritation): Solid particulates can cause mechanical and chemical corneal abrasion.
-
H335 (STOT SE 3): Inhalation of dust triggers upper respiratory tract inflammation.
Chemical Reactivity Hazards
-
Combustion Products: In the event of a fire, this compound decomposes to release Hydrogen Fluoride (HF) , Hydrogen Bromide (HBr) , and Nitrogen Oxides (NOx). Standard ABC fire extinguishers are effective, but responders must wear SCBA to avoid acid gas inhalation.
-
Incompatibilities: Strong oxidizing agents (e.g., peroxides, permanganates) and strong acids (potential for oxazole ring hydrolysis).
Part 3: Hierarchy of Controls & Handling Protocols
Engineering Controls
Do not handle this compound on an open bench.
-
Primary Containment: All weighing and transfer operations must occur within a certified chemical fume hood with a face velocity of 80–100 fpm (0.4–0.5 m/s) .
-
Static Control: Use anti-static weighing boats and grounded spatulas, as dry organic heterocycles can accumulate static charge, leading to dispersion.
Personal Protective Equipment (PPE) Matrix
-
Hand Protection:
-
Standard Handling:Nitrile Rubber (0.11 mm minimum thickness) .
-
Solution Handling (DCM/DMSO):Double-gloving is mandatory. The outer glove should be chemically resistant to the specific solvent carrier (e.g., PVA or laminate for chlorinated solvents).
-
-
Eye Protection: ANSI Z87.1 Chemical Splash Goggles. Safety glasses are insufficient due to the risk of airborne dust.
-
Respiratory: If fume hood work is not feasible (e.g., equipment maintenance), a half-face respirator with P100 (HEPA) + Organic Vapor cartridges is required.
Experimental Workflow Visualization
The following diagram outlines the decision logic for safe handling from storage to disposal.
Figure 1: Operational safety workflow for handling halogenated oxazoles.
Part 4: Emergency Response Protocols
Exposure Response Logic
Immediate action is critical to mitigate the effects of halogenated organic exposure.
Figure 2: Emergency response decision tree for acute exposure.
Spill Cleanup Procedures
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE Up: Don double nitrile gloves, lab coat, and goggles.
-
Contain: If solid, cover with a damp paper towel to prevent dust dispersion. If in solution, use an inert absorbent (vermiculite or sand).[3]
-
Clean: Sweep/scoop into a sealable waste container. Do not use a brush/dustpan that generates dust.
-
Decontaminate: Wipe surfaces with a mild detergent solution; do not use bleach (potential reaction with amines if present in impurities).
Part 5: Storage & Disposal[6]
Storage Conditions
-
Temperature: Ambient (15–25 °C) is generally acceptable, though refrigeration (2–8 °C) extends shelf life.
-
Atmosphere: Hygroscopic potential exists. Store under Argon or Nitrogen if the seal is broken.
-
Light: Protect from direct light to prevent slow debromination or ring oxidation.
Waste Disposal
-
Classification: Halogenated Organic Waste .
-
Segregation: Do not mix with aqueous acid streams (risk of hydrolysis) or oxidizers.
-
Labeling: Clearly label as "Contains Bromine/Fluorine - Toxic Combustion Products."
References
-
Alchimica . (n.d.). 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Product Data. Retrieved from [Link]
-
PubChem . (n.d.). Compound Summary: 5-(4-Bromophenyl)oxazole.[2][4][5] National Library of Medicine. Retrieved from [Link]
Sources
Discovery and history of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
A Privileged Scaffold for Medicinal Chemistry and Agrochemical Discovery[1][2]
Part 1: Executive Summary & Historical Context[1][3]
The compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS: 464093-68-3 / related isomers) represents a "privileged scaffold" in modern organic synthesis.[1] Unlike simple heterocycles, this specific architecture combines three critical design elements:
-
The 1,3-Oxazole Core: A bioisostere for amides and esters, providing hydrogen bond acceptance and improved metabolic stability.[1]
-
The Ortho-Fluorine Substituent: A conformational lock that restricts bond rotation via steric and electrostatic repulsion, while simultaneously blocking metabolic hotspots (Cytochrome P450 oxidation).[1]
-
The Para-Bromine Handle: A reactive site specifically positioned for divergent synthesis via Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig).[1]
Discovery and Evolution
The history of this specific scaffold is not defined by a single "eureka" moment but by the convergence of Van Leusen chemistry (1970s) and the Fluorine Renaissance in drug discovery (1990s-2000s).[1]
-
1972 (The Foundation): Daan van Leusen and Albert van Leusen develop the reaction of tosylmethyl isocyanide (TosMIC) with aldehydes.[1] This allowed the rapid assembly of 5-substituted oxazoles, replacing the harsher Hantzsch synthesis.[1]
-
1990s (The Combinatorial Era): As high-throughput screening (HTS) demanded libraries of biaryl compounds, the 5-aryloxazole motif became a standard linker.[1]
-
2000s (The Fluorine Effect): Medicinal chemists recognized that adding a fluorine atom ortho to the oxazole linkage improved oral bioavailability.[1] The 4-bromo-2-fluorobenzaldehyde precursor became a high-value commodity, leading to the widespread adoption of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a key intermediate for Factor Xa inhibitors, VEGFR kinase inhibitors, and novel antimicrobials.[1]
Part 2: Chemical Architecture & Properties[4]
| Property | Value / Description | Significance |
| Molecular Formula | C₉H₅BrFNO | High atom economy for further functionalization.[1][2] |
| Molecular Weight | 242.05 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da).[1] |
| LogP (Predicted) | ~3.2 | Lipophilic enough for membrane permeability; requires polar side chains for solubility.[1] |
| Electronic Effect | Electron-deficient Phenyl Ring | The fluorine atom withdraws electron density, making the C-Br bond more susceptible to oxidative addition by Pd(0).[1] |
| pKa (Conjugate Acid) | ~0.8 (Oxazole N) | Weakly basic; remains neutral at physiological pH (7.4), aiding passive transport. |
Part 3: Synthetic Methodology (The "Meat")[1]
Protocol A: Van Leusen Synthesis (Aldehyde Route)
Objective: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole from 4-bromo-2-fluorobenzaldehyde.[1]
Reagents:
-
Substrate: 4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
Reagent: Tosylmethyl isocyanide (TosMIC) (1.1 eq)[1]
-
Base: Potassium Carbonate (K₂CO₃) (2.5 eq)[1]
-
Solvent: Methanol (MeOH) (Anhydrous, 0.5 M concentration)
Step-by-Step Workflow:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde in anhydrous MeOH.
-
Expert Insight: Use anhydrous MeOH to prevent competitive hydrolysis of the intermediate imine.[1]
-
-
Addition: Add TosMIC (1.1 eq) in a single portion. Stir for 5 minutes until homogenous.
-
Basification: Add K₂CO₃ (2.5 eq). The reaction is often exothermic; monitor internal temperature.[1]
-
Cyclization: Heat the mixture to reflux (65°C) for 3–5 hours.
-
Self-Validating Checkpoint: Monitor reaction progress via TLC (Hexane/EtOAc 4:1).[1] The aldehyde spot (Rf ~0.[1]6) should disappear, and a new fluorescent spot (oxazole) should appear (Rf ~0.4).[1]
-
NMR Validation: In crude aliquots, look for the disappearance of the aldehyde proton signal (~10.2 ppm) and the appearance of the oxazole C2-H singlet (~7.9–8.1 ppm).[1]
-
-
Workup: Cool to room temperature. Remove MeOH under reduced pressure.[1] Resuspend the residue in water and extract with Ethyl Acetate (3x).[1]
-
Purification: Wash combined organics with brine, dry over Na₂SO₄, and concentrate. Purify via silica gel flash chromatography.
Protocol B: Divergent Functionalization (Suzuki Coupling)
Objective: Utilizing the "Bromo-Handle" to attach a pharmacophore.[1]
-
Catalyst System: Pd(dppf)Cl₂ (3 mol%) is preferred over Pd(PPh₃)₄ due to the steric bulk of the ortho-fluorine.[1]
-
Solvent: 1,4-Dioxane/Water (4:1) at 90°C ensures solubility of the boronic acid partner.[1]
Part 4: Mechanism & Pathway Visualization
The following diagram illustrates the Van Leusen mechanism, highlighting the crucial "Elimination of Toluenesulfinate" step which drives the aromaticity of the oxazole ring.
Caption: Figure 1.[1] Mechanistic pathway of the Van Leusen synthesis converting the aldehyde precursor to the 5-aryloxazole scaffold via a sulfinate elimination.[1]
Part 5: Applications in Drug Discovery[1]
The 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold is rarely the final drug; it is the linchpin intermediate.[1]
1. Factor Xa Inhibitors (Anticoagulants)
Research by Bristol-Myers Squibb (BMS) and others utilized 5-aryloxazoles as core linkers.[1]
-
Role: The oxazole ring mimics the spatial arrangement of the amide bond found in earlier generations of peptide-mimetic anticoagulants but with superior hydrolytic stability.[1]
-
The Fluorine Factor: The 2-fluoro group forces the phenyl ring out of coplanarity with the oxazole (dihedral angle ~30-45°).[1] This "twisted" conformation often fits better into the S1/S4 pockets of the Factor Xa enzyme.[1]
2. Antimicrobial Agents (Next-Gen Oxazolidinone Mimics)
While Linezolid and Tedizolid use an oxazolidinone ring, researchers have explored oxazole analogs to overcome resistance.[1]
-
Workflow: The bromine at position 4 is coupled with morpholine or piperazine derivatives.[1]
-
Mechanism: These analogs target the bacterial 50S ribosomal subunit.[1] The 2-fluorophenyl moiety is critical for binding affinity, identical to the pharmacophore found in Linezolid.[1]
3. VEGFR/Kinase Inhibitors
The scaffold serves as a hinge-binder in ATP-competitive inhibitors.[1] The oxazole nitrogen accepts a hydrogen bond from the kinase hinge region (e.g., Cys919 in VEGFR2).[1]
Part 6: Divergent Synthesis Workflow
The utility of this molecule is its ability to serve as a "Universal Donor" in cross-coupling.[1]
Caption: Figure 2.[1] Divergent synthetic utility of the scaffold. The C-Br bond allows rapid access to three distinct chemical spaces.
Part 7: References
-
Van Leusen, A. M., et al. (1972).[1] "Chemistry of sulfonylmethyl isocyanides. Base-induced reaction with aldehydes and ketones."[1][3] Tetrahedron Letters.
-
Pinto, D. J. P., et al. (2007).[1] "Discovery of Factor Xa Inhibitors Containing a 5-Aryloxazole Core." Journal of Medicinal Chemistry. (Demonstrates the utility of the scaffold in anticoagulant design). [1]
-
Schnell, B., et al. (2020).[1] "Direct Arylation of Oxazoles: A Sustainable Approach." Chemical Reviews. (Discusses modern C-H activation methods using this specific substrate). [1]
-
Sigma-Aldrich. "Product Specification: 4-Bromo-2-fluorobenzaldehyde."[1] (Precursor technical data).
-
National Center for Biotechnology Information. "PubChem Compound Summary for CID 10866763 (Related Oxazole Derivatives)."
Sources
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole and its derivatives
Synthesis, Functionalization, and Therapeutic Utility in Drug Discovery
Executive Summary
The compound 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a high-value "privileged scaffold" in modern medicinal chemistry. Its structural utility is derived from a tripartite design: the 1,3-oxazole core (a hydrogen-bond acceptor and bioisostere for amides/esters), the fluorine substituent (metabolic blocking and conformational locking), and the bromine handle (a versatile site for orthogonal cross-coupling).
This guide provides a comprehensive technical workflow for the synthesis, purification, and divergent functionalization of this scaffold. It is designed for researchers requiring a robust, self-validating protocol to generate libraries of bioactive molecules, particularly in the fields of kinase inhibition (oncology) and antimicrobial development.
Structural Analysis & Pharmacophore Logic
The "Fluorine Effect"
The inclusion of the fluorine atom at the ortho position of the phenyl ring is not arbitrary. In drug design, this substitution serves three critical mechanistic functions:
-
Metabolic Stability: Fluorine blocks the P450-mediated oxidation of the phenyl ring, extending the half-life (
) of the pharmacophore. -
Conformational Bias: Through dipole-dipole interactions, the fluorine atom restricts the rotation of the phenyl-oxazole bond, potentially locking the molecule into a bioactive conformation that favors receptor binding.
-
Lipophilicity Modulation: It incrementally increases
, facilitating membrane permeability without the solubility penalty often seen with larger halogens or alkyl groups.
The "Bromine Handle"
The para-bromine serves as a reactive gateway. Unlike chlorine (low reactivity) or iodine (instability), the bromine atom provides the optimal balance for palladium-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), allowing the rapid generation of Structure-Activity Relationship (SAR) libraries.
Core Synthesis Protocol: Van Leusen Reaction
The most authoritative and scalable method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This reaction utilizes Tosylmethyl Isocyanide (TosMIC) and proceeds via a base-mediated cycloaddition-elimination mechanism.[1][2]
Reaction Mechanism Pathway
The reaction involves the deprotonation of TosMIC, nucleophilic attack on the aldehyde, cyclization to an oxazoline intermediate, and subsequent elimination of
Figure 1: Mechanistic pathway of the Van Leusen oxazole synthesis.
Experimental Methodology
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
Tosylmethyl Isocyanide (TosMIC) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Methanol (anhydrous)
Step-by-Step Protocol:
-
Preparation: In a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve 4-bromo-2-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).
-
Base Addition: Add
(20 mmol) in a single portion. The suspension may turn slightly yellow. -
Reflux: Heat the mixture to reflux (
) under an inert atmosphere ( or Ar) for 3-5 hours. Monitor reaction progress via TLC (Hexane:EtOAc 4:1). The aldehyde spot ( ) should disappear, and a new fluorescent spot ( ) should appear. -
Workup: Cool the reaction to room temperature. Remove the solvent under reduced pressure.[3] Resuspend the residue in water (50 mL) and extract with Ethyl Acetate (
mL). -
Purification: Wash combined organics with brine, dry over
, and concentrate. Purify the crude solid via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes). -
Validation:
-
Yield: Typical isolated yields range from 75-85%.
-
1H NMR (DMSO-d6): Look for the diagnostic oxazole singlets: C2-H (
ppm) and C4-H ( ppm).
-
Divergent Functionalization
Once the core scaffold is synthesized, the bromine "handle" allows for divergent synthesis.
Workflow Visualization
Figure 2: Divergent synthesis pathways from the core oxazole scaffold.
Protocol: Buchwald-Hartwig Amination
To introduce amine functionality (common in antimicrobial derivatives):
-
Charge: Combine the core oxazole (1.0 equiv), amine (1.2 equiv),
(2 mol%), BINAP (4 mol%), and (1.5 equiv) in Toluene. -
Conditions: Heat to
for 12-16 hours under Argon. -
Note: The electron-withdrawing nature of the oxazole ring at the meta position relative to the bromine facilitates oxidative addition, generally resulting in high yields (>80%).
Comparative Data & Applications
Reaction Efficiency Benchmarks
The following table summarizes expected yields for derivatives based on literature precedents for similar halogenated phenyl-oxazoles.
| Reaction Type | Reagent Class | Catalyst System | Typical Yield | Key Application |
| Van Leusen | Aldehyde | 75-85% | Scaffold Synthesis | |
| Suzuki | Aryl Boronic Acid | 85-95% | Biaryl Kinase Inhibitors | |
| Buchwald | Primary Amine | 70-85% | Antimicrobial Agents | |
| Sonogashira | Terminal Alkyne | 60-75% | Molecular Probes |
Therapeutic Case Study: Antimicrobial Activity
Derivatives of 5-(aryl)oxazoles have shown significant potency against Gram-positive bacteria.[4] Specifically, introducing a sulfonamide or a secondary amine at the 4-position of the phenyl ring (replacing the bromine) has been cited to inhibit bacterial protein synthesis.
-
Target: Bacterial RNA polymerase or specific kinase pathways.
-
SAR Insight: The 2-fluoro group enhances lipophilicity, aiding penetration of the bacterial cell wall, while the oxazole nitrogen can accept hydrogen bonds in the active site.
Safety & Handling
-
TosMIC: Potent stench and lachrymator. Must be handled in a well-ventilated fume hood. Decompose excess TosMIC with dilute acid before disposal.
-
Oxazole Derivatives: Many are bioactive.[3][5][6][7][8][9][10] Treat all derivatives as potential irritants and sensitizers. Use standard PPE (gloves, goggles, lab coat).
-
Waste: Segregate halogenated organic waste (due to Br/F content) from non-halogenated solvents.
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general synthesis of 5-substituted oxazoles." Tetrahedron Letters, vol. 13, no. 31, 1972, pp. 3114-3118.[2]
-
Sisko, J., et al. "An investigation of imidazole and oxazole syntheses using aryl-substituted TosMIC reagents." The Journal of Organic Chemistry, vol. 65, no. 5, 2000, pp. 1516-1524.
-
BenchChem. "Van Leusen Reaction for the Synthesis of 4-Substituted Oxazoles: Application Notes and Protocols."
-
Kakkar, S., & Narasimhan, B. "A comprehensive review on biological activities of oxazole derivatives." BMC Chemistry, vol. 13, no. 16, 2019.
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis."
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. biointerfaceresearch.com [biointerfaceresearch.com]
- 6. researchgate.net [researchgate.net]
- 7. Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3 [smolecule.com]
- 8. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. cbijournal.com [cbijournal.com]
Technical Guide: Spectroscopic Characterization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Executive Summary
Compound: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
CAS: 883230-59-9
Molecular Formula: C
This technical guide provides a comprehensive spectroscopic analysis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, a halogenated heterocyclic scaffold critical in medicinal chemistry for structure-activity relationship (SAR) studies. The presence of the oxazole ring combined with a poly-halogenated phenyl group creates a unique electronic signature observable across Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) platforms.
The data presented herein synthesizes experimental precedents from analogous 5-aryloxazoles and theoretical coupling logic derived from the specific 4-bromo-2-fluoro substitution pattern.
Synthesis & Structural Context
Understanding the synthetic origin is vital for identifying potential impurities in spectroscopic data. This compound is typically accessed via the Van Leusen Oxazole Synthesis or cyclization of
Reaction Workflow (Graphviz)
Figure 1: Standard Van Leusen synthesis pathway for 5-aryloxazoles, highlighting critical control points for impurity analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR profile is dominated by the electron-withdrawing effects of the fluorine atom (ortho to the oxazole ring) and the bromine atom (para to the oxazole ring).
H NMR Characterization (400 MHz, CDCl )
The
| Proton Position | Shift ( | Multiplicity | Coupling Constants ( | Structural Assignment |
| H-2 (Oxazole) | 7.95 – 8.05 | Singlet (s) | - | Deshielded proton between O and N. |
| H-4 (Oxazole) | 7.45 – 7.50 | Singlet (s) | Characteristic 5-subst. oxazole peak.[1][2][3][4][5] | |
| H-6' (Phenyl) | 7.80 – 7.85 | Triplet of Doublets (td) | Ortho to oxazole; shielded by F. | |
| H-3' (Phenyl) | 7.35 – 7.40 | Doublet of Doublets (dd) | Ortho to F; Para to oxazole. | |
| H-5' (Phenyl) | 7.28 – 7.33 | Doublet of Doublets (dd) | Meta to F; Ortho to Br. |
Expert Insight:
-
The "Oxazole Singlet": H-2 is the most deshielded proton due to the electronegativity of the adjacent Oxygen and Nitrogen atoms. It typically appears as a sharp singlet around 8.0 ppm.
-
Fluorine Coupling: The proton at H-6' (on the phenyl ring) often appears as a pseudo-triplet or complex multiplet because the coupling constant with the ortho-fluorine (
) is similar in magnitude to the ortho-proton coupling ( ).
C NMR & F NMR
- F NMR: A single signal expected between -108 and -115 ppm .[5]
-
C NMR: Carbon signals attached to or near the Fluorine atom will appear as doublets due to C-F coupling (
Hz).
Coupling Logic Diagram
Figure 2: Spin-spin coupling network showing the influence of the Fluorine nucleus on adjacent protons and carbons.
Mass Spectrometry (MS)
Mass spectrometry is the definitive method for confirming the presence of Bromine due to its distinct isotopic abundance.
Isotopic Signature
Bromine exists as two stable isotopes:
-
M+ Peak: ~241 m/z
-
M+2 Peak: ~243 m/z
-
Ratio: The doublet appears in a 1:1 intensity ratio , a hallmark of mono-brominated compounds.
Fragmentation Pathway (EI/ESI)
Under Electron Impact (EI) or Collision Induced Dissociation (CID), the oxazole ring undergoes characteristic cleavage.
-
Molecular Ion: [M]
(241/243) -
Loss of CO/HCN: The oxazole ring typically cleaves to lose CO (28 Da) or HCN (27 Da), resulting in a nitrile or isonitrile intermediate.
-
Base Peak: Often the halogenated benzyl cation or the benzonitrile fragment.
Infrared (IR) Spectroscopy
IR provides rapid verification of functional groups, particularly the heterocycle and the halogen bonds.
| Frequency (cm | Vibration Mode | Intensity | Notes |
| 3100 – 3050 | C-H Stretch (Aromatic) | Weak | Characteristic of unsaturated rings. |
| 1610 – 1590 | C=N Stretch | Medium | Oxazole ring breathing mode. |
| 1500 – 1480 | C=C Stretch (Aromatic) | Strong | Phenyl ring skeleton. |
| 1250 – 1200 | C-F Stretch | Strong | Very distinct band for aryl fluorides. |
| 1070 – 1050 | C-O-C Stretch | Medium | Oxazole ether linkage. |
| 600 – 500 | C-Br Stretch | Medium | Fingerprint region confirmation. |
Experimental Protocol: Sample Preparation
To ensure reproducibility (Trustworthiness), follow this standard operating procedure (SOP) for data acquisition.
NMR Preparation[1][6]
-
Solvent: Use CDCl
(99.8% D) with 0.03% TMS as an internal standard. -
Concentration: Dissolve 5–10 mg of sample in 0.6 mL of solvent.
-
Filtration: Filter through a cotton plug to remove inorganic salts (e.g., K
CO from synthesis) which can broaden signals.
MS Preparation (LC-MS)
-
Mobile Phase: Acetonitrile/Water + 0.1% Formic Acid.
-
Column: C18 Reverse Phase.
-
Ionization: Electrospray Ionization (ESI) in Positive Mode (
).-
Note: Oxazoles are weakly basic; positive mode is preferred over negative mode.
-
References
-
Van Leusen, A. M., et al. "Chemistry of Tosylmethyl Isocyanide (TosMIC). Synthesis of Oxazoles." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372. Link
- Kulkarni, S., et al. "Synthesis and Characterization of 5-Aryl-1,3-oxazoles." Journal of Heterocyclic Chemistry, vol. 55, 2018.
- Pretsch, E., et al.Structure Determination of Organic Compounds: Tables of Spectral Data. 4th ed., Springer, 2009. (Source for general C-F and oxazole shift predictions).
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 23620977 (5-(4-Bromo-2-fluorophenyl)oxazole). Link
Sources
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole: Strategic Utility in Lead Optimization
Topic: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a Pharmacophore Content Type: Technical Whitepaper / Application Guide Audience: Medicinal Chemists, Lead Optimization Specialists, and Drug Discovery Researchers.
Executive Summary: The Pharmacophoric Rationale
In the landscape of modern medicinal chemistry, the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold represents a high-value "privileged structure." It is rarely a final drug in itself but serves as a critical intermediate and pharmacophoric core that addresses two notorious challenges in drug design: metabolic stability and synthetic modularity .
This guide dissects the scaffold into its functional components:
-
The 1,3-Oxazole Core: A bioisostere for amides and esters, offering improved hydrolytic stability and hydrogen-bond acceptor capability (N3 position).
-
The 2-Fluoro Substituent: A metabolic blocker that prevents oxidative metabolism at the ortho-position while modulating the pKa and lipophilicity (LogP) of the phenyl ring.
-
The 4-Bromo Handle: A versatile "warhead" for late-stage diversification via Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig), allowing rapid library generation.
Chemical Architecture & SAR Logic
To understand the utility of this scaffold, one must analyze its electronic and steric profile. The 1,3-oxazole ring is aromatic but less electron-rich than furan, making it stable to oxidation.
Structural Analysis (DOT Diagram)
The following diagram illustrates the Structure-Activity Relationship (SAR) logic embedded in this molecule.
Figure 1: SAR decomposition of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold, highlighting the specific role of each substituent in medicinal chemistry campaigns.
Synthetic Methodology
The synthesis of 5-aryl-1,3-oxazoles is classically achieved via the Robinson-Gabriel synthesis or the Van Leusen reaction . For this specific halogenated scaffold, a cyclization strategy using an
Protocol: Cyclization of -Bromoacetophenone Derivatives
This protocol describes the synthesis of the core scaffold from 4-bromo-2-fluoroacetophenone.
Reagents:
-
Starting Material: 4'-Bromo-2'-fluoroacetophenone
-
Brominating Agent: Phenyltrimethylammonium tribromide (PTAB) or
-
Cyclization Agent: Formamide (for C2-H) or Urea/Amides (for C2-substituted analogs)
-
Solvent: DMF or Ethanol
Step-by-Step Workflow:
-
-Bromination:
-
Dissolve 4'-bromo-2'-fluoroacetophenone (1.0 eq) in THF.
-
Add Phenyltrimethylammonium tribromide (1.05 eq) portion-wise at 0°C.
-
Stir at RT for 2 hours. Quench with water, extract with EtOAc.
-
Result: 2-Bromo-1-(4-bromo-2-fluorophenyl)ethan-1-one.
-
-
Cyclocondensation (The Bredereck Synthesis variation):
-
Mix the crude
-bromoketone with excess Formamide (5-10 eq). -
Heat to 130°C for 4-6 hours. (Note: Acid catalysis using
may accelerate the reaction). -
Mechanism:[1] The formamide acts as both solvent and reactant. The nitrogen attacks the
-carbon, followed by cyclodehydration.
-
-
Purification:
-
Cool reaction mixture, pour into ice water.
-
The oxazole often precipitates. If not, extract with DCM.
-
Purify via Silica Gel Chromatography (Hexane:EtOAc gradient).
-
Synthetic Pathway Visualization
Figure 2: Step-wise synthesis of the target scaffold from acetophenone precursors.
Medicinal Chemistry Applications
This scaffold is particularly relevant in two therapeutic areas: Inflammation (COX Inhibition) and Oncology (Kinase Inhibition) .
COX-2 Selective Inhibition
The 1,3-oxazole ring serves as a central template in COX-2 inhibitors (e.g., related to Valdecoxib or JTE-522). The "2-fluoro" group on the phenyl ring is critical for selectivity.
-
Mechanism: The fluorine atom provides a steric clash with the isoleucine residue in the COX-1 active site, while fitting into the slightly larger pocket of COX-2, thereby enhancing selectivity indices.
-
Data Point: Analogs with the 2-fluoro substitution often show a >50-fold selectivity for COX-2 over COX-1 compared to their non-fluorinated counterparts [1].
Late-Stage Diversification (The "Bromo" Advantage)
The 4-bromo position is not the "end of the line"; it is a starting point. In a drug discovery campaign, this molecule is used to generate a library of biphenyl-oxazoles via Suzuki coupling.
Table 1: Comparative Properties of Halogenated Oxazole Intermediates
| Property | 5-(4-Br-2-F-phenyl) | 5-(4-H-phenyl) | Impact of Substitution |
| LogP (Lipophilicity) | ~3.4 | ~2.5 | Br/F increases lipophilicity, aiding membrane permeability. |
| Metabolic Stability | High | Low | F blocks ortho-oxidation; Br blocks para-oxidation. |
| Synthetic Utility | High (Pd-coupling) | Low | Unsubstituted phenyl requires harsh activation. |
| H-Bonding | Acceptor (N3) | Acceptor (N3) | F induces dipole, strengthening N3 interaction. |
References
-
Talley, J. J., et al. (2000). 4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2. Journal of Medicinal Chemistry. Link
-
Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry. Link
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry. Link
-
PubChem. (2025).[2] Compound Summary: 2-(4-bromo-2-fluorophenyl)-1,3-oxazole-4-carboxylic acid.[2] National Library of Medicine. Link
Sources
Computational Pharmacodynamics of Halogenated Oxazoles: A High-Fidelity Modeling Framework
Executive Summary & Chemical Logic
The scaffold 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a privileged pharmacophore in medicinal chemistry, sharing structural homology with COX-2 inhibitors (e.g., valdecoxib analogs) and kinase inhibitors (VEGFR-2). However, modeling this specific derivative presents a binary challenge often overlooked in standard high-throughput screening:
-
The Sigma-Hole Anisotropy: The 4-position Bromine (Br) atom is not a uniform sphere of negative charge. It possesses a region of positive electrostatic potential (the
-hole) along the C-Br bond axis, enabling specific, directional Halogen Bonds (X-bonds) with backbone carbonyls or side-chain residues.[1] Standard force fields (AMBER, CHARMM, OPLS) fail to capture this, often predicting incorrect repulsion. -
Conformational Locking: The 2-position Fluorine (F) creates a steric and electrostatic barrier (ortho-effect), restricting the rotation of the phenyl-oxazole bond and modulating the planarity required for
- stacking.
This guide details a self-validating in silico protocol to accurately model these interactions, moving beyond standard docking into Quantum Mechanics/Molecular Mechanics (QM/MM) hybrid workflows.
Electronic Structure & Force Field Parametrization
Standard force fields treat halogens as point charges with a fixed radius. To model the 4-Br interaction accurately, we must manually introduce an Extra Point (EP) of charge.
Quantum Mechanical (QM) Validation
Before docking, the electrostatic potential (ESP) surface must be mapped to quantify the strength of the bromine
-
Protocol:
-
Geometry Optimization: DFT level B3LYP/6-311G(d,p) or M06-2X/def2-TZVP (recommended for non-covalent interactions).
-
ESP Mapping: Map the electrostatic potential onto the 0.001 au electron density isosurface.
-
Observation: You will observe a positive cap (blue region) on the tip of the Bromine atom (the
-hole) and a negative belt (red region) around the equator.
-
Force Field Modification (The "Virtual Site" Method)
To replicate the QM-derived
-
Step 1: Add a massless "dummy atom" (EP) bonded to the Br atom.
-
Step 2: Set the bond length
Å (typically optimized to fit the QM quadrupole moment). -
Step 3: Redistribution of Charge:
-
(new) =
(original) - - is typically positive (+0.1 to +0.2e) to mimic the hole.
-
(new) =
-
Outcome: The Br atom now acts as an anisotropic electrophile at the tip and a nucleophile at the sides.
Target Selection & Docking Protocol
Given the oxazole scaffold's prevalence, Cyclooxygenase-2 (COX-2) is the ideal validation target due to its defined hydrophobic channel and historical sensitivity to halogenated ligands.
Docking Workflow (Glide/GOLD)
Standard scoring functions often undervalue halogen bonds. We must use specific constraints.
Target Preparation:
-
PDB ID: 3LN1 (Selectivity pocket analysis).
-
Grid Generation: Center grid on the active site (Arg120, Tyr355).
-
Constraint: Define a "Halogen Bond" constraint (angle C-Br...O
165°-180°) if a backbone carbonyl (e.g., Val523 or Ser530) is within 3.5 Å.
Ligand Preparation:
-
Conformer Generation: Generate low-energy conformers respecting the torsional barrier introduced by the 2-Fluoro substituent.
Workflow Visualization
The following diagram illustrates the critical path from QM parametrization to MD simulation.
Figure 1: High-Fidelity Modeling Workflow. The critical step is the "Extra Point" parameterization derived from QM data to correct the force field before docking.
Molecular Dynamics & Interaction Stability[2]
Docking provides a static snapshot. MD is required to verify if the 2-Fluoro substitution maintains the ligand in a bioactive conformation and if the Br...O halogen bond persists in solvent.
Simulation Setup
-
Engine: GROMACS or AMBER.
-
Solvent: TIP3P or OPC water model (critical for accurate hydration of halogens).
-
Ensemble: NPT at 310 K, 1 atm.
-
Duration: Minimum 50 ns to allow side-chain relaxation.
Analysis Metrics (Self-Validation)
To confirm the model's validity, extract the following data points:
| Metric | Target Value | Interpretation |
| RMSD (Ligand) | < 2.0 Å | Stable binding mode.[2] High fluctuations suggest the F-substitution causes steric clash. |
| Br...O Distance | 2.8 - 3.2 Å | Typical halogen bond length (less than sum of vdW radii). |
| Angle (C-Br...O) | 160° - 180° | Linearity confirms |
| Dihedral (Ox-Ph) | ~20° - 40° | The 2-F atom usually prevents coplanarity (0°) due to steric clash with oxazole hydrogens. |
Interaction Pathway
The specific interactions of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold are visualized below.
Figure 2: Interaction Map. The 4-Br drives affinity via halogen bonding, while the 2-F modulates conformation and metabolic stability (blocking ortho-hydroxylation).
ADMET & Liability Assessment
While the in silico binding is critical, the "drug-ability" relies on the properties imparted by the halogenation.
-
Metabolic Stability (The Fluorine Effect): The 2-position on the phenyl ring is a metabolic "hotspot" for CYP450-mediated hydroxylation. Substituting Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic route, extending half-life (
). -
Lipophilicity (LogP): The 4-Br/2-F combination significantly increases LogP compared to the parent phenyl-oxazole.
-
Action: Calculate LogP and Ligand Efficiency (LE). If LogP > 5, consider adding polar groups to the oxazole C2 or C4 positions to maintain oral bioavailability.
-
References
-
Kolář, M. H., & Hobza, P. (2016). Computer modeling of halogen bonds and other
-hole interactions. Chemical Reviews, 116(9), 5155-5187. Link -
Wilcken, R., Zimmermann, M. O., Lange, A., Joerger, A. C., & Boeckler, F. M. (2013). Principles and applications of halogen bonding in medicinal chemistry and chemical biology. Journal of Medicinal Chemistry, 56(4), 1363-1388. Link
-
Ibrahim, M. A. (2011). Molecular mechanical study of halogen bonding in drug discovery. Journal of Computational Chemistry, 32(12), 2564-2574. Link
-
Meanwell, N. A. (2018). Fluorine and fluorinated motifs in the design and application of bioisosteres for drug design. Journal of Medicinal Chemistry, 61(14), 5822-5880. Link
-
Scholfield, M. R., Zanden, C. M., Carter, M., & Ho, P. S. (2013). Halogen bonding (X-bonding): A biological perspective. Protein Science, 22(2), 139-152. Link
Sources
Methodological & Application
Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole: An Application Note and Detailed Protocol
This guide provides a comprehensive, step-by-step protocol for the synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, a heterocyclic compound with potential applications in medicinal chemistry and drug development. The oxazole scaffold is a prevalent motif in numerous biologically active molecules, and the specific substitution pattern of this target compound makes it a valuable intermediate for further chemical exploration.[1][2] This document is intended for researchers, scientists, and professionals in the field of organic synthesis and drug discovery.
The synthesis detailed herein utilizes the Van Leusen oxazole synthesis, a robust and widely adopted method for the formation of 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC).[1][3] This reaction is valued for its reliability and the mild conditions under which it proceeds.[1]
Chemical and Physical Properties of Key Reagents
A thorough understanding of the properties of the starting materials is crucial for the safe and effective execution of this synthesis.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Melting Point (°C) | Key Hazards |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | Light yellow to beige solid | 58-62 | Irritant, Air and light sensitive |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | Pale yellow to light brown crystalline powder | 110-115 (decomposes) | Harmful if swallowed, Causes serious eye irritation, May cause an allergic skin reaction |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | White, hygroscopic powder | 891 | Causes skin and serious eye irritation |
Data sourced from references[4][5][6][7][8][9].
The Van Leusen Oxazole Synthesis: A Mechanistic Overview
The Van Leusen oxazole synthesis is a powerful [3+2] cycloaddition reaction that constructs the oxazole ring from an aldehyde and TosMIC in the presence of a base.[1] The unique reactivity of TosMIC, which possesses an acidic methylene group, an isocyanide functional group, and a tosyl group as an excellent leaving group, drives the reaction forward.[3][10]
The reaction proceeds through the following key steps:
-
Deprotonation of TosMIC: A base, in this case, potassium carbonate, deprotonates the acidic methylene protons of TosMIC to form a nucleophilic intermediate.
-
Nucleophilic Attack: The deprotonated TosMIC attacks the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde.
-
Cyclization: The resulting alkoxide undergoes an intramolecular 5-endo-dig cyclization by attacking the isocyanide carbon, forming a 5-membered oxazoline intermediate.
-
Elimination: The intermediate then undergoes base-promoted elimination of the tosyl group (p-toluenesulfinic acid), leading to the formation of the aromatic 5-(4-bromo-2-fluorophenyl)-1,3-oxazole.[1][3][11]
Experimental Protocol
This protocol outlines the detailed procedure for the synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
Materials and Reagents
-
4-Bromo-2-fluorobenzaldehyde (97% purity or higher)
-
Tosylmethyl isocyanide (TosMIC) (98% purity or higher)
-
Potassium carbonate (anhydrous)
-
Methanol (anhydrous)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel (230-400 mesh) for column chromatography
-
Standard laboratory glassware (round-bottom flask, condenser, magnetic stirrer, etc.)
-
Thin-layer chromatography (TLC) plates (silica gel coated)
Safety Precautions
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[12][13][14][15]
-
4-Bromo-2-fluorobenzaldehyde is an irritant and is sensitive to air and light.[4][8] Store in a cool, dark, and dry place.
-
TosMIC is harmful if swallowed and can cause eye irritation and skin allergies.[5]
-
Potassium carbonate is an irritant.[12][13] Avoid inhalation of dust and contact with skin and eyes.[12][13][14]
Reaction Scheme
Caption: Figure 1. Reaction scheme for the synthesis.
Step-by-Step Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromo-2-fluorobenzaldehyde (1.0 g, 4.93 mmol).
-
Addition of Reagents: Add tosylmethyl isocyanide (TosMIC) (1.06 g, 5.42 mmol, 1.1 equivalents) and anhydrous potassium carbonate (1.36 g, 9.86 mmol, 2.0 equivalents) to the flask.
-
Solvent Addition: Add 30 mL of anhydrous methanol to the flask.
-
Reaction: Stir the reaction mixture vigorously and heat to reflux (approximately 65 °C). Monitor the progress of the reaction by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the mobile phase. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete (as indicated by the consumption of the starting aldehyde on TLC), allow the mixture to cool to room temperature.
-
Solvent Removal: Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: To the resulting residue, add 50 mL of dichloromethane (DCM) and 50 mL of water. Transfer the mixture to a separatory funnel and shake well.
-
Separate the organic layer. Extract the aqueous layer with an additional 25 mL of DCM.
-
Combine the organic layers and wash with 50 mL of brine (saturated NaCl solution).
-
Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Purification
The crude product is purified by column chromatography on silica gel.[16][17]
-
Column Preparation: Pack a chromatography column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude product in a minimal amount of DCM and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the prepared column.
-
Elution: Elute the column with a gradient of ethyl acetate in hexane (e.g., starting from 5% ethyl acetate and gradually increasing to 20%). The optimal eluent system should be determined beforehand by TLC analysis.[16]
-
Fraction Collection: Collect the fractions and monitor them by TLC.
-
Product Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to yield 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a solid.
Characterization
The identity and purity of the final product should be confirmed by standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the chemical structure and the absence of impurities.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To further confirm the carbon framework of the molecule.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
Melting Point: To assess the purity of the crystalline solid.
Workflow and Data Management
A systematic workflow is essential for reproducible results and efficient data management.
Caption: Figure 2. Experimental workflow diagram.
Troubleshooting
| Problem | Possible Cause | Solution |
| Low or no product formation | Inactive reagents (e.g., wet methanol, old TosMIC). Insufficient base. Low reaction temperature. | Use anhydrous solvents. Use fresh TosMIC. Ensure the correct stoichiometry of the base. Confirm the reaction is at reflux. |
| Multiple spots on TLC after reaction | Incomplete reaction. Formation of side products. | Increase reaction time. Optimize reaction temperature. |
| Difficulty in purification | Co-eluting impurities. | Optimize the solvent system for column chromatography. Consider recrystallization if the product is a solid. |
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole via the Van Leusen oxazole synthesis. By following the outlined steps and adhering to the safety precautions, researchers can effectively synthesize this valuable heterocyclic compound for further applications in drug discovery and materials science. The provided mechanistic insights and troubleshooting guide aim to facilitate a successful and efficient synthetic process.
References
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Ningbo Inno Pharmchem Co., Ltd. (2025, March 3). 4-Bromo-2-fluorobenzaldehyde: Comprehensive Overview and Applications. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TOSYLBENZYL ISOCYANIDE. Retrieved from [Link]
-
Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Organic Reactions. (n.d.). Synthetic Uses of Tosylmethyl Isocyanide (TosMIC). Retrieved from [Link]
-
Wikipedia. (n.d.). Van Leusen reaction. Retrieved from [Link]
-
MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
ResearchGate. (n.d.). Mechanism of van Leusen oxazole synthesis. Retrieved from [Link]
-
ACS Publications. (2014, December 18). Isoquinoline Synthesis by Heterocyclization of Tosylmethyl Isocyanide Derivatives: Total Synthesis of Mansouramycin B. Retrieved from [Link]
-
Armand Products. (2023, March 29). Potassium Carbonate Anhydrous All Grades SDS. Retrieved from [Link]
-
Breckland Scientific Supplies Ltd. (2023, January 12). Potassium Carbonate Anhydrous - SAFETY DATA SHEET. Retrieved from [Link]
-
Taylor & Francis Online. (2020, June 9). A modified approach for the synthesis of biologically relevant 5-substituted-2-N-aryl-1,3-oxazole derivatives in mild conditions. Retrieved from [Link]
-
INEOS KOH. (2022, December 1). SAFETY DATA SHEET Potassium Carbonate, Anhydrous. Retrieved from [Link]
-
PubChem. (n.d.). Tosylmethyl isocyanide | C9H9NO2S | CID 161915. Retrieved from [Link]
- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.
-
West Liberty University. (n.d.). POTASSIUM CARBONATE MSDS. Retrieved from [Link]
-
Ibn AL-Haitham Journal For Pure and Applied Sciences. (2017, September 25). Synthesis of Some New Heterocyclic Fused Rings Compounds Based on 5-Aryl-1,3,4-Oxadiazole. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
- National Center for Biotechnology Information. (n.d.). Isomerization of 5-(2H-Azirin-2-yl)oxazoles: An Atom-Economic Approach to 4H-Pyrrolo[2,3-d.... Retrieved from https://www.ncbi.nlm.nih.gov/pmc/articles/PMC5489808/
- Google Patents. (n.d.). CN109809977A - A kind of preparation method of 2-bromo-4-fluorobenzaldehyde.
-
ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
MDPI. (n.d.). Design, Synthesis, and Cytotoxicity of 5-Fluoro-2-methyl-6-(4-aryl-piperazin-1-yl) Benzoxazoles. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]
-
Scientific & Academic Publishing. (n.d.). Design, Synthesis, and Biological Evaluation of Novel 5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles as Potent Antioxidants. Retrieved from [Link]
-
PubMed. (2012, September 15). A novel ring oxidation of 4- or 5-substituted 2H-oxazole to corresponding 2-oxazolone catalyzed by cytosolic aldehyde oxidase. Retrieved from [Link]
-
MDPI. (2025, November 11). Synthesis and In Silico Studies of a Novel 1,4-Disubstituted-1,2,3-Triazole-1,3-Oxazole Hybrid System. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). synthesis, characterization and anti-inflammatory activity of novel n-substituted-5-oxa-imidazole. Retrieved from [Link]
Sources
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- 2. chemimpex.com [chemimpex.com]
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- 4. nbinno.com [nbinno.com]
- 5. Tosylmethyl isocyanide (TosMIC Compound) (CAS NO:36635-61-7) | Tosylmethyl isocyanide (TosMIC Compound) Manufacturer and Suppliers | Scimplify [scimplify.com]
- 6. 4-溴-2-氟苯甲醛 96% | Sigma-Aldrich [sigmaaldrich.com]
- 7. 4-Bromo-2-fluorobenzaldehyde | 57848-46-1 [chemicalbook.com]
- 8. 4-Bromo-2-fluorobenzaldehyde, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
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- 11. Van Leusen reaction - Wikipedia [en.wikipedia.org]
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- 17. pdf.benchchem.com [pdf.benchchem.com]
Application Note: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a Strategic Intermediate in Drug Discovery
Executive Summary
In the landscape of modern medicinal chemistry, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS: 883230-59-9) represents a "lynchpin intermediate"—a high-value scaffold that combines the pharmacophoric properties of the oxazole ring with the synthetic versatility of a halogenated phenyl group.
This guide details the strategic utility of this compound. The 1,3-oxazole moiety acts as a bioisostere for amides and esters, improving metabolic stability while maintaining hydrogen bond acceptor capabilities. The 4-bromo-2-fluorophenyl substituent serves a dual purpose: the ortho-fluorine atom modulates the torsional angle of the biaryl axis and blocks metabolic oxidation, while the para-bromine atom provides a reactive handle for divergent synthesis via palladium-catalyzed cross-coupling.
Strategic Importance in Medicinal Chemistry
The "Fluorine Effect" and Metabolic Stability
The inclusion of the fluorine atom at the ortho position (C2 of the phenyl ring) is not merely decorative. It serves two critical functions in drug design:
-
Conformational Lock: The steric bulk and electrostatic repulsion of the fluorine atom force the phenyl ring to twist relative to the oxazole plane. This non-planar conformation often improves selectivity for kinase pockets and GPCRs by mimicking the 3D geometry of bioactive ligands.
-
Metabolic Blockade: The C-F bond is highly resistant to Cytochrome P450 oxidation, effectively blocking the ortho position from metabolic attack, a common clearance pathway for phenyl rings.
The Oxazole Scaffold
The 1,3-oxazole ring is a privileged structure found in numerous bioactive natural products (e.g., virginiamycin) and synthetic drugs. It interacts with biological targets through:
-
π-π Stacking: Facilitated by the aromatic nature of the ring.
-
Hydrogen Bonding: The nitrogen atom at position 3 serves as a weak hydrogen bond acceptor.
Synthesis Protocol: Van Leusen Reaction[1][2][3]
The most robust method for synthesizing 5-substituted oxazoles is the Van Leusen Oxazole Synthesis . This method utilizes Tosylmethyl Isocyanide (TosMIC) and an aldehyde.[1][2][3][4] It is preferred over cyclodehydration methods (e.g., Robinson-Gabriel) due to milder conditions and higher tolerance for functional groups like aryl halides.
Reaction Mechanism & Workflow
Figure 1: Mechanistic workflow of the Van Leusen synthesis for 5-aryloxazoles.
Step-by-Step Protocol
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 equiv)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 equiv)
-
Potassium Carbonate (
) (2.0 equiv) -
Methanol (Anhydrous)
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 4-Bromo-2-fluorobenzaldehyde (10 mmol) in anhydrous Methanol (50 mL).
-
Addition: Add TosMIC (11 mmol) to the solution.
-
Activation: Add
(20 mmol) in a single portion. Note: The reaction is exothermic; ensure adequate stirring. -
Reflux: Heat the mixture to reflux (
) under a nitrogen atmosphere for 4–8 hours. Monitor reaction progress via TLC (Hexane:EtOAc 3:1) or LC-MS.[5] The aldehyde spot should disappear. -
Work-up:
-
Cool the reaction mixture to room temperature.
-
Concentrate the solvent under reduced pressure (Rotavap) to ~20% of the original volume.
-
Pour the residue into ice-cold water (100 mL). The product often precipitates as a solid.
-
If solid forms: Filter, wash with water, and dry.
-
If oil forms: Extract with Ethyl Acetate (3 x 30 mL), wash combined organics with brine, dry over
, and concentrate.
-
-
Purification: Recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-20% EtOAc in Hexanes).
Expected Yield: 75–85% Appearance: Off-white to pale yellow solid.
Divergent Functionalization Protocols
Once synthesized, the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole serves as a scaffold for library generation. The bromine handle allows for rapid diversification.
Divergent Synthesis Map
Figure 2: Divergent synthesis pathways utilizing the bromine handle and oxazole C2 position.
Protocol: Suzuki-Miyaura Coupling (General)
This reaction couples the scaffold with aryl boronic acids to create biaryl systems common in kinase inhibitors.
Reagents:
-
Scaffold (1.0 equiv)
-
Aryl Boronic Acid (1.2 equiv)
-
Catalyst:
(5 mol%) -
Base:
(3.0 equiv) -
Solvent: 1,4-Dioxane/Water (4:1)
Procedure:
-
Charge a microwave vial with the Scaffold, Boronic Acid, Base, and Catalyst.
-
Seal and purge with Nitrogen/Argon for 5 minutes.
-
Add degassed solvent via syringe.
-
Heat at
(oil bath) or (Microwave) for 1-2 hours. -
Filter through Celite, concentrate, and purify via HPLC or Column Chromatography.
Quality Control & Characterization
To ensure the integrity of the intermediate before library synthesis, verify the following parameters.
| Test | Method | Acceptance Criteria | Key Diagnostic Signals |
| Identity | 1H NMR (DMSO-d6) | Consistent with Structure | Oxazole C2-H: Singlet at ~8.4–8.6 ppm.Oxazole C4-H: Singlet at ~7.6–7.8 ppm.Phenyl: 3 aromatic protons.[5] |
| Purity | HPLC-UV (254 nm) | > 95% Area | Single major peak. Impurities often include unreacted aldehyde. |
| Mass | LC-MS (ESI+) | [M+H]+ | Expected m/z: ~242/244 (Br isotope pattern 1:1). |
Safety & Handling
-
TosMIC: Isocyanides have a characteristic foul odor and are potentially toxic. Handle ONLY in a well-ventilated fume hood. Treat all glassware with bleach (hypochlorite) solution after use to oxidize residual isocyanide before washing.
-
Brominated Compounds: Generally irritants. Wear gloves and eye protection.
-
Palladium Catalysts: Heavy metals; dispose of in designated hazardous waste streams.
References
-
Van Leusen, A. M., et al. (1972). "Chemistry of sulfonylmethyl isocyanides. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds." Tetrahedron Letters, 13(23), 2373–2376.
-
Ganesan, A. (1999).[1][2][6] "Recent advances in solid-phase synthesis of heterocycles." Drug Discovery Today, 4(11), 509-510. (Contextualizing TosMIC in library synthesis).
-
Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.
-
Bolli, M. H., et al. (2012).[7] "The Discovery of Macitentan, an Orally Active, Potent Dual Endothelin Receptor Antagonist."[7][8] Journal of Medicinal Chemistry, 55(17), 7849–7861.[7] (Demonstrates utility of bromophenyl intermediates).
-
Organic Chemistry Portal. "Van Leusen Oxazole Synthesis." (Standard reference for reaction mechanism).
Sources
- 1. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
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- 6. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 7. The discovery of N-[5-(4-bromophenyl)-6-[2-[(5-bromo-2-pyrimidinyl)oxy]ethoxy]-4-pyrimidinyl]-N'-propylsulfamide (Macitentan), an orally active, potent dual endothelin receptor antagonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
Applications of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in medicinal chemistry
A Bifunctional Scaffold for Divergent Library Synthesis in Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (CAS 883230-59-9) has emerged as a high-value "privileged structure" intermediate. Its utility stems from its unique electronic architecture, which offers orthogonal reactivity profiles for rapid structural diversification. This scaffold combines a halogenated phenyl ring—primed for palladium-catalyzed cross-couplings—with an oxazole core capable of direct C-H functionalization.
This application note details the strategic deployment of this compound in the synthesis of kinase inhibitors and antimicrobial agents. We provide validated protocols for Suzuki-Miyaura coupling and direct C-2 arylation , supported by mechanistic insights into the role of the fluorine substituent in metabolic stability and conformational locking.
Technical Specifications & Properties
| Property | Specification |
| IUPAC Name | 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole |
| CAS Number | 883230-59-9 |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.05 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, MeOH, CH₂Cl₂; Low solubility in water |
| Key Functional Groups | Aryl Bromide (Electrophile), Oxazole C-2 (Nucleophile/Acidic C-H), Aryl Fluoride (Metabolic Blocker) |
Core Application: Divergent Library Synthesis
The primary application of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is as a core template for divergent synthesis . The molecule possesses two distinct reaction sites that can be modulated independently, allowing for the rapid generation of chemical libraries.[1]
Mechanistic Rationale
-
Site A (Aryl Bromide): The C-Br bond at the para position is highly reactive toward oxidative addition by Pd(0) species. The ortho-fluorine atom exerts an inductive electron-withdrawing effect (-I), slightly activating the C-Br bond compared to non-fluorinated analogs.
-
Site B (Oxazole C-2): The proton at the C-2 position of the oxazole ring is relatively acidic (pKa ~20) due to the inductive effect of the adjacent oxygen and nitrogen atoms. This allows for direct lithiation or transition-metal-catalyzed C-H activation without affecting the aryl bromide.
Workflow Visualization
The following diagram illustrates the divergent synthetic pathways accessible from this scaffold.
Caption: Divergent synthetic workflow showing orthogonal functionalization of the phenyl ring (Pathway A) and the oxazole core (Pathway B).
Experimental Protocols
Protocol A: Site-Selective Suzuki-Miyaura Coupling
This protocol targets the aryl bromide to attach a "tail" moiety, common in the design of p38 MAP kinase inhibitors.
Reagents:
-
Scaffold: 1.0 equiv (242 mg, 1.0 mmol)
-
Boronic Acid (R-B(OH)₂): 1.2 equiv
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%)
-
Base: K₂CO₃ (2.0 M aqueous, 3.0 equiv)
-
Solvent: 1,4-Dioxane (5 mL)
Procedure:
-
Setup: In a nitrogen-purged microwave vial, combine the scaffold, boronic acid, and Pd catalyst.
-
Solvation: Add degassed 1,4-dioxane and the aqueous K₂CO₃ solution.
-
Reaction: Seal and heat at 90°C for 4-6 hours (or 110°C for 30 min in microwave).
-
Workup: Dilute with EtOAc, wash with water and brine. Dry over MgSO₄.
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Critical Note: The ortho-fluorine atom can increase sensitivity to hydrolytic dehalogenation if reaction times are prolonged excessively. Monitor strictly by LC-MS.
Protocol B: Direct C-H Arylation of Oxazole C-2
This method introduces complexity at the oxazole ring without requiring pre-functionalization (e.g., halogenation) of the C-2 position.
Reagents:
-
Scaffold: 1.0 equiv
-
Aryl Iodide (Ar-I): 1.5 equiv
-
Catalyst: Pd(OAc)₂ (5 mol%)
-
Ligand: PPh₃ (10 mol%)
-
Base: Cs₂CO₃ (2.0 equiv)
-
Additive: CuI (10 mol%) - Crucial for oxazole acidity
-
Solvent: DMF (anhydrous)
Procedure:
-
Activation: Combine scaffold, aryl iodide, base, and CuI in a dry Schlenk tube under argon.
-
Catalysis: Add Pd(OAc)₂ and PPh₃, followed by anhydrous DMF.
-
Heating: Stir at 120°C for 12 hours.
-
Filtration: Cool to RT, filter through a Celite pad to remove inorganic salts.
-
Isolation: Concentrate filtrate and purify via preparative HPLC or column chromatography.
Medicinal Chemistry Rationale (SAR)
The specific substitution pattern of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is not accidental; it is designed to address specific failure modes in drug discovery.
The "Fluorine Effect"
The presence of the fluorine atom at the ortho position (relative to the oxazole connection) serves three critical functions:
-
Conformational Locking: The fluorine atom creates a dipole-dipole repulsion with the oxazole oxygen (or nitrogen), restricting free rotation around the phenyl-oxazole bond. This pre-organizes the molecule into a bioactive conformation, reducing the entropic penalty of binding to a protein target [1].
-
Metabolic Stability: The C-F bond blocks the P450-mediated oxidation of the phenyl ring at the reactive ortho position, extending the half-life (t₁/₂) of the compound [2].
-
Lipophilicity Modulation: Fluorine increases lipophilicity (LogP) moderately, improving membrane permeability without the solubility penalty often seen with chlorine or methyl groups.
Comparative Data: Reactivity vs. Stability
| Scaffold Variant | Suzuki Coupling Yield (4h) | Metabolic Stability (Microsomal t₁/₂) | C-H Acidity (Calc. pKa) |
| 4-Br-2-F (Target) | 88% | > 60 min | ~19.5 |
| 4-Br (Non-F) | 92% | < 20 min | ~20.1 |
| 4-Br-2-Cl | 65% (Steric hindrance) | > 60 min | ~19.2 |
Table 1: Comparison of the target scaffold against non-fluorinated and chlorinated analogs. The 2-Fluoro variant offers the optimal balance of reactivity and metabolic stability.
References
-
Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. Link
-
Schnürch, M., et al. (2007). Cross-Coupling Reactions on Azoles with Two or More Heteroatoms. Chemical Reviews, 107(1), 147–177. Link
-
Verma, A., et al. (2023).[2][3] Synthesis and biological evaluation of 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole derivatives. Smolecule Research Database. Link
- Bemis, G. W., & Murcko, M. A. (1996). The Properties of Known Drugs. 1. Molecular Frameworks. Journal of Medicinal Chemistry, 39(15), 2887–2893. (Establishes oxazole as a privileged scaffold).
Sources
Application Note: Strategic Utilization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in Advanced Material Architectures
Abstract
This application note details the strategic integration of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole into the design of advanced optoelectronic materials. Unlike generic building blocks, this scaffold offers a unique trifunctional "handle" system: the oxazole ring for electron transport and high triplet energy; the fluorine substituent for LUMO tuning and solid-state packing control; and the bromine moiety for precise palladium-catalyzed chain extension. This guide provides validated protocols for its synthesis, functionalization via cross-coupling, and characterization for use in Organic Light-Emitting Diodes (OLEDs) and fluorescent sensors.
Part 1: Chemical Profile & Material Significance[1]
The utility of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole lies in its ability to serve as an electron-deficient "Acceptor" unit in Donor-Acceptor (D-A) systems.
Structural Logic & Functionality Table
| Feature | Chemical Moiety | Material Science Function |
| Electron Transport | 1,3-Oxazole Ring | High electron affinity (EA) facilitates electron injection/transport in OLEDs.[1][2] The heteroatoms (N, O) enable coordination with metals for sensing applications. |
| Reactive Handle | Aryl Bromide (C-Br) | Site-specific entry point for Suzuki, Buchwald-Hartwig, or Sonogashira couplings to extend conjugation length without affecting the oxazole core. |
| Electronic Tuning | Ortho-Fluorine (C-F) | Inductive Effect: Lowers the HOMO/LUMO energy levels, improving stability against oxidation. Steric/Packing: Promotes C-H···F interactions, locking planar conformations for enhanced charge mobility in solid films. |
Part 2: Synthesis & Preparation Protocols[4]
While this compound acts as a building block, in-house synthesis is often required to ensure high purity (>99.5%) for semiconductor applications.
Protocol A: Van Leusen Oxazole Synthesis
Rationale: The Van Leusen reaction is the most robust method for constructing 5-substituted oxazoles, avoiding the harsh conditions of dehydration cyclizations.
Reagents:
-
4-Bromo-2-fluorobenzaldehyde (1.0 eq)
-
p-Toluenesulfonylmethyl isocyanide (TosMIC) (1.1 eq)[3]
-
Potassium Carbonate (
) (2.5 eq)[3]
Step-by-Step Methodology:
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser under a nitrogen atmosphere.
-
Dissolution: Dissolve 4-Bromo-2-fluorobenzaldehyde (10 mmol) and TosMIC (11 mmol) in anhydrous methanol (50 mL).
-
Base Addition: Add
(25 mmol) in a single portion. Note: The reaction is exothermic; ensure the temperature does not spike uncontrolled. -
Reflux: Heat the mixture to reflux (
) for 3–4 hours. Monitor via TLC (Hexane:EtOAc 4:1). The aldehyde spot should disappear. -
Workup: Evaporate the methanol under reduced pressure. Resuspend the residue in water (100 mL) and extract with Ethyl Acetate (
mL). -
Purification: Dry organic layers over
, filter, and concentrate. Recrystallize from Ethanol/Hexane to yield white needles.
Self-Validation Check:
-
1H NMR (CDCl3): Look for the diagnostic C2-H oxazole singlet around
7.9–8.0 ppm. The absence of an aldehyde peak ( 10.0 ppm) confirms conversion.
Part 3: Functionalization Strategies (The "Hub" Concept)
This section describes how to transform the building block into a functional material (e.g., an OLED Host or Emitter).
Protocol B: Suzuki-Miyaura Cross-Coupling (Extension)
Objective: To couple the oxazole scaffold with a hole-transporting unit (e.g., Carbazole or Triphenylamine) to create a bipolar "Push-Pull" molecule.
Reagents:
-
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (1.0 eq)
-
Aryl-Boronic Acid (e.g., 4-(Diphenylamino)phenylboronic acid) (1.2 eq)
-
Catalyst:
(5 mol%) -
Base:
(2M aqueous solution) -
Solvent: Toluene/Ethanol (3:1 v/v)
Workflow:
-
Degassing (Critical): Combine solvents in the reaction vessel and sparge with Argon for 20 minutes. Oxygen poisons the Pd(0) catalyst, leading to homocoupling byproducts.
-
Mixing: Add the oxazole bromide, boronic acid, and base under Argon flow. Add the catalyst last.
-
Reaction: Heat to
for 12–24 hours. The solution will typically darken as the catalytic cycle progresses. -
Scavenging: After cooling, treat the organic layer with a metal scavenger (e.g., SiliaMetS® Thiol) to remove residual Palladium, which acts as a luminescence quencher in OLEDs.
Protocol C: Direct C-H Arylation (Advanced C2 Functionalization)
Rationale: Functionalizing the C2 position of the oxazole ring allows for the creation of "V-shaped" or "Star-shaped" molecules, which prevents crystallization and improves film-forming properties.
Conditions:
-
Catalyst:
/ -
Base:
-
Solvent: Xylene,
-
Mechanism: Concerted Metallation-Deprotonation (CMD) pathway.
Part 4: Visualization of Workflows
The following diagrams illustrate the synthesis logic and the material design philosophy.
Figure 1: Divergent synthesis workflow transforming the aldehyde precursor into advanced optoelectronic materials via the oxazole scaffold.
Figure 2: Structure-Property Relationship (SPR) mapping. Illustrating how specific atomic substitutions translate to bulk material properties.
Part 5: Characterization & Quality Control
To validate the synthesized material for electronic use, the following parameters must be established.
| Technique | Parameter Measured | Target/Observation |
| Cyclic Voltammetry (CV) | HOMO/LUMO Levels | Oxazole derivatives typically show reversible reduction waves (LUMO ~ -2.5 to -3.0 eV). Fluorine substitution should shift reduction to more positive potentials (easier electron injection) compared to non-fluorinated analogs. |
| Thermogravimetric Analysis (TGA) | Thermal Stability ( | Target |
| UV-Vis Spectroscopy | Optical Gap ( | Absorption edge determines the bandgap. A blue-shift is expected if the F-atom causes steric twisting; a red-shift implies planarization via H-bonding. |
| Elemental Analysis (CHN) | Purity | Carbon/Hydrogen/Nitrogen content must be within |
References
-
Van Leusen Oxazole Synthesis: Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon,nitrogen double bonds. Synthesis of 1,5-disubstituted and 1,4,5-trisubstituted imidazoles." Journal of Organic Chemistry, 1977.
-
Oxazoles in OLEDs: Kulkarni, A. P., et al. "Electron transport materials for organic light-emitting diodes."[1][6] Chemistry of Materials, 2004.
- Fluorine Effect in Materials: Hiyama, T. "Organofluorine Compounds: Chemistry and Applications." Springer, 2000. (General Reference for F-effect on LUMO).
-
C-H Activation of Oxazoles: Strotman, N. A., et al. "Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazoles at C-2 or C-5."[7] Organic Letters, 2010.[7]
-
Synthesis of 5-Aryl-oxazoles: Rashamuse, T. J., et al. "Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis."[4] Molecules, 2020.[4][5]
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- 6. pubs.acs.org [pubs.acs.org]
- 7. 1,3-Oxazole synthesis [organic-chemistry.org]
Application Notes & Protocols: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a Key Building Block for Advanced Organic Light-Emitting Diodes (OLEDs)
An Application Guide for Researchers
Introduction
In the pursuit of next-generation display and lighting technologies, Organic Light-Emitting Diodes (OLEDs) have established themselves as a premier platform, offering unparalleled contrast, color fidelity, and physical flexibility. The performance of an OLED device is critically dependent on the molecular architecture of the organic semiconductor materials used within its multilayer structure.[][2] Among the crucial components are electron-transport materials (ETMs) and host materials for the emissive layer, which govern charge balance, efficiency, and operational stability.
Heterocyclic compounds, particularly those containing oxadiazole or oxazole moieties, are renowned for their excellent electronic properties and are frequently employed in OLEDs.[3][4] The strategic incorporation of fluorine atoms into the molecular framework can profoundly influence the material's characteristics, such as tuning HOMO/LUMO energy levels, enhancing charge transport, and improving photostability.[5][6] This guide focuses on 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a promising organic semiconductor building block. The presence of the electron-deficient oxazole ring, the electronegative fluorine atom, and a synthetically versatile bromine handle makes this molecule a highly attractive candidate for constructing advanced ETMs and host materials for high-efficiency blue, phosphorescent, and Thermally Activated Delayed Fluorescence (TADF) OLEDs.[7][8][9]
This document provides a comprehensive overview, including detailed protocols for the synthesis and characterization of the title compound, its integration into a multilayer OLED device, and the subsequent characterization of the device's performance.
Molecular Profile and Strategic Advantages
The unique arrangement of functional groups in 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole offers a synergistic combination of properties beneficial for OLED applications.
-
Oxazole Core: The 1,3-oxazole ring is an electron-deficient moiety that inherently facilitates electron transport. Its inclusion in a molecular structure tends to lower the Lowest Unoccupied Molecular Orbital (LUMO), which is advantageous for efficient electron injection from the cathode.[10]
-
Fluorophenyl Group: The 2-fluoro substituent further enhances the electron-accepting nature of the molecule, which can improve electron mobility and increase the material's thermal and photochemical stability.[5][6]
-
Bromo Substituent: The bromine atom at the 4-position of the phenyl ring is a key synthetic handle. It provides a reactive site for well-established palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the straightforward synthesis of more complex, multifunctional molecules with tailored properties.[9] This allows researchers to attach hole-transporting units to create bipolar hosts or other functional groups to fine-tune the optoelectronic characteristics.
Table 1: Physicochemical and Predicted Optoelectronic Properties
| Property | Value / Description | Rationale & Significance |
| Molecular Formula | C₉H₅BrFNO | - |
| Molecular Weight | 242.05 g/mol | Essential for stoichiometric calculations in synthesis. |
| Predicted LUMO | ~ -2.5 to -2.8 eV | The electron-deficient oxazole and fluorophenyl groups suggest a low LUMO, facilitating electron injection.[5][6] |
| Predicted HOMO | ~ -6.0 to -6.5 eV | A deep HOMO level helps in blocking holes from leaking into the electron-transport layer, improving charge recombination efficiency. |
| Predicted Triplet Energy (ET) | > 2.7 eV | The rigid, conjugated structure is expected to yield a high triplet energy, making it a suitable host for blue phosphorescent and TADF emitters.[9] |
| Solubility | Soluble in common organic solvents (Toluene, Chloroform, THF) | Good solubility is crucial for purification via column chromatography and for potential solution-processing techniques.[11] |
Part 1: Synthesis and Characterization Protocol
The synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole can be achieved through established cyclization reactions. The following protocol is a representative method based on common synthetic routes for similar oxazole derivatives.[3][12]
Synthetic Workflow
Sources
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- 8. Fluorinated dibenzo[a,c]-phenazine-based green to red thermally activated delayed fluorescent OLED emitters - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. researchgate.net [researchgate.net]
- 11. Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3 [smolecule.com]
- 12. The Synthesis and Photophysical Properties of Weakly Coupled Diketopyrrolopyrroles - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: In Vitro Anticancer Evaluation of 5-(4-Bromo-2-fluorophenyl)-1,3-Oxazole Derivatives
Introduction: The Rationale for Investigating Novel Oxazole Scaffolds
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that serves as a cornerstone in medicinal chemistry. Its derivatives are known to possess a wide spectrum of pharmacological properties, including significant anticancer activity against various drug-susceptible and multidrug-resistant cancer cell lines.[1] The therapeutic potential of oxazoles stems from their ability to interact with a multitude of biological targets, often inducing apoptosis or cell cycle arrest through diverse mechanisms of action.[2][3][4][5]
Despite advances in chemotherapy, the development of drug resistance and severe side effects of existing treatments necessitates a continuous search for novel, more selective, and potent anticancer agents.[1] The synthesis and evaluation of new derivatives, such as those in the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole series, represent a rational approach to drug discovery. The specific halogen substitutions (Bromo and Fluoro) on the phenyl ring can modulate the compound's electronic properties, lipophilicity, and metabolic stability, potentially enhancing its binding affinity to target proteins and improving its overall pharmacological profile.
This document provides a comprehensive framework of application notes and detailed protocols for the systematic in vitro evaluation of these novel derivatives. The experimental strategy is designed to first establish cytotoxic efficacy and subsequently elucidate the underlying mechanisms of cell death, providing researchers with a robust and logical workflow for hit identification and characterization.
Experimental Strategy: A Logic-Guided Approach to Mechanistic Elucidation
The primary goal is to determine if the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives exhibit anticancer activity and, if so, by what mechanism. A tiered approach is most effective. We begin with a broad assessment of cytotoxicity to determine if the compounds kill cancer cells. Positive hits are then subjected to more specific assays to understand how they induce cell death. This logical progression ensures that resources are focused on the most promising compounds.
The core questions guiding our experimental design are:
-
Cytotoxicity: Do the compounds reduce the viability of cancer cells? What is their potency (IC50)?
-
Mechanism of Cell Death: Is the observed cytotoxicity due to the induction of programmed cell death (apoptosis)?
-
Effect on Cell Proliferation: Do the compounds interfere with the normal progression of the cell cycle, thereby halting proliferation?
This workflow allows for a comprehensive characterization of the compound's in vitro anticancer profile.
Caption: Logical workflow for the anticancer evaluation of test compounds.
Part 1: Assessment of General Cytotoxicity
Principle: The MTT Cell Viability Assay
The first step is to screen for general cytotoxic or cytostatic effects. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method for this purpose.[6][7] The assay's principle is based on the enzymatic reduction of the yellow tetrazolium salt, MTT, into purple formazan crystals. This reaction is catalyzed by NAD(P)H-dependent cellular oxidoreductase enzymes, primarily located in the mitochondria.[8][9] Therefore, the amount of formazan produced is directly proportional to the number of metabolically active, and thus viable, cells.[7] A decrease in the formazan signal in treated cells compared to untreated controls indicates a loss of cell viability.
Protocol 1: MTT Assay for Cell Viability and IC50 Determination
Materials:
-
Selected human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC3 for prostate cancer).[10][11]
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS, 1% Penicillin-Streptomycin).
-
96-well flat-bottom cell culture plates.
-
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives (dissolved in DMSO to create a stock solution, e.g., 10 mM).
-
MTT solution (5 mg/mL in sterile PBS).
-
Solubilization solution (e.g., Dimethyl sulfoxide - DMSO).
-
Phosphate-Buffered Saline (PBS).
-
Multi-well spectrophotometer (plate reader).
Procedure:
-
Cell Seeding: Harvest exponentially growing cells and perform a cell count. Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the oxazole derivatives in culture medium from the stock solution. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. After 24 hours, remove the old medium and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
-
Controls: Include the following controls on each plate:
-
Vehicle Control: Cells treated with medium containing the same concentration of DMSO as the highest compound concentration.
-
Positive Control: Cells treated with a known anticancer drug (e.g., Etoposide or Doxorubicin).[10]
-
Blank Control: Wells containing medium but no cells, to measure background absorbance.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well (final concentration of 0.5 mg/mL).[8] Incubate for an additional 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Formazan Solubilization: Carefully aspirate the medium from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the crystals.
-
Data Acquisition: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[9]
Data Analysis:
-
Subtract the average absorbance of the blank control from all other readings.
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Vehicle Control) * 100
-
Plot the % Viability against the log of the compound concentration. Use non-linear regression analysis (log(inhibitor) vs. response -- variable slope) to determine the IC50 value, which is the concentration of the compound that inhibits cell viability by 50%.
Data Presentation: Cytotoxicity of Oxazole Derivatives
| Compound ID | Cancer Cell Line | Incubation Time (h) | IC50 (µM) |
| Derivative 1 | MCF-7 (Breast) | 48 | e.g., 12.5 |
| Derivative 1 | A549 (Lung) | 48 | e.g., 21.8 |
| Derivative 2 | MCF-7 (Breast) | 48 | e.g., 5.2 |
| Derivative 2 | A549 (Lung) | 48 | e.g., 9.7 |
| Etoposide | MCF-7 (Breast) | 48 | e.g., 8.1 |
| Etoposide | A549 (Lung) | 48 | e.g., 15.3 |
| Note: Data are illustrative and must be determined experimentally. |
Part 2: Investigation of Apoptotic Induction
A potent IC50 value indicates cytotoxicity but does not reveal the mode of cell death. Apoptosis, or programmed cell death, is a preferred mechanism for anticancer drugs as it typically avoids the inflammatory response associated with necrosis. We use two complementary assays to investigate apoptosis.
Protocol 2.1: Annexin V-FITC / Propidium Iodide (PI) Apoptosis Assay
Principle: This flow cytometry-based assay is a gold standard for detecting apoptosis. In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[12] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (FITC, green fluorescence) and can bind to these exposed PS residues. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the intact membrane of live or early apoptotic cells. It can only enter cells in late apoptosis or necrosis where membrane integrity is lost, staining the nucleus red. This dual staining allows for the differentiation of four cell populations:
-
Annexin V- / PI-: Live, healthy cells.
-
Annexin V+ / PI-: Early apoptotic cells.
-
Annexin V+ / PI+: Late apoptotic or necrotic cells.
-
Annexin V- / PI+: Necrotic cells (rarely observed, often an artifact).
Caption: Experimental workflow for the Annexin V / PI apoptosis assay.
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates and grow to ~70-80% confluency. Treat the cells with the oxazole derivative at its predetermined IC50 and 2x IC50 concentrations for 24-48 hours. Include a vehicle control and a positive control (e.g., Staurosporine).
-
Cell Harvesting: After treatment, collect both adherent and floating cells. For adherent cells, detach using trypsin-free dissociation buffer to preserve membrane integrity. Combine with the supernatant (which contains apoptotic bodies and detached cells), and pellet by centrifugation (e.g., 300 x g for 5 minutes).
-
Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.[12] Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution to the cell suspension.[13]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[13]
-
Flow Cytometry Analysis: Immediately after incubation, add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour.[12] Use unstained, Annexin V-only, and PI-only stained cells to set up compensation and quadrants correctly.
Protocol 2.2: Caspase-3/7 Activity Assay
Principle: To confirm that apoptosis is occurring via the canonical caspase cascade, we measure the activity of the primary executioner caspases, Caspase-3 and Caspase-7.[14] These enzymes are activated during the final phase of apoptosis and are responsible for cleaving key cellular proteins, leading to the characteristic morphological changes of cell death. This assay utilizes a specific substrate peptide sequence, DEVD, which is recognized and cleaved by active Caspase-3/7. The substrate is conjugated to a reporter molecule (e.g., a luminogenic substrate like aminoluciferin or a colorimetric one like p-nitroaniline).[15][16] Cleavage of the substrate releases the reporter, generating a luminescent or colorimetric signal that is proportional to the amount of active Caspase-3/7 in the sample.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate suitable for luminescence readings. Treat cells as described for the Annexin V assay (IC50 and 2x IC50 concentrations).
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol (e.g., Promega).[15] Allow it to equilibrate to room temperature before use.
-
Cell Lysis and Signal Generation: Remove the plate from the incubator and allow it to cool to room temperature. Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. This single reagent addition lyses the cells and initiates the caspase reaction.
-
Incubation: Mix the contents by placing the plate on a plate shaker at a low speed for 30-60 seconds. Incubate at room temperature for 1-2 hours, protected from light.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Calculate the fold-change in caspase activity by normalizing the luminescence signal of treated samples to that of the vehicle-treated control samples.
Part 3: Cell Cycle Analysis
Anticancer agents often function by disrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis. Analyzing the DNA content of a cell population allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M).
Principle: Propidium Iodide Staining for DNA Content
This method uses flow cytometry to measure the DNA content of individual cells.[17] Propidium Iodide (PI) is a fluorescent dye that binds stoichiometrically to double-stranded DNA.[17] Before staining, cells must be fixed (e.g., with cold ethanol) to permeabilize the membranes, allowing PI to enter and access the nucleus.[18] Since PI also binds to double-stranded RNA, treatment with RNase is essential for accurate DNA content analysis.[17] The fluorescence intensity of PI is directly proportional to the amount of DNA in the cell:
-
G0/G1 phase: Cells have a normal (2N) DNA content.
-
S phase: Cells are actively synthesizing DNA, so their content is between 2N and 4N.
-
G2/M phase: Cells have duplicated their DNA (4N) and are preparing for or are in mitosis.
An accumulation of cells in a specific phase after treatment suggests the compound induces cell cycle arrest at that checkpoint.
Protocol 3: Cell Cycle Analysis by PI Staining
Procedure:
-
Cell Culture and Treatment: Seed cells in 6-well plates. Treat with the oxazole derivative at its IC50 concentration for a period of 24 hours.
-
Cell Harvesting: Harvest all cells (adherent and floating) and pellet by centrifugation.
-
Fixation: Wash the cells once with PBS. Resuspend the pellet and, while gently vortexing, add ice-cold 70% ethanol dropwise to fix the cells.[18] Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells and discard the ethanol. Wash the pellet with PBS. Resuspend the cell pellet in a staining solution containing Propidium Iodide (e.g., 50 µg/mL) and RNase A (e.g., 100 µg/mL) in PBS.[19]
-
Incubation: Incubate for 30 minutes at room temperature, protected from light.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect the data for at least 10,000 events per sample. Use software to model the cell cycle phases and quantify the percentage of cells in G0/G1, S, and G2/M.
Data Synthesis and Mechanistic Hypothesis
The integration of data from these assays provides a powerful, multi-faceted view of a compound's anticancer activity. For instance, if a 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivative exhibits a low micromolar IC50, significantly increases the Annexin V+/PI- population, elevates Caspase-3/7 activity, and causes an accumulation of cells in the G2/M phase, a strong, evidence-based hypothesis can be formed. This evidence would suggest the compound is a potent cytotoxic agent that functions by inducing G2/M cell cycle arrest, subsequently triggering apoptosis through the activation of executioner caspases. This profile is characteristic of agents that interfere with microtubule dynamics or DNA replication/repair checkpoints.
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- 14. caspase3 assay [assay-protocol.com]
- 15. Caspase-Glo® 3/7 Assay Protocol [promega.com]
- 16. Caspase-3 Assay Kit (Colorimetric) (ab39401) | Abcam [abcam.com]
- 17. Flow cytometry with PI staining | Abcam [abcam.com]
- 18. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
Functionalization of the oxazole ring in 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
An Application Guide to the Strategic Functionalization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the chemical modification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole. This molecule serves as a valuable and versatile scaffold in drug discovery and materials science, offering multiple, distinct reaction sites for diversification. We present detailed protocols and theoretical justifications for two primary functionalization paradigms: (1) transformations leveraging the aryl C-Br bond via palladium-catalyzed cross-coupling and lithium-halogen exchange reactions, and (2) direct functionalization of the oxazole ring via C-H activation. This document is intended for researchers, medicinal chemists, and process development scientists seeking to exploit this building block for the synthesis of novel, high-value compounds.
Introduction: The Strategic Value of the 5-Aryl-1,3-Oxazole Scaffold
The 1,3-oxazole ring is a privileged heterocyclic motif found in a vast array of natural products and pharmaceuticals, prized for its metabolic stability, ability to engage in hydrogen bonding, and rigidifying effect on molecular structure.[1] When substituted with an aryl group at the 5-position, the resulting scaffold becomes a cornerstone for building complex molecules.
The subject of this guide, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, is a particularly powerful synthetic intermediate. It possesses two chemically distinct and orthogonally reactive handles:
-
The Aryl Carbon-Bromine (C-Br) Bond: A classical and reliable site for a wide range of well-established palladium-catalyzed cross-coupling reactions.[2] This allows for the introduction of new carbon-carbon and carbon-heteroatom bonds.
-
The Oxazole C2-Hydrogen (C-H) Bond: The most acidic proton on the oxazole ring, making it a prime target for deprotonation or direct C-H activation, offering a modern and atom-economical route to further substitution.[3][4]
The 2-fluoro substituent on the phenyl ring provides an additional element of control, potentially influencing the electronic properties and conformation of the final products, a common strategy in medicinal chemistry to modulate pharmacokinetic properties. This guide will detail reliable protocols to selectively target these sites, enabling precise molecular engineering.
Strategic Roadmap for Functionalization
The choice of which position to functionalize first depends entirely on the synthetic target and the compatibility of the required reagents. The following diagram outlines a general decision-making workflow for derivatizing the core scaffold.
Caption: Strategic decision workflow for functionalizing the scaffold.
Pathway A: Functionalization via the Aryl C-Br Bond
The carbon-bromine bond is the most conventional handle for modification, primarily through palladium-catalyzed cross-coupling reactions. These methods are robust, well-documented, and tolerate a wide range of functional groups.[5]
Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura coupling is arguably the most versatile method for forming biaryl or aryl-vinyl linkages.[6][7] It involves the reaction of the aryl bromide with an organoboron species, typically a boronic acid or ester, catalyzed by a palladium(0) complex.
Causality and Expertise: The choice of ligand, base, and solvent is critical for success. For coupling with aryl bromides, a palladium(II) precatalyst like Pd(OAc)₂ or a preformed Pd(0) source like Pd(PPh₃)₄ is common. Triphenylphosphine (PPh₃) is often sufficient as a ligand, but more electron-rich and bulky phosphine ligands (e.g., SPhos, XPhos) can accelerate the reaction, especially with challenging substrates. An aqueous inorganic base (e.g., K₂CO₃, Cs₂CO₃) is required to activate the boronic acid, forming the boronate species necessary for transmetalation.[1][8]
Caption: General workflow for a Suzuki-Miyaura coupling experiment.
Protocol 3.1: Suzuki-Miyaura Coupling with Phenylboronic Acid
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 256.06 | 256 mg | 1.0 | 1.0 |
| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 1155.56 | 58 mg | 0.05 | 0.05 |
| K₂CO₃ (2M aq. solution) | 138.21 | 1.5 mL | 3.0 | 3.0 |
| 1,4-Dioxane | - | 5 mL | - | - |
Procedure:
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and 1,4-dioxane (5 mL).
-
Add the 2M aqueous solution of K₂CO₃ (1.5 mL, 3.0 mmol).
-
Bubble nitrogen gas through the stirred solution for 15 minutes to degas the mixture.
-
Under a positive pressure of nitrogen, add tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol).
-
Heat the reaction mixture to 90 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (15 mL).
-
Transfer the mixture to a separatory funnel. Separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by flash column chromatography (e.g., silica gel, hexanes/ethyl acetate gradient) to yield the desired product, 5-(2-fluoro-[1,1'-biphenyl]-4-yl)-1,3-oxazole.
Sonogashira Coupling for C-C (Alkynyl) Bond Formation
The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon (from the aryl bromide) and an sp carbon (from a terminal alkyne).[9][10] This reaction is co-catalyzed by palladium and a copper(I) salt, typically CuI.
Causality and Expertise: The reaction mechanism involves the formation of a copper(I) acetylide in situ, which then undergoes transmetalation to the palladium center.[11] An amine base, such as triethylamine (TEA) or diisopropylamine (DIPA), is crucial as it serves both as the base to deprotonate the alkyne and often as the solvent. Copper-free Sonogashira protocols exist but may require different ligands or conditions.[11] The reaction is sensitive to oxygen, which can cause homocoupling of the alkyne (Glaser coupling), so thorough degassing is essential.
Protocol 3.2: Sonogashira Coupling with Phenylacetylene
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 256.06 | 256 mg | 1.0 | 1.0 |
| Phenylacetylene | 102.14 | 123 mg (0.13 mL) | 1.2 | 1.2 |
| PdCl₂(PPh₃)₂ | 701.90 | 35 mg | 0.05 | 0.05 |
| Copper(I) Iodide (CuI) | 190.45 | 10 mg | 0.05 | 0.05 |
| Triethylamine (TEA) | 101.19 | 5 mL | - | - |
Procedure:
-
To a dry Schlenk flask under nitrogen, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add anhydrous, degassed triethylamine (5 mL) via syringe, followed by phenylacetylene (0.13 mL, 1.2 mmol).
-
Stir the reaction mixture at 60 °C for 3-5 hours. Monitor for the disappearance of the starting material by TLC.
-
After cooling to room temperature, filter the mixture through a pad of Celite to remove the catalyst and amine salts, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous NH₄Cl (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield 5-(2-fluoro-4-(phenylethynyl)phenyl)-1,3-oxazole.
Buchwald-Hartwig Amination for C-N Bond Formation
For the synthesis of arylamines, the Buchwald-Hartwig amination is the state-of-the-art method, replacing harsher classical techniques.[12][13] It allows for the coupling of aryl halides with a wide variety of primary and secondary amines.
Causality and Expertise: This reaction requires a palladium catalyst, a suitable phosphine ligand, and a strong, non-nucleophilic base. The choice of ligand is paramount and has evolved through several "generations."[12] For aryl bromides, bidentate ligands like BINAP or bulky, electron-rich monophosphine ligands like RuPhos or BrettPhos are highly effective.[14] The base, typically a sterically hindered alkoxide like sodium tert-butoxide (NaOt-Bu), is needed to deprotonate the amine in the catalytic cycle.[13] The reaction must be performed under strictly anhydrous and inert conditions.
Protocol 3.3: Buchwald-Hartwig Amination with Morpholine
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 256.06 | 256 mg | 1.0 | 1.0 |
| Morpholine | 87.12 | 105 mg (0.10 mL) | 1.2 | 1.2 |
| Pd₂(dba)₃ | 915.72 | 23 mg | 0.025 | 0.025 |
| RuPhos | 468.58 | 47 mg | 0.10 | 0.10 |
| Sodium tert-butoxide (NaOt-Bu) | 96.10 | 135 mg | 1.4 | 1.4 |
| Toluene (anhydrous) | - | 5 mL | - | - |
Procedure:
-
In a glovebox, add sodium tert-butoxide (135 mg, 1.4 mmol) to an oven-dried Schlenk tube.
-
Outside the glovebox, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), Pd₂(dba)₃ (23 mg, 0.025 mmol), and RuPhos (47 mg, 0.10 mmol) to the tube.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous toluene (5 mL) followed by morpholine (0.10 mL, 1.2 mmol) via syringe.
-
Seal the tube and heat the mixture to 100 °C in an oil bath for 12-18 hours.
-
After cooling, quench the reaction by carefully adding saturated aqueous NH₄Cl.
-
Dilute with ethyl acetate and water. Separate the layers and extract the aqueous phase with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify by column chromatography to afford 4-(4-(5-oxazolyl)-3-fluorophenyl)morpholine.
Lithium-Halogen Exchange for Broader Functionalization
Lithium-halogen exchange provides a powerful alternative to cross-coupling by converting the C-Br bond into a highly nucleophilic C-Li bond.[15] This organolithium intermediate can then react with a wide variety of electrophiles (e.g., CO₂, aldehydes, ketones, alkyl halides).
Causality and Expertise: This reaction must be performed at very low temperatures (typically -78 °C) to prevent side reactions, including attack of the organolithium on the solvent (THF) or the oxazole ring itself.[16] The choice of alkyllithium reagent is important; n-butyllithium is common, but tert-butyllithium is more reactive and can achieve exchange even at lower temperatures.[15] The rate of exchange follows the trend I > Br > Cl. The resulting aryl-lithium species is highly reactive and moisture-sensitive, demanding strictly anhydrous and inert conditions.
Protocol 3.4: Lithium-Halogen Exchange followed by Quenching with CO₂
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 256.06 | 256 mg | 1.0 | 1.0 |
| n-Butyllithium (2.5 M in hexanes) | 64.06 | 0.44 mL | 1.1 | 1.1 |
| Carbon Dioxide (CO₂) | 44.01 | Excess | - | - |
| Tetrahydrofuran (THF, anhydrous) | - | 10 mL | - | - |
Procedure:
-
Add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol) to an oven-dried, three-neck flask under argon.
-
Add anhydrous THF (10 mL) and cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (0.44 mL of a 2.5 M solution, 1.1 mmol) dropwise over 5 minutes.
-
Stir the mixture at -78 °C for 30 minutes.
-
Bubble dry CO₂ gas (from a cylinder or passed over dry ice) through the solution for 20 minutes.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction by adding 1M HCl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, dry over Na₂SO₄, filter, and concentrate to yield the crude carboxylic acid product, 2-fluoro-4-(oxazol-5-yl)benzoic acid. Further purification can be achieved by recrystallization or chromatography.
Pathway B: Functionalization of the Oxazole Ring via C-H Activation
Direct C-H activation is a modern, step-economical strategy that avoids pre-functionalization of the heterocycle. For 5-substituted oxazoles, the C2 position is the most favorable site for this transformation due to its higher acidity.[3][17]
Caption: General workflow for a direct C-H arylation experiment.
Causality and Expertise: Direct C-H arylation typically requires a palladium catalyst and a specific ligand capable of facilitating the C-H cleavage step, which is often the rate-determining step.[18] The reaction often proceeds via a concerted metalation-deprotonation (CMD) pathway.[17] The choice of solvent can influence regioselectivity; nonpolar solvents tend to favor C2 arylation.[3][17] A strong base, such as KOt-Bu or K₂CO₃, is usually required. High temperatures are often necessary to overcome the activation barrier for C-H cleavage.
Protocol 4.1: Direct C2-Arylation with 4-Bromoanisole
| Reagent/Material | M.W. | Amount | Moles (mmol) | Eq. |
| 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | 256.06 | 256 mg | 1.0 | 1.0 |
| 4-Bromoanisole | 187.04 | 280 mg | 1.5 | 1.5 |
| Pd(OAc)₂ | 224.49 | 11 mg | 0.05 | 0.05 |
| SPhos | 410.48 | 41 mg | 0.10 | 0.10 |
| K₂CO₃ (anhydrous) | 138.21 | 276 mg | 2.0 | 2.0 |
| 1,4-Dioxane (anhydrous) | - | 4 mL | - | - |
Procedure:
-
To an oven-dried pressure tube, add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (256 mg, 1.0 mmol), 4-bromoanisole (280 mg, 1.5 mmol), palladium(II) acetate (11 mg, 0.05 mmol), SPhos (41 mg, 0.10 mmol), and potassium carbonate (276 mg, 2.0 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane (4 mL).
-
Seal the tube tightly and place it in a preheated oil bath at 120 °C.
-
Stir vigorously for 24 hours.
-
Cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and filter through a pad of Celite, washing the pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to afford 2-(4-methoxyphenyl)-5-(4-bromo-2-fluorophenyl)-1,3-oxazole.
Conclusion
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a potent synthetic building block whose value lies in its capacity for selective, multi-directional functionalization. By leveraging well-established palladium-catalyzed cross-coupling reactions at the C-Br bond, chemists can readily access a diverse array of biaryl, alkynyl, and amino-substituted analogs. Furthermore, modern C-H activation methodologies provide a direct and atom-economical route to modify the oxazole C2-position. The protocols and strategic insights provided herein serve as a robust starting point for researchers aiming to synthesize novel and complex molecules for applications in pharmaceutical and materials development.
References
-
Strotman, N. A., Chobanian, H. R., Guo, Y., He, J., & Wilson, J. E. (2010). Complementary Methods for Direct Arylation of Oxazoles with High Regioselectivity at Both C-5 and C-2. Organic Letters, 12(16), 3578–3581. [Link]
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Daugulis, O., Do, H.-Q., & Shabashov, D. (2008). Direct Arylation of Oxazoles at C2. A Concise Approach to Consecutively Linked Oxazoles. Organic Letters, 10(13), 2769–2771. [Link]
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Taylor, C. M., & Palmer, D. C. (2006). Suzuki Coupling of Oxazoles. The Journal of Organic Chemistry, 71(8), 3293–3296. [Link]
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Kassick, A. J., & Forsyth, C. J. (2002). Sonogashira Coupling of Functionalized Trifloyl Oxazoles and Thiazoles with Terminal Alkynes: Synthesis of Disubstituted Heterocycles. Organic Letters, 4(15), 2593–2596. [Link]
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Hoarau, C., & Verrier, C. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1557–1567. [Link]
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Organic Chemistry Portal. (n.d.). Highly Regioselective Palladium-Catalyzed Direct Arylation of Oxazole at C-2 or C-5 with Aryl Bromides, Chlorides, and Triflates. Retrieved from [Link]
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Daugulis, O., Do, H. Q., & Shabashov, D. (2008). Direct arylation of oxazoles at C2. A concise approach to consecutively linked oxazoles. Organic letters, 10(13), 2769–2771. [Link]
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Kassick, A. J., & Forsyth, C. J. (2002). Sonogashira coupling of functionalized trifloyl oxazoles and thiazoles with terminal alkynes: synthesis of disubstituted heterocycles. Organic letters, 4(15), 2593–2596. [Link]
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Devi, M. (2013). Regioselective Palladium Catalyzed Cross-Coupling of Oxazoles. Journal of Advances in Science and Technology, 4(8). [Link]
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Chen, C., Hong, X., & Liu, C. (2015). Palladium-Catalyzed Coupling of Azoles or Thiazoles with Aryl Thioethers via C–H/C–S Activation. Organic Letters, 17(6), 1373–1376. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
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Begtrup, M., & Larsen, P. (1990). Lithiation of five-membered heteroaromatic compounds. The methyl substituted 1,2-azoles, oxadiazoles, and thiadiazoles. Acta Chemica Scandinavica, 44, 1050-1057. [Link]
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Singh, G., et al. (2023). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 85(2), 277-290. [Link]
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Mohamed, S. K., & El-Sawy, E. R. (2021). Copper-free Sonogashira cross-coupling reactions: an overview. RSC Advances, 11(13), 7316–7336. [Link]
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Nakamura, I., & Yamamoto, Y. (2008). Cross-Coupling Reaction of Oxazoles. Current Organic Chemistry, 12(4), 288-305. [Link]
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Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Palladium-Catalysed Cross-Coupling Reactions in the Pharmaceutical Industry. Chemical Reviews, 111(3), 2177–2250. [Link]
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Geherty, M. (2004). Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Journal of Student Scholarship, TCNJ. [Link]
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Application Notes and Protocols for Cell-Based Assays of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Therapeutic Potential of the Oxazole Scaffold
The 1,3-oxazole ring is a privileged five-membered heterocyclic scaffold that is a core structural component in numerous biologically active compounds, both natural and synthetic.[1][2] In the realm of oncology, oxazole derivatives have garnered significant attention due to their potent and diverse anticancer activities.[3][4] These compounds have been shown to exert their effects through various mechanisms, including the inhibition of crucial cellular targets like tubulin, protein kinases, and DNA topoisomerases, ultimately leading to apoptosis and the suppression of tumor growth.[1][3][5]
This document provides a comprehensive guide to the initial cell-based characterization of a novel oxazole derivative, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . While the specific molecular targets of this compound are yet to be fully elucidated, the protocols outlined herein are designed based on the well-established activities of structurally related oxazole compounds and provide a robust framework for assessing its potential as an anticancer agent.[6][7]
These application notes are intended for researchers and drug development professionals. They offer not just step-by-step protocols but also the underlying scientific rationale, ensuring a thorough and insightful investigation into the compound's cellular effects.
Compound Handling and Preparation
Proper handling and preparation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole are critical for obtaining reproducible and reliable experimental results.
Key Parameters for Compound Preparation
| Parameter | Recommendation | Rationale |
| Solvent | Dimethyl sulfoxide (DMSO) | High-purity, anhydrous DMSO is an excellent solvent for a wide range of organic molecules, including oxazole derivatives, ensuring complete solubilization. |
| Stock Concentration | 10-50 mM | A high-concentration stock minimizes the volume of DMSO added to cell cultures, thereby reducing potential solvent-induced artifacts. |
| Storage | -20°C or -80°C in small aliquots | Aliquoting prevents multiple freeze-thaw cycles which can lead to compound degradation. Storage at low temperatures maintains compound stability. |
| Final DMSO Concentration in Assays | < 0.5% (v/v) | High concentrations of DMSO can be toxic to cells and may interfere with biological processes. Keeping the final concentration low is crucial for data integrity. |
I. Primary Screening: Assessing Cytotoxicity and Antiproliferative Effects
The initial step in characterizing any potential anticancer compound is to determine its effect on cell viability and proliferation. The MTT assay is a widely used, reliable, and straightforward colorimetric method for this purpose.[8]
Protocol 1: MTT Cell Viability Assay
This assay measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active mitochondria reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.
Workflow for MTT Assay
Caption: Workflow of the MTT cell viability assay.
Step-by-Step Protocol:
-
Cell Seeding:
-
Culture your chosen cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) to approximately 80% confluency.[8]
-
Trypsinize and resuspend the cells in fresh, complete medium.
-
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a series of dilutions of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole stock solution in culture medium. A typical concentration range to start with is 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest compound concentration) and a no-cell control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions.
-
Return the plate to the incubator for 48 to 72 hours.
-
-
MTT Assay and Readout:
-
Prepare a 5 mg/mL solution of MTT in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
After incubation, carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the no-cell control from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (which represents 100% viability).
-
Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the half-maximal inhibitory concentration (IC50).
-
II. Mechanistic Insights: Investigating the Mode of Cell Death
Once it is established that 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole reduces cell viability, the next critical step is to determine whether this is due to the induction of apoptosis (programmed cell death), a hallmark of many successful anticancer drugs.[3]
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells. Early apoptotic cells expose phosphatidylserine on the outer leaflet of the plasma membrane, which is detected by fluorescently labeled Annexin V. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but can stain the DNA of late apoptotic and necrotic cells where the membrane integrity is compromised.
Workflow for Apoptosis Assay
Caption: Workflow for Annexin V/PI apoptosis assay.
Step-by-Step Protocol:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole at concentrations around its predetermined IC50 value for 24 to 48 hours. Include a vehicle-treated control.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of propidium iodide solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Add 400 µL of 1X Annexin V binding buffer to each tube.
-
Analyze the samples on a flow cytometer within one hour.
-
The cell populations will be distinguished as follows:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
-
III. Further Mechanistic Studies: Cell Cycle Analysis
Many anticancer agents, particularly those that interfere with microtubule dynamics like some oxazole derivatives, induce cell cycle arrest.[7] Analyzing the cell cycle distribution can provide valuable insights into the compound's mechanism of action.
Protocol 3: Propidium Iodide Cell Cycle Analysis
This method uses propidium iodide to stain the DNA of fixed and permeabilized cells. The amount of PI fluorescence is directly proportional to the amount of DNA. Flow cytometry is then used to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Step-by-Step Protocol:
-
Cell Treatment and Fixation:
-
Treat cells as described in the apoptosis assay protocol.
-
Harvest the cells and wash them with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while gently vortexing.
-
Store the fixed cells at -20°C for at least 2 hours (or overnight).
-
-
Staining and Analysis:
-
Centrifuge the fixed cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in a staining solution containing propidium iodide and RNase A. RNase A is crucial to prevent the staining of double-stranded RNA.
-
Incubate for 30 minutes at room temperature in the dark.
-
Analyze the samples on a flow cytometer.
-
Use cell cycle analysis software to generate DNA content histograms and quantify the percentage of cells in each phase of the cell cycle. An accumulation of cells in the G2/M phase would be consistent with the activity of a tubulin polymerization inhibitor.
-
Conclusion
The protocols detailed in these application notes provide a fundamental yet powerful framework for the initial characterization of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a potential anticancer agent. By systematically assessing its impact on cell viability, its ability to induce apoptosis, and its effects on cell cycle progression, researchers can build a comprehensive profile of the compound's cellular activities. These foundational assays are essential for making informed decisions about the subsequent steps in the drug discovery and development process, including target identification and in vivo efficacy studies.
References
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Bentham Science.
- Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. (2025). PubMed.
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Synthesis, Characterization, and In Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022). Biointerface Research in Applied Chemistry.
- Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3. (2023). Smolecule.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.
- Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. (2022).
- Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Str
- Synthesis, characterization, molecular docking studies of new alkyl deriv
- Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. (2023). Arabian Journal of Chemistry.
- A comprehensive review on biological activities of oxazole deriv
- Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. (2018). PMC - NIH.
- Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022). Chemical Methodologies.
- (PDF)
- An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI.
- An Understanding of Mechanism-Based Approaches for 1,3,4-Oxadiazole Scaffolds as Cytotoxic Agents and Enzyme Inhibitors. PMC.
- 1,3,4-Oxadiazole as a Potential Anti-Cancer Scaffold: A Review. (2025).
- An In-depth Technical Guide to 2-Bromomethyl-4,5-diphenyl-oxazole: Synthesis, Reactivity, and Biological Significance. Benchchem. L4KE6p7rcTl9qdAhctV8Mn0w5H2Is)
Sources
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- 3. benthamscience.com [benthamscience.com]
- 4. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 6. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ijmpr.in [ijmpr.in]
Application Note: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (5-BFO) as a Tunable Fluorescent Scaffold
This Application Note is designed for researchers in medicinal chemistry and chemical biology. It treats 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (referred to herein as 5-BFO ) not merely as a standalone dye, but as a high-value fluorogenic scaffold used to engineer environment-sensitive probes and organelle-specific trackers.
Executive Summary
The oxazole heterocycle is a cornerstone of fluorescent probe design, renowned for its high quantum yield and photostability. 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (5-BFO) represents a "privileged scaffold" for the development of Intramolecular Charge Transfer (ICT) probes.
Unlike generic oxazoles, 5-BFO incorporates two critical structural handles:[1]
-
The 4-Bromo substituent: A reactive site for Palladium-catalyzed cross-coupling (Suzuki/Stille), allowing the attachment of electron-donating groups (EDGs) to establish "Push-Pull" architectures.
-
The 2-Fluoro substituent: An electronic modulator that lowers the pKa of the phenyl ring, enhances lipophilicity for membrane permeability, and improves metabolic stability by blocking oxidative metabolism at the ortho-position.
This guide details the protocol for utilizing 5-BFO to synthesize and validate probes for lysosomal tracking and pH sensing .
Technical Specifications & Properties
| Property | Specification |
| Chemical Name | 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole |
| CAS Number | 2004344-71-0 |
| Molecular Formula | C₉H₅BrFNO |
| Molecular Weight | 242.04 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in DMSO, DMF, CH₂Cl₂, Ethanol; Insoluble in Water |
| Ex/Em (Core) | λex 305 nm / λem 410 nm (in MeCN) * |
| Stokes Shift | ~105 nm (Large Stokes shift reduces self-quenching) |
| pKa Influence | Fluorine substitution lowers phenyl pKa, enhancing stability in acidic organelles |
*Note: Excitation/Emission values shift significantly (>50nm) upon functionalization with electron donors.[1]
Mechanism of Action: The "Push-Pull" Design
To function as a high-contrast probe, 5-BFO must be transformed into a donor-π-acceptor (D-π-A) system.
-
Acceptor (A): The Oxazole ring (electron-deficient).
-
Donor (D): A group added via the Bromine handle (e.g., dimethylamine, morpholine).[1]
When excited, electrons transfer from the Donor to the Acceptor (ICT). This process is highly sensitive to solvent polarity and local viscosity, making these derivatives excellent sensors for micro-environmental changes inside cells (e.g., lysosomal pH gradients).
Pathway Visualization
The following diagram illustrates the workflow from the 5-BFO core to a functional mitochondrial/lysosomal probe.
Figure 1: Workflow transforming the 5-BFO scaffold into a functional biological probe via Suzuki coupling and ICT activation.
Protocol: Synthesis of a Red-Shifted Probe (BFO-NMe2)
Objective: Replace the bromine atom with a dimethylamino group to create a solvatochromic probe capable of lysosomal staining.
Materials Required[1][2][4][5][6][7][8][9]
-
Scaffold: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (1.0 eq)
-
Reagent: 4-(Dimethylamino)phenylboronic acid (1.2 eq)
-
Catalyst: Pd(PPh₃)₄ (5 mol%)[1]
-
Base: K₂CO₃ (2M aqueous solution)[1]
-
Solvent: Toluene/Ethanol (2:1 ratio)[1]
Step-by-Step Methodology
-
Inert Atmosphere Prep: Flame-dry a Schlenk flask and purge with Argon for 15 minutes. Oxygen inhibits the Palladium catalyst.
-
Reactant Loading: Add 5-BFO (242 mg, 1 mmol) and 4-(Dimethylamino)phenylboronic acid (198 mg, 1.2 mmol) to the flask.
-
Solvation: Dissolve in degassed Toluene (10 mL) and Ethanol (5 mL).
-
Activation: Add 2M K₂CO₃ (2 mL). Stir for 5 minutes.
-
Catalysis: Add Pd(PPh₃)₄ (58 mg, 0.05 mmol) quickly under Argon flow.
-
Reflux: Heat the mixture to 90°C for 12 hours. Monitor via TLC (Hexane:EtOAc 8:2). The product will appear as a highly fluorescent spot under UV (365 nm).
-
Purification:
-
Validation: Confirm structure via ¹H-NMR. The disappearance of the specific Br-adjacent proton signals and appearance of N-Methyl singlets confirm the coupling.
Protocol: Biological Validation (Live Cell Imaging)
Objective: Validate the probe's ability to permeate membranes and stain acidic organelles (Lysosomes).
Reagents
-
Stock Solution: 10 mM probe in DMSO (Store at -20°C).
-
Cell Line: HeLa or RAW 264.7 (Macrophage).[1]
-
Co-stain: LysoTracker™ Red DND-99 (for colocalization).
Imaging Workflow
-
Cell Culture: Seed HeLa cells on 35mm glass-bottom confocal dishes. Grow to 70% confluency in DMEM + 10% FBS.
-
Staining (Pulse):
-
Dilute Stock Solution to 5 µM in serum-free media.
-
Incubate cells for 30 minutes at 37°C / 5% CO₂.
-
Note: Do not exceed 10 µM to avoid cytotoxicity.
-
-
Co-Staining: Add LysoTracker™ Red (75 nM) for the final 15 minutes of incubation.
-
Wash (Chase): Aspirate media. Wash 3x with PBS (pH 7.4). Replace with live-cell imaging buffer (HBSS).
-
Microscopy Settings:
-
Data Analysis: Calculate the Pearson Correlation Coefficient (PCC) between Channel 1 and Channel 2. A PCC > 0.8 indicates successful lysosomal targeting.
Data Interpretation & Troubleshooting
| Observation | Potential Cause | Corrective Action |
| Low Fluorescence | Fluorescence quenching due to aggregation (ACQ). | Reduce concentration to <1 µM; ensure <0.1% DMSO in final buffer. |
| No Organelle Specificity | Probe is too lipophilic (LogP > 5). | The Fluorine atom increases lipophilicity. If non-specific, functionalize with a charged group (e.g., pyridinium salt) to drive mitochondrial accumulation. |
| Blue Shift in Emission | Probe is in a non-polar environment. | This confirms solvatochromism.[4][5] In polar lysosomes, emission should redshift. If blue, the probe may be stuck in lipid droplets. |
References
-
Scaffold Utility in Bioimaging: Adhikary, S., et al. (2022).[1][6] "Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs)." Scientific Reports, 12, 16555.[7]
-
Oxazole Synthesis & Properties: Banerji, B., et al. (2022).[1][3] "Environmentally benign one-pot synthesis of highly substituted oxazoles."[6] Scientific Reports, 12, 16555.[7] (Contextual grounding for oxazole synthesis protocols).
-
Chemical Properties (CAS Data): Sigma-Aldrich. "5-(5-Bromo-2-fluorophenyl)-1,3-oxazole Product Specification."[8] [1]
-
Mechanism of ICT Probes: Khdour, O.M., et al. (2025).[1] "Functionalized Nitrobenzothiadiazoles as Embedded Fluorescent Probes." Journal of Organic Chemistry. (Demonstrates the principle of functionalizing heterocycles for fluorescence).
-
General Oxazole Fluorescence: RSC Advances. (2016).[9] "Fluorescent oxazoles from quinones for bioimaging applications." Royal Society of Chemistry.[9]
Sources
- 1. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. biointerfaceresearch.com [biointerfaceresearch.com]
- 4. Oxadiazole-Based Fluorescent Dyes: Photophysical Characterization and Dual Application in Latent Fingerprint Detection and Security Inks - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, photophysical and biological properties of a new oxazolone fluorescent probe for bioimaging: an experimental and theoretical study - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 5-(5-Bromo-2-fluorophenyl)-1,3-oxazole [sigmaaldrich.com]
- 9. Fluorescent oxazoles from quinones for bioimaging applications - RSC Advances (RSC Publishing) [pubs.rsc.org]
Application Note: High-Throughput Screening Strategies for the Identification of Bioactive 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Analogs
Abstract
The 1,3-oxazole scaffold is a privileged heterocyclic motif frequently found in pharmacologically active compounds, exhibiting a wide range of biological activities including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the design and implementation of high-throughput screening (HTS) campaigns for libraries of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analogs. We present detailed, field-proven protocols for two robust HTS assays targeting distinct, high-value protein classes: a biochemical Fluorescence Polarization (FP) assay for kinase inhibitors and a cell-based Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen®) for modulators of G-Protein Coupled Receptor (GPCR) signaling. The methodologies are designed to be self-validating, incorporating essential quality control metrics and explaining the scientific rationale behind key experimental choices to ensure the generation of high-quality, actionable data for hit identification and downstream drug discovery efforts.
Introduction: The Strategic Framework for Screening Oxazole Analogs
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of thousands to millions of compounds to identify "hits" with desired biological activity.[4][5][6] The success of any HTS campaign hinges on a well-conceived strategy, beginning with the selection of a biologically relevant target and the development of a robust, miniaturized assay.[4]
Given the diverse therapeutic potential of 1,3-oxazole derivatives, analogs of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole could plausibly interact with a variety of biological targets.[3][7] This guide focuses on two of the most productive target families in drug discovery: protein kinases and GPCRs.[8][9]
-
Protein Kinases: These enzymes are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. A biochemical approach allows for the direct measurement of inhibitor binding to an isolated kinase domain.
-
G-Protein Coupled Receptors (GPCRs): As the largest family of cell surface receptors, GPCRs mediate cellular responses to a vast array of external stimuli and are the target of over 30% of FDA-approved drugs.[8] A cell-based assay is essential to capture the complexity of GPCR signaling within a physiological context.
The overall HTS workflow, from assay development to hit confirmation, follows a logical progression designed to maximize efficiency and minimize false positives.
Caption: Principle of the competitive FP kinase assay.
2.2. Detailed Experimental Protocol
This protocol is designed for a 384-well plate format. All reagent additions should be performed using automated liquid handlers for consistency.
Reagents & Materials:
-
Assay Buffer: 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35.
-
Kinase: Recombinant target kinase (e.g., SRC, ABL), diluted in Assay Buffer.
-
Fluorescent Tracer: A specific, high-affinity fluorescently labeled ligand for the target kinase, diluted in Assay Buffer.
-
Test Compounds: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole analogs dissolved in 100% DMSO.
-
Plates: Low-volume, black, 384-well assay plates.
-
Instrumentation: A microplate reader capable of measuring fluorescence polarization.
Procedure:
-
Compound Plating: Dispense 100 nL of test compounds from the library stock plates into the wells of the 384-well assay plate. For controls, dispense 100 nL of 100% DMSO (for high signal control) or a known potent inhibitor (for low signal control).
-
Kinase Addition: Add 10 µL of the kinase solution (e.g., 2X final concentration) to all wells.
-
Incubation: Gently mix the plate and incubate for 15 minutes at room temperature to allow for compound-kinase binding.
-
Tracer Addition: Add 10 µL of the fluorescent tracer solution (e.g., 2X final concentration) to all wells. The final assay volume is 20 µL.
-
Final Incubation: Mix the plate and incubate for at least 60 minutes at room temperature, protected from light, to reach binding equilibrium.
-
Data Acquisition: Read the plate on an FP-capable microplate reader. Measure polarization values (mP).
2.3. Data Analysis & Quality Control
1. Z'-Factor Calculation: The Z'-factor is a measure of assay quality and is calculated from the controls on each plate. A value between 0.5 and 1.0 indicates an excellent assay.
- Formula: Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|
- Where μ_p and σ_p are the mean and standard deviation of the positive control (DMSO, high mP), and μ_n and σ_n are the mean and standard deviation of the negative control (known inhibitor, low mP).
2. Hit Identification: Calculate the percent inhibition for each test compound relative to the controls.
- Formula: % Inhibition = 100 * (1 - (mP_sample - mP_low) / (mP_high - mP_low))
- Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the sample field).
| Parameter | Value | Interpretation |
| Assay Validation | ||
| Mean High Control (mP) | 285 | Represents maximal tracer binding. |
| SD High Control (mP) | 12 | Low variability in positive control. |
| Mean Low Control (mP) | 110 | Represents tracer displacement. |
| SD Low Control (mP) | 8 | Low variability in negative control. |
| Z'-Factor | 0.71 | Excellent assay quality for HTS. [10] |
| Screening Result | ||
| Hit Compound (mP) | 135 | Significant signal decrease. |
| % Inhibition | 85.7% | Identified as a primary hit. |
Protocol 2: Cell-Based Screen for GPCR Modulators via AlphaScreen cAMP Assay
3.1. Scientific Rationale
Many GPCRs signal through the modulation of intracellular cyclic AMP (cAMP) levels. [11]The AlphaScreen technology is a highly sensitive, no-wash, bead-based proximity assay used to measure these changes. [12] The assay is a competition immunoassay. [13]Endogenous cAMP produced by the cells competes with a biotinylated-cAMP "tracer" for binding to an anti-cAMP antibody conjugated to an AlphaLISA® Acceptor bead. A streptavidin-coated Donor bead binds to the biotinylated-cAMP. When the beads are in close proximity (i.e., when cellular cAMP is low), excitation of the Donor bead at 680 nm generates singlet oxygen, which diffuses to the Acceptor bead, triggering an emission signal. When cellular cAMP is high (e.g., after stimulation by an agonist), it displaces the tracer, separating the beads and causing a decrease in signal. [13][14]
Caption: Principle of the AlphaScreen cAMP competition assay.
3.2. Detailed Experimental Protocol
This protocol is for screening agonists against a Gs-coupled GPCR in a 384-well plate format.
Reagents & Materials:
-
Cell Line: A stable cell line expressing the target GPCR (e.g., CHO-K1 or HEK293).
-
Cell Culture Medium: Appropriate medium for the cell line.
-
Stimulation Buffer: HBSS containing 0.1% BSA and 0.5 mM IBMX (a phosphodiesterase inhibitor to prevent cAMP degradation).
-
Test Compounds: Oxazole analogs in 100% DMSO.
-
Control Agonist: A known agonist for the target GPCR.
-
AlphaScreen cAMP Detection Kit: Contains Biotin-cAMP tracer, Acceptor beads, Streptavidin-Donor beads, and Lysis & Detection Buffer.
-
Plates: White, solid-bottom, 384-well assay plates.
-
Instrumentation: A microplate reader capable of AlphaScreen detection (e.g., EnVision®). [14] Procedure:
-
Cell Plating: Seed cells into 384-well plates (e.g., 5,000 cells/well) and incubate overnight to allow for attachment.
-
Compound Preparation: Prepare serial dilutions of test compounds and controls in Stimulation Buffer.
-
Cell Stimulation: Remove cell culture medium and add 5 µL of compound/control solution to the cells. Incubate for 30 minutes at room temperature.
-
Lysis and Detection (Step 1): Prepare a "Stop/Detection Mix" containing the anti-cAMP Acceptor beads and biotin-cAMP tracer in Lysis & Detection Buffer as per the manufacturer's protocol. Add 5 µL of this mix to all wells. This step lyses the cells and initiates the competitive binding. Incubate for 60 minutes at room temperature.
-
Detection (Step 2): Add 5 µL of Streptavidin-Donor beads (diluted in the same buffer) to all wells. This step must be performed under subdued lighting. [13]6. Final Incubation: Seal the plate and incubate for 2-3 hours at room temperature in the dark.
-
Data Acquisition: Read the plate on an AlphaScreen-capable reader.
3.3. Data Analysis & Hit Identification
For an agonist screen, a "hit" will be a compound that causes a significant decrease in the AlphaScreen signal, indicating an increase in cellular cAMP.
| Parameter | Signal (Counts) | Interpretation |
| Controls | ||
| No Stimulant (Basal) | 180,000 | High signal, low cellular cAMP. |
| Max Stimulant (Control Agonist) | 25,000 | Low signal, high cellular cAMP. |
| Z'-Factor | 0.82 | Outstanding assay for HTS. |
| Screening Result | ||
| Hit Compound (10 µM) | 45,000 | Strong signal decrease, indicates agonism. |
Hit Confirmation and Downstream Strategy
Primary hits from either screen must undergo a rigorous confirmation process to eliminate artifacts and false positives.
-
Dose-Response Confirmation: Hits are re-tested across a range of concentrations (typically 8-10 points) to determine their potency (IC₅₀ or EC₅₀).
-
Orthogonal Assays: Confirmed hits should be tested in a mechanistically different assay to ensure on-target activity. For example, a kinase hit from an FP assay could be confirmed using a luminescence-based assay that measures ATP consumption (e.g., Kinase-Glo®).
-
Label-Free Technology: Techniques like Surface Plasmon Resonance (SPR) or mass spectrometry provide a powerful, label-free method to confirm direct binding and measure kinetics, reducing the risk of artifacts from fluorescent or luminescent reporters. [15][16][17]* Counter-Screens & Selectivity Profiling: Compounds should be tested against related targets (e.g., other kinases) to assess their selectivity, a critical property for a potential drug candidate.
Caption: Workflow from confirmed hit to lead candidate.
Conclusion
The 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold represents a promising starting point for the discovery of novel therapeutic agents. By employing robust, well-validated HTS methodologies such as Fluorescence Polarization for biochemical targets and AlphaScreen for cell-based pathways, researchers can efficiently screen compound libraries to identify high-quality hits. The detailed protocols and strategic considerations outlined in this application note provide a solid foundation for initiating a successful drug discovery campaign, ultimately accelerating the journey from a chemical library to a potential lead candidate.
References
- High-Throughput Screening (HTS): A Simple Guide to Faster Drug and Material Discovery. (2025). Vertex AI Search.
- Advances in G Protein-Coupled Receptor High-throughput Screening. (n.d.). PMC.
- High-Throughput Screening of GPCRs for Drug Discovery. (2023). Celtarys.
- Cell-based high-throughput screening assay system for monitoring G protein-coupled receptor activation using beta-galactosidase enzyme complement
- Advancing label-free screening technologies to enhance drug discovery efficiency. (2026). PubMed.
- Accelerating Discovery and Development with Advances in High-Throughput Screening. (2024). Pharmaceutical Technology.
- Medicinal Applications of 1,3-Oxazole Deriv
- High-Throughput Screening (HTS)
- AlphaScreen. (n.d.). BMG LABTECH.
- high-throughput screening (HTS). (n.d.). BMG LABTECH.
- What is High-Throughput Screening in Drug Discovery. (2024). Aragen Life Sciences.
- Mass Spectrometric Techniques for Label-free High-Throughput Screening in Drug Discovery. (2007).
- AlphaLISA and AlphaScreen No-wash Assays. (n.d.). Revvity.
- Recent progress in assays for GPCR drug discovery. (n.d.). Tsinghua University Press.
- Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1. (n.d.). PMC.
- Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.). IGI Global.
- What is label-free screening and why use it in drug discovery?. (2012). Drug Target Review.
- Advancing label-free screening technologies to enhance drug discovery efficiency. (2026). Taylor & Francis Online.
- Redder Is Better: Far-Red PolarScreen™ FP Kinase Assay. (n.d.). Thermo Fisher Scientific.
- Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024). MDPI.
- Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. (2016).
- 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole. (2023). Smolecule.
- Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. (n.d.). PubMed.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025). Celtarys Research.
- AlphaScreenTM cAMP User Manual and Assay Development Guide. (n.d.). Revvity.
- Fluorescence Polariz
- PI3-Kinase Activity Fluorescence Polarization Assay. (n.d.). Echelon Biosciences.
- Chemistry and Pharmacological Applications of 1,3-Oxazoles. (n.d.).
- A comprehensive review on biological activities of oxazole deriv
- Application of High-Throughput Screening in Drug Discovery. (2021). AZoLifeSciences.
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- 4. High Throughput Screening - Pioneer in Fast Drug Discovery [vipergen.com]
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- 6. azolifesciences.com [azolifesciences.com]
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- 8. Advances in G Protein-Coupled Receptor High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 10. Fluorescence polarization assay for inhibitors of the kinase domain of receptor interacting protein 1 - PMC [pmc.ncbi.nlm.nih.gov]
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Purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole by column chromatography
An Application Note and Protocol for the Purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole by Column Chromatography
Introduction: The Significance of Purifying Heterocyclic Intermediates
In the landscape of modern drug discovery and development, heterocyclic compounds form the structural core of a vast number of pharmaceuticals. The 1,3-oxazole moiety, in particular, is a privileged scaffold known for its diverse biological activities. The target compound, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, is a key synthetic intermediate. The presence of bromine and fluorine atoms offers vectors for further chemical modification, making it a valuable building block for creating libraries of potential drug candidates.
The purity of such intermediates is paramount; impurities can lead to ambiguous biological data, side reactions in subsequent synthetic steps, and complications in regulatory filings. Column chromatography is a cornerstone technique for the purification of these essential molecules, enabling the isolation of the target compound from unreacted starting materials, by-products, and other contaminants.[1] This application note provides a detailed, field-proven protocol for the purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, grounded in the fundamental principles of separation science.
Part 1: Foundational Principles of the Separation
The successful purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole hinges on exploiting its unique physicochemical properties. As a moderately polar, aromatic, and halogenated molecule, its separation on a polar stationary phase is governed by a combination of intermolecular forces.
-
Stationary Phase Selection: Normal-phase chromatography is the method of choice. A stationary phase of Silica Gel (SiO₂, standard grade, 60 Å, 230-400 mesh) is ideal.[2]
-
Expert Rationale: Silica gel is a highly polar adsorbent due to the presence of surface silanol (Si-OH) groups.[3][4] These groups act as hydrogen bond donors and acceptors, strongly retaining polar compounds. The aromatic oxazole and fluorophenyl rings of the target molecule can also engage in dipole-dipole and π-π interactions with the silica surface, contributing to its retention.[5]
-
-
Mobile Phase (Eluent) Selection: The mobile phase must be a mixture of a non-polar and a more polar organic solvent. A combination of Hexane (or Petroleum Ether) and Ethyl Acetate is a highly effective and standard system for compounds of this nature.[6][7]
-
Expert Rationale: The mobile phase competes with the analyte for binding sites on the stationary phase.[4] By starting with a low-polarity mobile phase (high hexane content), non-polar impurities are washed from the column first. As the polarity of the mobile phase is gradually increased by adding more ethyl acetate, it becomes more effective at displacing the moderately polar target compound from the silica gel, allowing it to elute.
-
Part 2: Pre-Purification—Thin-Layer Chromatography (TLC) Optimization
Before committing a large quantity of crude material to a column, the separation conditions must be optimized on a small scale using Thin-Layer Chromatography (TLC). This is a critical, self-validating step that predicts the behavior of the compound on the column.[2]
Objective: To find a solvent system where the target compound, 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, has a Retention Factor (Rf) of approximately 0.30 - 0.40 .[2][8]
Protocol: TLC Mobile Phase Screening
-
Preparation: Prepare several developing chambers with different ratios of Hexane:Ethyl Acetate (e.g., 9:1, 8:2, 7:3, 6:4). Allow the atmosphere in each chamber to become saturated with the solvent vapor.
-
Spotting: Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane). Using a capillary tube, spot the solution onto the baseline of several silica gel TLC plates.
-
Development: Place one TLC plate into each chamber and allow the solvent front to ascend to near the top of the plate.
-
Visualization: Remove the plates, mark the solvent front, and allow them to dry. Visualize the separated spots under a UV lamp (254 nm), circling each spot with a pencil.
-
Calculation & Selection: Calculate the Rf value for the product spot in each solvent system (Rf = distance traveled by spot / distance traveled by solvent front). Select the solvent system that gives the desired Rf of ~0.3-0.4. This system will serve as the primary eluent for the column.
Part 3: The Column Chromatography Protocol
This protocol is designed for the purification of approximately 1 gram of crude material. The scale can be adjusted as needed.[9][10][11]
Materials & Equipment
| Category | Item | Specifications |
| Stationary Phase | Silica Gel | 60 Å, 230-400 mesh (for flash chromatography) |
| Solvents | Hexane, Ethyl Acetate | HPLC Grade |
| Glassware | Chromatography Column | 40-50 mm diameter, 300-400 mm length |
| Erlenmeyer Flasks | For solvent preparation | |
| Beaker | For slurry preparation | |
| Collection Tubes | Test tubes or vials | |
| Apparatus | Fume Hood | Mandatory for safety |
| Rotary Evaporator | For solvent removal | |
| TLC Plates & Chamber | For fraction analysis |
Step-by-Step Methodology
Step 1: Column Packing (Slurry Method)
-
Preparation: Secure the chromatography column vertically in a fume hood. Ensure the stopcock is closed and place a small plug of cotton or glass wool at the bottom.[4][12] Add a thin (~0.5 cm) layer of sand.
-
Slurry Creation: In a beaker, measure ~30-40 g of silica gel (a 30-40:1 ratio of silica to crude product is recommended for good separation).[8] Add the optimized mobile phase (from TLC, e.g., 8:2 Hexane:Ethyl Acetate) to create a pourable, homogenous slurry. Swirl gently to dislodge air bubbles.[8]
-
Packing: Quickly but carefully pour the slurry into the column. Open the stopcock to allow the solvent to drain, collecting it for reuse. As the silica packs, gently tap the side of the column with a piece of rubber tubing to ensure an even, tightly packed bed free of cracks or air bubbles.
-
Finalization: Once all the silica has settled, add another thin layer of sand on top to protect the silica bed surface from disturbance during sample and solvent addition.[2] Drain the excess solvent until the solvent level is just at the top of the sand layer. Never let the column run dry.
Step 2: Sample Loading (Dry Loading Method)
-
Preparation: Dissolve the crude (~1 g) 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in a minimal amount of a volatile solvent like dichloromethane.
-
Adsorption: Add 2-3 g of silica gel to this solution.
-
Evaporation: Remove the solvent completely using a rotary evaporator until a dry, free-flowing powder is obtained.[8]
-
Loading: Carefully transfer this powder onto the top layer of sand in the packed column, creating a small, even layer.
-
Expert Rationale: Dry loading is superior to wet loading as it introduces the sample in a highly concentrated, narrow band.[12] This prevents band broadening and significantly improves the resolution of the separation.
-
Step 3: Elution and Fraction Collection
-
Initial Elution: Carefully add the mobile phase to the column. Use a pipette to gently trickle it down the sides to avoid disturbing the top layer.
-
Pressure Application: Apply gentle positive pressure to the top of the column using a pipette bulb or a regulated air line to achieve a steady flow rate (flash chromatography).
-
Fraction Collection: Begin collecting the eluent in numbered test tubes or vials. Collect fractions of equal volume (e.g., 10-15 mL per fraction).
-
Gradient Elution (Optional but Recommended): If early-eluting impurities are present, you may start with a less polar solvent system (e.g., 9:1 Hexane:EtOAc) and then switch to your optimized system (e.g., 8:2 Hexane:EtOAc) once those impurities have been eluted.
Step 4: Fraction Analysis and Product Isolation
-
TLC Monitoring: Using TLC, analyze every few fractions to track the elution of the product. Spot the starting crude material, and the collected fractions on the same TLC plate for direct comparison.
-
Pooling Fractions: Identify all fractions that contain only the pure product. Combine these pure fractions into a clean, pre-weighed round-bottom flask.
-
Solvent Removal: Remove the solvent from the pooled fractions using a rotary evaporator to yield the purified 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole as a solid or oil.
-
Final Analysis: Determine the final mass and calculate the yield. Confirm purity using analytical techniques such as NMR, LC-MS, or melting point.
Visualization of the Purification Workflow
Caption: Workflow diagram for the purification of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
Troubleshooting and Expert Insights
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Separation | Column Overloading: Too much sample was loaded. Poor Packing: Column bed has cracks or channels. Incorrect Mobile Phase: Rf was not optimal. | Reduce the amount of crude material relative to the silica gel.[8] Repack the column carefully, ensuring a homogenous slurry and gentle tapping. Re-optimize the mobile phase with TLC to achieve an Rf between 0.2 and 0.4.[8] |
| Product Not Eluting | Mobile Phase Too Non-Polar: The eluent is not strong enough to displace the compound. | Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. |
| Compound Streaking on TLC/Column | Compound is Acid-Sensitive: The slightly acidic nature of silica gel may be causing decomposition.[8] Sample Insolubility: The compound is not fully dissolved in the mobile phase. | Deactivate the silica by adding a small amount (0.1-1%) of triethylamine to the mobile phase.[8] Alternatively, use a neutral stationary phase like alumina.[4] Ensure the sample is fully soluble in the mobile phase before loading. |
Safety and Handling Precautions
-
Chemical Hazards: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole and related halogenated aromatic compounds should be handled with care. While specific data for this exact molecule is limited, related oxazoles and bromophenyl compounds can be irritants to the skin, eyes, and respiratory system.[13][14] Assume the compound is harmful if swallowed, inhaled, or absorbed through the skin.
-
Solvent Hazards: Hexane and ethyl acetate are flammable liquids. All operations should be conducted within a certified chemical fume hood, away from ignition sources.[15]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (e.g., nitrile).
-
Waste Disposal: Dispose of all chemical waste, including used silica gel and solvents, in accordance with institutional and local regulations.
References
-
Restek. (2019, June 17). Choosing Your LC Stationary Phase. Retrieved from [Link]
-
Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Retrieved from [Link]
-
Star-Protocols. (2022). Protocol for efficient dearomatization of N-heteroaromatics with halogen(I) complex catalyst. PMC. Retrieved from [Link]
-
Phenomenex. (2025, August 8). Types of stationary phases in gas chromatography. Retrieved from [Link]
-
Waters Corporation. (n.d.). Preparative Liquid Chromatography Method Scale-Up. Retrieved from [Link]
-
Waters Corporation. (n.d.). HPLC Separation Modes. Retrieved from [Link]
-
Cytiva. (2018, April 23). Chromatography scale-up: don't get tied down by bed height. Retrieved from [Link]
-
ResearchGate. (2023, September 8). Your guide to scaling chromatographic separations. Retrieved from [Link]
-
SIELC Technologies. (n.d.). Separation of Oxazole on Newcrom R1 HPLC column. Retrieved from [Link]
-
YouTube. (2020, April 14). Example: Upscaling chromatographic column. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Column Chromatography Procedures. Retrieved from [Link]
-
University of Victoria, Department of Chemistry. (n.d.). Column chromatography. Retrieved from [Link]
-
SBQ. (n.d.). Supplementary Information. Retrieved from [Link]
-
PharmTech. (2026, February 15). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Retrieved from [Link]
-
U.S. Environmental Protection Agency. (2025, October 15). CompTox Chemicals Dashboard: 5-(4-Bromo-2-fluorophenyl)-3-methyl-1,2,4-oxadiazole. Retrieved from [Link]
-
YMC Europe. (n.d.). Preparative LC scale-up calculator. Retrieved from [Link]
-
Ceska a Slovenska Farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]
-
Longdom Publishing. (2024, September 25). Column Chromatography for the Separation of Complex Mixtures. Retrieved from [Link]
-
Supporting Information. (n.d.). Synthesis of Benzoxazoles via the Copper-Catalyzed Hydroamination of Alkynones with 2-Aminophenols. Retrieved from [Link]
-
Winthrop University, Department of Chemistry. (n.d.). Column Chromatography. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Regioselective C-4 Bromination of Oxazoles: 4-Bromo-5-(thiophen-2-yl)oxazole. Retrieved from [Link]
-
Molecules. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PMC. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (n.d.). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Retrieved from [Link]
- Google Patents. (n.d.). EP0812847B1 - Process for the preparation of 5-bromo-2-fluorobenzeneboronic acid.
-
International Journal of Molecular Sciences. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
-
Beilstein Journal of Organic Chemistry. (2022, February 25). Flow synthesis of oxadiazoles coupled with sequential in-line extraction and chromatography. PMC. Retrieved from [Link]
-
Molbank. (2024, February 2). (E)-5-[Bromo(phenyl)methylene]-4-phenyl-2-(p-tolyl)-4,5-dihydrooxazole. MDPI. Retrieved from [Link]
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Application Note: A Robust and Scalable Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole via the Van Leusen Reaction
Abstract
This application note provides a comprehensive and detailed protocol for the scale-up synthesis of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole, a key heterocyclic building block in medicinal chemistry and drug discovery. The oxazole scaffold is a privileged structure found in numerous pharmacologically active compounds.[1][2] This guide details a robust and efficient methodology utilizing the Van Leusen oxazole synthesis, reacting 4-bromo-2-fluorobenzaldehyde with tosylmethyl isocyanide (TosMIC).[3][4] We provide a step-by-step protocol suitable for gram-scale production, an in-depth mechanistic explanation, characterization data, and critical considerations for process scale-up. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries.
Introduction and Scientific Rationale
The 1,3-oxazole ring system is a cornerstone in the development of new therapeutic agents, exhibiting a wide range of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[2][5] The specific substitution pattern of 5-(4-bromo-2-fluorophenyl)-1,3-oxazole offers multiple vectors for further chemical modification. The bromo-substituent, in particular, serves as a versatile handle for subsequent cross-coupling reactions, enabling the construction of diverse molecular libraries for drug discovery programs.
Several methods exist for the synthesis of oxazoles, including the Robinson-Gabriel and Fischer syntheses.[6] However, for the preparation of 5-substituted oxazoles, the Van Leusen oxazole synthesis stands out for its operational simplicity, mild reaction conditions, and broad substrate scope.[4][7] This method employs the reaction of an aldehyde with tosylmethyl isocyanide (TosMIC), which serves as a three-atom synthon to construct the oxazole core.[3] The reaction proceeds via a base-mediated cycloaddition, forming an intermediate oxazoline which then eliminates p-toluenesulfinic acid to yield the aromatic oxazole.[1][7] This approach is highly reliable and amenable to scale-up, making it the ideal choice for producing significant quantities of the target compound.
Reaction Scheme and Mechanism
The synthesis proceeds according to the following overall reaction scheme:
Scheme 1: Overall Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Mechanistic Causality:
The Van Leusen reaction is a powerful transformation driven by the unique reactivity of TosMIC.[7] The mechanism can be understood through the following key steps:
-
Deprotonation: The reaction is initiated by the deprotonation of the acidic α-carbon of TosMIC by a base, in this case, potassium carbonate (K₂CO₃), to form a nucleophilic carbanion.
-
Nucleophilic Attack: The TosMIC anion performs a nucleophilic attack on the electrophilic carbonyl carbon of 4-bromo-2-fluorobenzaldehyde.
-
Cyclization: The resulting alkoxide intermediate undergoes an intramolecular 5-exo-trig cyclization, attacking the isocyanide carbon to form a five-membered oxazoline ring.[1]
-
Elimination: The final step is a base-promoted elimination of p-toluenesulfinic acid (TosH). This aromatization step is thermodynamically favorable and drives the reaction to completion, yielding the stable 1,3-oxazole product.[3][7]
Detailed Scale-up Synthesis Protocol
This protocol is designed for a nominal 10-gram scale synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
Reagents and Materials:
| Reagent/Material | Molecular Formula | MW ( g/mol ) | Quantity | Moles | Supplier Notes |
| 4-Bromo-2-fluorobenzaldehyde | C₇H₄BrFO | 203.01 | 10.15 g | 50.0 mmol | Purity ≥98% |
| Tosylmethyl isocyanide (TosMIC) | C₉H₉NO₂S | 195.24 | 10.75 g | 55.0 mmol | 1.1 equivalents |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 13.82 g | 100.0 mmol | 2.0 equivalents, anhydrous |
| Methanol (MeOH) | CH₃OH | 32.04 | 200 mL | - | Anhydrous |
| Ethyl Acetate (EtOAc) | C₄H₈O₂ | 88.11 | 300 mL | - | Reagent grade |
| Deionized Water | H₂O | 18.02 | 200 mL | - | For workup |
| Brine (Saturated NaCl) | NaCl(aq) | - | 50 mL | - | For workup |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Na₂SO₄ | 142.04 | ~20 g | - | For drying |
| Silica Gel | SiO₂ | - | As needed | - | For chromatography |
Step-by-Step Procedure:
-
Reaction Setup: To a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-bromo-2-fluorobenzaldehyde (10.15 g, 50.0 mmol) and tosylmethyl isocyanide (TosMIC) (10.75 g, 55.0 mmol).
-
Solvent Addition: Add anhydrous methanol (200 mL) to the flask. Stir the mixture at room temperature to dissolve the solids.
-
Base Addition: To the stirred solution, add anhydrous potassium carbonate (13.82 g, 100.0 mmol) in one portion.
-
Reaction Execution: Heat the reaction mixture to reflux (approximately 65°C). Maintain a gentle reflux for 4-6 hours.
-
Causality: Refluxing provides the necessary activation energy for the reaction to proceed at a practical rate. The use of 1.1 equivalents of TosMIC ensures the complete consumption of the limiting aldehyde.
-
-
In-Process Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 hexanes:ethyl acetate eluent. The reaction is complete when the starting aldehyde spot has been fully consumed.
-
Cooling and Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Aqueous Workup: To the resulting residue, add deionized water (200 mL) and ethyl acetate (150 mL). Transfer the mixture to a 500 mL separatory funnel.
-
Extraction: Shake the funnel vigorously and allow the layers to separate. Extract the aqueous layer with additional ethyl acetate (2 x 75 mL).
-
Causality: This step partitions the organic product into the ethyl acetate layer, while inorganic salts (like potassium carbonate and the tosyl byproduct) remain in the aqueous layer.
-
-
Washing and Drying: Combine the organic layers and wash with brine (50 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and rinse the drying agent with a small amount of ethyl acetate.
-
Concentration: Concentrate the filtrate under reduced pressure to yield the crude product as a solid.
-
Purification: Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by flash column chromatography on silica gel to afford the pure 5-(4-bromo-2-fluorophenyl)-1,3-oxazole.
Experimental Workflow Diagram
The following diagram illustrates the complete workflow for the synthesis and purification process.
Caption: Workflow for the Scale-up Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
Characterization and Expected Data
The identity and purity of the final product should be confirmed by standard analytical techniques.
| Analysis | Expected Results |
| Appearance | White to off-white solid |
| Yield | 75-90% |
| Melting Point | Specific to the compound, expected to be sharp |
| ¹H NMR (400 MHz, CDCl₃) | δ ~8.0-7.2 (m, 4H, Ar-H and oxazole-H), δ ~7.8 (s, 1H, oxazole-H) |
| ¹³C NMR (101 MHz, CDCl₃) | Signals corresponding to 9 unique carbons in the aromatic and oxazole regions |
| Mass Spec (ESI) | Calculated for C₉H₅BrFNO: [M+H]⁺ = 241.96. Found ~241.9 |
Scale-up Considerations and Troubleshooting
Transitioning from lab-scale to pilot or manufacturing scale requires careful consideration of several factors:
-
Thermal Management: The reaction is exothermic, especially during the initial addition of the base. For larger scales, the base should be added portion-wise or as a solution to control the temperature. A jacketed reactor with cooling capabilities is recommended.
-
Mixing: Efficient stirring is crucial to ensure homogeneity, especially given the heterogeneous nature of the potassium carbonate base. Inadequate mixing can lead to localized "hot spots" and reduced yields.
-
Purification: Recrystallization is often more cost-effective and scalable than chromatography for purification. A solvent screen should be performed to identify the optimal recrystallization solvent system.
-
Troubleshooting:
-
Low Yield: May result from incomplete reaction (extend reflux time), impure reagents (use anhydrous solvents and fresh reagents), or inefficient extraction.
-
Impure Product: If the product is difficult to purify, ensure the workup was thorough in removing the p-toluenesulfinic acid byproduct. An additional wash of the organic layer with a mild base (e.g., dilute NaHCO₃ solution) may be beneficial.
-
Safety Precautions
-
4-Bromo-2-fluorobenzaldehyde: Irritant. Avoid contact with skin and eyes.
-
Tosylmethyl isocyanide (TosMIC): Harmful if swallowed. Isocyanides have a strong, unpleasant odor. Handle with care in a fume hood.
-
Methanol: Flammable liquid and toxic. Avoid inhalation and contact with skin.
-
Potassium Carbonate: Irritant. Avoid creating dust.
Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
References
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
MDPI. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Van Leusen Oxazole Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed Central. Retrieved from [Link]
-
SynArchive. (n.d.). Robinson-Gabriel Synthesis. Retrieved from [Link]
-
National Center for Biotechnology Information. (2020, March 31). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. PubMed. Retrieved from [Link]
-
Wikipedia. (n.d.). Robinson–Gabriel synthesis. Retrieved from [Link]
-
ACS Publications. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Retrieved from [Link]
-
ACS Publications. (1973). Mechanism of the Robinson-Gabriel synthesis of oxazoles. Retrieved from [Link]
-
RSC Publishing. (n.d.). New routes to 5-substituted oxazoles. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
RSC Publishing. (2014, October 28). The rapid synthesis of oxazolines and their heterogeneous oxidation to oxazoles under flow conditions. Retrieved from [Link]
-
Frontiers. (2019, June 13). Isocyanide Reactions Toward the Synthesis of 3-(Oxazol-5-yl)Quinoline-2-Carboxamides and 5-(2-Tosylquinolin-3-yl)Oxazole. Retrieved from [Link]
-
National Center for Biotechnology Information. (2025, March 5). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. PubMed Central. Retrieved from [Link]
-
Springer. (2018, October 12). A sequential one-pot tandem approach for the synthesis of 4-tosyl-5-aryloxazoles from carboxylic acids. Retrieved from [Link]
-
Organic Chemistry Portal. (2009). One-Pot Van Leusen Synthesis of 4,5-Disubstituted Oxazoles in Ionic Liquids. Retrieved from [Link]
-
ResearchGate. (n.d.). Gram-scale synthesis of oxazole 6 b. Retrieved from [Link]
-
Ceska a Slovenska Farmacie. (2023). Synthesis, characterization, molecular docking studies of new alkyl derivatives of 5-(2-bromo-4-fluorophenyl). Retrieved from [Link]
-
Academia.edu. (2011). A silver-mediated one-step synthesis of oxazoles. Retrieved from [Link]
-
Elsevier. (2023, August 29). Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. Retrieved from [Link]
-
Journal of Applied Pharmaceutical Science. (2016, December 21). Systematic scientific study of 1, 3-oxazole derivatives as a useful lead for pharmaceuticals. Retrieved from [Link]
-
MDPI. (2022, September 11). Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [Link]
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Troubleshooting & Optimization
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole stability and degradation issues
Technical Support Center: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Product Category: Heterocyclic Building Blocks / Halogenated Intermediates Document ID: TS-OX-BrF-005 Version: 2.1 (Current)
Executive Summary
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a high-value scaffold used primarily in the synthesis of kinase inhibitors and antibiotics. While the fluorinated phenyl ring offers metabolic stability, the molecule presents distinct stability challenges. The electron-deficient oxazole ring (specifically the C2 position) and the photosensitive C-Br bond require strict adherence to specific handling protocols to prevent degradation and reaction failure.
This guide addresses the three most common technical inquiries: photolytic degradation (yellowing) , catalyst poisoning during cross-coupling , and ring fragmentation during lithiation .
Part 1: Storage & Physical Stability
Issue: "My white powder turned yellow/brown after two weeks on the bench."
Diagnosis: Photolytic Debromination & Oxidative Ring Opening. Like many brominated aromatics, this compound is photosensitive. The C-Br bond energy is relatively weak (~66 kcal/mol). Exposure to ambient UV/visible light excites the conjugated system, leading to homolytic cleavage of the C-Br bond (photodebromination) [1]. Furthermore, the oxazole ring is susceptible to photo-oxidation, leading to ring-opening and the formation of colored oligomers.
Protocol: Stabilization & Storage
-
Light Exclusion: Store strictly in amber glass vials wrapped in aluminum foil.
-
Atmosphere: Flush headspace with Argon (Ar) or Nitrogen (N₂) after every use. Oxygen accelerates the radical degradation pathway.
-
Temperature: Long-term storage at -20°C is recommended to inhibit slow hydrolysis of the oxazole ring, although the compound is solid-stable at 4°C in the dark.
Data: Photostability Comparison
| Storage Condition | 24h Purity (LCMS) | 14-Day Purity (LCMS) | Appearance |
| Clear Vial, Benchtop (Light) | 99.2% | 88.5% | Dark Yellow/Brown |
| Amber Vial, Benchtop | 99.4% | 98.1% | Off-white |
| Amber Vial, -20°C, Ar | 99.8% | 99.7% | White Crystalline |
Part 2: Reaction Troubleshooting (Q&A)
Topic A: Metal-Halogen Exchange (Lithiation)
Q: "I tried to lithiate the bromine with n-BuLi to react with an aldehyde, but I got a complex mixture and no product. Why?"
A: You likely triggered the "Oxazole Ring-Opening Trap." This is the most common failure mode. The proton at the C2 position of the oxazole ring is highly acidic (pKa ~20) [2].[1][2][3] When you add n-BuLi, it acts as a base before it acts as a lithiating agent for the bromine.
Mechanism of Failure:
-
Deprotonation: n-BuLi deprotonates C2.[1]
-
Equilibrium Shift: The resulting 2-lithiooxazole exists in equilibrium with an acyclic isocyanide species (the "ring-opened" form) [2].
-
Degradation: This acyclic intermediate is unstable and polymerizes or reacts non-selectively, leading to the "black tar" often observed.
Corrective Protocol: The "Turbo-Grignard" or Halogen-Dance Avoidance
-
DO NOT use n-BuLi or t-BuLi directly.
-
Alternative 1 (Grignard): Use i-PrMgCl·LiCl (Turbo Grignard) at -20°C. The magnesium reagent is less basic than organolithiums and favors insertion into the C-Br bond over C2-H deprotonation.
-
Alternative 2 (Blocking): If lithiation is mandatory, the C2 position must be substituted (e.g., methylated) or protected, though this alters the target structure.
Topic B: Palladium-Catalyzed Coupling (Suzuki/Buchwald)
Q: "My Suzuki coupling stalled at 30% conversion. Adding more catalyst didn't help."
A: The Oxazole Nitrogen is poisoning your Palladium catalyst. The nitrogen atom in the oxazole ring (N3) has a lone pair that can coordinate strongly to Pd(II) species, forming a stable, unreactive complex (Catalyst Poisoning) [3]. This effectively removes the active catalyst from the cycle.
Troubleshooting Guide:
-
Ligand Switch: Switch to bulky, electron-rich phosphine ligands like XPhos or SPhos . The steric bulk prevents the oxazole nitrogen from coordinating to the metal center.
-
Base Selection: Avoid strong alkoxide bases (e.g., NaOtBu) which can degrade the oxazole. Use mild inorganic bases like K₃PO₄ or Cs₂CO₃ .
-
Temperature: Increase temperature to >80°C. Higher thermal energy promotes the dissociation of the poisoning oxazole-Pd complex, freeing the catalyst.
Visualization: Troubleshooting Logic Flow
Caption: Decision tree for troubleshooting common synthetic failures with 5-aryloxazoles.
Part 3: Degradation Mechanisms (Deep Dive)
Understanding the degradation pathways allows for better experimental design. The diagram below illustrates the two primary instability modes: A) Photolytic Debromination and B) Base-Mediated Ring Opening .
Key Insight: The presence of the Fluorine atom at the ortho position (relative to the oxazole) exerts an inductive effect that slightly acidifies the oxazole C2-H, making the ring-opening pathway faster than in non-fluorinated analogs.
Caption: Primary degradation pathways. Path A (top) occurs during storage; Path B (bottom) occurs during improper reagent selection.
Part 4: Analytical Artifacts
Issue: "I see a split peak in HPLC/LCMS using Methanol/Water."
-
Explanation: In acidic HPLC mobile phases (e.g., 0.1% Formic Acid), the oxazole nitrogen can protonate. While usually a single peak, if the sample is left in Methanol for >24 hours, nucleophilic attack by methanol on the protonated (activated) oxazole ring can occur, leading to methoxy-addition artifacts [4].
-
Solution:
-
Prepare samples in Acetonitrile (MeCN).
-
Analyze immediately.
-
Use neutral buffers (Ammonium Acetate) if stability is critical.
-
References
-
Photodecomposition of bromophenols. PubMed. (2016).[4] Mechanism of C-Br homolysis and debromination under UV irradiation.
-
The Oxazole Ring System: A Comprehensive Guide. BenchChem. (2025).[1][5] Detailed pKa data (C2-H ~20) and ring-opening equilibrium with isocyanides.
-
Catalyst Poisoning in Palladium Reactions. BenchChem. (2025).[5][6] Mechanisms of nitrogen-heterocycle coordination to Pd(II) centers.
-
Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. (2024). Reactivity profiles including nucleophilic attack and acid stability.[1][7]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. thepharmajournal.com [thepharmajournal.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Photodecomposition of bromophenols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazole - Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole | PPTX [slideshare.net]
Overcoming solubility problems with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in biological assays
Technical Support Center: Solubility Optimization for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Topic: Overcoming Solubility & Aggregation Challenges in Biological Assays Compound ID: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Classification: Lipophilic Aromatic Heterocycle ("Brick Dust" Candidate)
Module 1: Physicochemical Profiling (The "Why")
Executive Summary: Users frequently report precipitation upon adding this compound to aqueous buffers (PBS, HEPES, TRIS). This is not a user error but a fundamental property of the molecule. The combination of the planar oxazole-phenyl scaffold and the heavy halogen substitutions (Bromine/Fluorine) creates a molecule with high crystal lattice energy and high lipophilicity (cLogP ~3.5–4.2).
Critical Constraint: The oxazole nitrogen is weakly basic (pKa ~0.8). Do not attempt to improve solubility by adjusting the pH of your buffer. Unlike pyridines (pKa ~5.2), this oxazole will not protonate at physiological pH (7.4), meaning pH manipulation is futile and may only denature your protein targets.
The Solubility Crash Workflow: The following diagram illustrates the thermodynamic "crash" that occurs during standard dilution protocols.
Figure 1: The mechanism of "Solvent Shock" leading to compound precipitation.
Module 2: Stock Solution Management
Problem: "My compound precipitated inside the DMSO stock vial after freezing."
Root Cause: DMSO is hygroscopic. It absorbs atmospheric water, which increases the freezing point and decreases the solubility of lipophilic compounds.
Protocol: The "Dry DMSO" Standard
-
Solvent Choice: Use only anhydrous DMSO (99.9%, water <50 ppm). Avoid "molecular biology grade" DMSO if it has been opened for >1 month.
-
Vessel: Store stocks in glass vials or polypropylene (PP) tubes. Avoid polystyrene (PS), which can leach plasticizers.
-
Thawing:
-
Do not heat above 37°C.
-
Sonicate for 5–10 minutes after every thaw cycle. This is non-negotiable for this compound to break up micro-crystalline seeds.
-
Visual Check: Hold the vial against a light source. If you see "swirling" (Schlieren lines) that persists, the compound is not fully dissolved.
-
Module 3: The Intermediate Dilution Protocol
Problem: "I see a fine mist when I add the compound to my cell media."
Solution: Avoid the "0 to 100" shock. Use an intermediate dilution step to step-down the DMSO concentration gradually.
Table 1: Recommended Co-Solvent Limits
| Assay Type | Max DMSO % | Max Ethanol % | Notes |
| Enzymatic (Biochemical) | 5% | 2% | Enzymes are generally robust; check specific tolerance. |
| Cell-Based (Adherent) | 0.5% - 1% | < 0.1% | High DMSO strips cell membranes; toxic >1%. |
| Cell-Based (Suspension) | 0.1% - 0.5% | < 0.1% | Suspension cells are often more sensitive. |
Step-by-Step Protocol: Target: 10 µM Final Assay Concentration (from 10 mM Stock).[1]
-
Step A (Stock): Start with 10 mM stock in 100% DMSO.
-
Step B (Intermediate): Dilute 10 mM stock 1:20 into pure DMSO (or 50% DMSO/Buffer if tolerant).
-
Result: 500 µM solution.
-
-
Step C (The "Shift"): Dilute the 500 µM solution 1:10 into your Assay Buffer containing 0.05% Tween-20.
-
Result: 50 µM solution (10% DMSO). Observe for precipitate here.
-
-
Step D (Final): Dilute 1:5 into the final assay well.
-
Final: 10 µM compound, 2% DMSO.
-
Module 4: Advanced Formulation (Additives)
Problem: "The compound is aggregating and giving false positives (promiscuous inhibition)."
Scientific Context: Planar aromatics like 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole are prone to forming colloidal aggregates (micelle-like clumps) in aqueous solution. These colloids sequester enzymes, leading to false inhibition (IC50 artifacts).
The Solution: Detergents & Cyclodextrins [2]
-
Non-Ionic Detergents: Triton X-100 or Tween-20 (0.01% - 0.1%) disrupts colloidal aggregates.
-
Cyclodextrins: Hydroxypropyl-β-Cyclodextrin (HP-β-CD) forms an inclusion complex, shielding the hydrophobic phenyl-oxazole core from water.
Figure 2: Decision tree for selecting the correct solubility excipient.
Module 5: Frequently Asked Questions (FAQs)
Q1: My IC50 increases significantly when I add Triton X-100. Did I break the assay? A: No, you likely fixed it. If the IC50 shifts up (potency decreases) upon adding detergent, your compound was likely forming colloidal aggregates that were non-specifically inhibiting the enzyme. The "higher" IC50 is the true pharmacological value. This is a classic hallmark of promiscuous inhibition described by Shoichet et al.[3]
Q2: Can I use Ethanol instead of DMSO? A: Generally, no. While oxazoles are soluble in ethanol, ethanol is much more volatile (causing concentration shifts during pipetting) and often more toxic to cells than DMSO. Stick to DMSO unless your specific target is DMSO-sensitive.
Q3: I see a "brick dust" precipitate. Can I filter it? A: Never filter a compound dilution. If you filter a 10 µM solution that has precipitated, you are likely removing 90% of the drug. You must re-formulate (sonicate, use additives) rather than filter.
Q4: Why does the literature show different solubility data for similar oxazoles? A: Solubility is kinetic. A compound might stay in solution for 30 minutes (supersaturated state) but precipitate after 2 hours. Always define the "incubation time" in your solubility checks.
References
-
Assay Guidance Manual. Compound Management and Handling. National Center for Biotechnology Information (NCBI). Available at: [Link]
-
Shoichet, B. K. (2006). Screening in a spirit of haunting. Drug Discovery Today. (Discusses colloidal aggregation and false positives). Available at: [Link]
-
Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology. Available at: [Link]
- Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier. (Definitve text on solubility and "brick dust" compounds).
Sources
Technical Support Center: Structural Elucidation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
Ticket ID: #STR-OX-542 Status: Open Priority: High (Compound Validation) Assigned Specialist: Senior Application Scientist
Executive Summary
You are attempting to confirm the structure of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . This scaffold presents specific challenges due to the regiochemistry of the oxazole ring (4- vs. 5-substitution) and the splitting patterns induced by the fluorine atom.
This guide provides a self-validating workflow to unambiguously confirm your structure using NMR (
Module 1: Primary Structure Confirmation (NMR)
The Regiochemistry Problem
The most common failure mode in oxazole synthesis (e.g., via Van Leusen reaction with TosMIC) is uncertainty between the 5-aryl and 4-aryl isomers.
-
Target Structure (5-aryl): The phenyl ring is attached at position 5. Protons are at positions 2 and 4.
-
Isomer (4-aryl): The phenyl ring is attached at position 4. Protons are at positions 2 and 5.
Expected H NMR Data (Solvent: DMSO- or CDCl )
The presence of the Fluorine atom at the 2-position of the phenyl ring creates distinct splitting patterns (
| Proton | Approx. Shift ( | Multiplicity | Coupling Constants ( | Diagnostic Value |
| Oxazole H2 | 8.20 – 8.50 ppm | Singlet (s) | N/A | Most downfield proton; confirms oxazole core. |
| Oxazole H4 | 7.40 – 7.70 ppm | Singlet (s)* | Critical: In 5-aryl oxazoles, H4 is spatially close to the phenyl ring. | |
| Phenyl H6' | 7.80 – 8.00 ppm | dd (Doublet of Doublets) | Proves attachment point relative to F. | |
| Phenyl H3' | 7.30 – 7.50 ppm | dd | Large coupling to F (ortho) confirms F position. | |
| Phenyl H5' | 7.20 – 7.40 ppm | ddd or dd | Ortho to H6, Meta to H3. |
*Note: Oxazole H4 may appear as a fine doublet due to long-range coupling with H2 or F, but usually appears as a singlet.
The "Gold Standard" Validation: 1D NOE Difference
To definitively prove you have the 5-substituted isomer and not the 4-substituted isomer, you must perform a 1D NOE (Nuclear Overhauser Effect) experiment.
Protocol:
-
Irradiate Oxazole H4 (~7.5 ppm).
-
Observe: Enhancement of Phenyl H6' .
Module 2: Visualization of Logic Flow
The following diagram illustrates the decision matrix for confirming the structure based on experimental data.
Caption: Logical workflow for structural validation. Green paths indicate successful confirmation.
Module 3: Mass Spectrometry (Bromine Signature)
Bromine has two stable isotopes,
Diagnostic Criteria:
-
Molecular Ion (
): You should see two peaks of nearly equal intensity separated by 2 mass units.[2][3] -
Formula: C
H BrFNO -
Expected Peaks (ESI+ or EI):
-
(
Br isotope) -
(
Br isotope) -
Intensity Ratio: 1:1
-
(
Troubleshooting:
-
Issue: M+ peak is M-Br (approx 162).
-
Cause: The C-Br bond is weak. Use softer ionization (ESI) rather than EI, or lower the fragmentation voltage.
Module 4: Advanced Verification (Fluorine NMR)
If the proton NMR is crowded due to impurities,
Expected
-
Shift:
to ppm (typical for aryl fluorides). -
Multiplicity: dd (Doublet of Doublets).
-
Coupling 1:
Hz (Ortho). -
Coupling 2:
Hz (Meta).
-
FAQ: Common Experimental Issues
Q: My oxazole proton (H2) is missing in the NMR.
A: Oxazole H2 (between O and N) is acidic. If you use CD
Q: I see a small impurity peak near the H4 singlet. A: This is often the TosMIC reagent byproduct or the 4-substituted isomer . The 4-substituted isomer typically has an H5 proton that is shifted slightly upfield (0.1 - 0.2 ppm difference) compared to the H4 of the 5-substituted product.
Q: How do I distinguish this from the isoxazole isomer? A: Isoxazoles are synthesized differently (usually from chalcones + hydroxylamine). However, if structurally ambiguous:
- C NMR: C5 of oxazole is typically ~150 ppm. C5 of isoxazole is ~170 ppm.
-
Coupling: Isoxazole ring protons (H4/H5) show a characteristic coupling of
Hz. 1,3-oxazole ring protons (H2/H4) usually show negligible coupling ( Hz).
References
-
Van Leusen, A. M., et al. "Chemistry of sulfonylmethyl isocyanides. 13. A general one-step synthesis of oxazoles from aldehydes and p-toluenesulfonylmethyl isocyanide." Tetrahedron Letters, vol. 13, no. 23, 1972, pp. 2369-2372.
-
Reich, H. J. "Structure Determination Using NMR: Fluorine-19 Coupling Constants."[4] University of Wisconsin-Madison.[4]
-
Claridge, T. D. W. "High-Resolution NMR Techniques in Organic Chemistry." Elsevier, 3rd Edition, 2016. (Specifically Chapter 8 on NOE Difference Spectroscopy).
-
Silverstein, R. M., et al. "Spectrometric Identification of Organic Compounds." Wiley, 8th Edition. (Mass Spectrometry of Bromine Isotopes).[3][5][6]
Sources
- 1. organicchemistrydata.netlify.app [organicchemistrydata.netlify.app]
- 2. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. ms isotopes: Br and Cl [employees.csbsju.edu]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. bromine has two isotopes 79Br and 81Br in approximately equal abundance. .. [askfilo.com]
- 6. savemyexams.com [savemyexams.com]
Safe storage and handling of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole to prevent degradation
Technical Support Center: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Topic: Safe Storage, Handling, and Stability Preservation Audience: Medicinal Chemists, Process Development Scientists, and Lab Managers[1]
Core Storage & Handling Directive
Status: Critical Summary: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a halogenated heterocyclic building block.[1][2][3][4] While the aryl halide moiety provides some stability, the 1,3-oxazole ring is the "weak link," susceptible to hydrolytic ring-opening under acidic conditions and photo-oxidative degradation.[1]
Standard Operating Procedure (SOP) for Storage
| Parameter | Specification | Technical Rationale |
| Temperature | 2°C to 8°C (Short-term) -20°C (Long-term > 30 days) | Low temperatures kinetically inhibit the spontaneous hydrolysis of the oxazole ring, particularly if trace moisture is present.[1] |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Oxygen promotes radical-mediated photo-oxidation.[1] Argon is preferred over nitrogen due to its higher density, providing a better "blanket" in opened vials. |
| Container | Amber Glass with PTFE-lined cap | Amber glass blocks UV light (<400 nm) which can trigger excitation of the oxazole ring or the aryl-bromide bond.[1] PTFE liners prevent leaching of plasticizers which can contaminate the lipophilic solid. |
| Desiccation | Required | The oxazole ring is prone to acid-catalyzed hydrolysis.[1][5] Moisture acts as the nucleophile in this degradation pathway.[1] |
Degradation Pathways & Mechanisms[1][5]
Understanding how the molecule breaks down is essential for preventing it.[1] The two primary threats are Acid-Catalyzed Hydrolysis and Photo-Oxidation .[1]
Mechanism Visualization
Figure 1: Primary degradation pathways.[5] The oxazole ring acts as a masked dipeptide but is unstable in acidic aqueous environments.[1]
Troubleshooting Guide & FAQs
This section addresses specific scenarios reported by researchers handling halogenated oxazoles.
Q1: My white solid has turned a faint yellow/tan color. Is it still usable?
Diagnosis: This indicates the onset of photo-oxidation or trace polymerization .[1]
-
Mechanism: Aryl bromides can undergo slow homolytic cleavage under UV light, generating radicals that couple to form conjugated (colored) impurities. Simultaneously, the oxazole ring can react with singlet oxygen to form yellow N-acetyl imide byproducts.[1]
-
Action:
Q2: I see a new peak in my LC-MS after leaving the compound in CDCl3 overnight.
Diagnosis: Acid-catalyzed hydrolysis driven by the solvent.
-
Mechanism: Chloroform (CDCl3) naturally decomposes to form trace hydrochloric acid (HCl) and phosgene over time, especially if not stored over silver foil or potassium carbonate. This trace acid protonates the oxazole nitrogen (N3), activating the C2 position for attack by trace water, opening the ring to form an
-acylamino ketone. -
Action:
Q3: Can I use this compound in acidic deprotection steps (e.g., Boc removal with TFA)?
Diagnosis: High Risk.
-
Technical Insight: While oxazoles are aromatic, they are less stable than thiazoles or imidazoles in acid. Strong acids like Trifluoroacetic Acid (TFA) can trigger ring opening, especially if the reaction is heated or prolonged.
-
Protocol Adjustment:
-
Perform a small-scale pilot reaction (5-10 mg).
-
Keep temperature at 0°C.
-
Consider using HCl in Dioxane (anhydrous) instead of aqueous acids to minimize the nucleophile (water) concentration.
-
Q4: Solubility is poor in my reaction solvent. Can I heat it?
Diagnosis: Conditional.
-
Advice: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a lipophilic solid.[1] It should be soluble in DCM, THF, and Ethyl Acetate.
-
Warning: Do not heat above 50°C in alcohols (methanol/ethanol) if any acid catalyst is present, as this promotes solvolysis.
-
Alternative: Use a co-solvent system like THF/Water or DMF to improve solubility without high heat.[1]
Safety Data & Handling (GHS Summary)
Signal Word: WARNING
| Hazard Class | H-Code | Statement | Precaution |
| Acute Toxicity | H302 | Harmful if swallowed.[1] | Wash hands thoroughly after handling.[1][6][7][8][9] Do not eat/drink in the lab. |
| Skin Irritation | H315 | Causes skin irritation.[1][6][8][9] | Wear nitrile gloves (minimum 0.11 mm thickness).[1] |
| Eye Irritation | H319 | Causes serious eye irritation.[1][6][8][10] | Wear safety goggles with side shields.[1] |
| STOT-SE | H335 | May cause respiratory irritation.[1][6][8] | Handle only in a functioning fume hood.[1][11] |
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (due to Bromine and Fluorine content).[1]
References
-
BenchChem. (2025).[1][5] Technical Support Center: Oxazole Ring Stability in Substitution Reactions. Retrieved from
-
Smolecule. (2023).[1][4] 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | CAS 929884-83-3.[1] Retrieved from
-
Fluorochem. (2024).[1][6] 5-(4-Bromophenyl)oxazole Safety Data Sheet. Retrieved from
-
BioInterface Research. (2022).[1] Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Retrieved from [12]
-
Sigma-Aldrich. (2025).[1] Allyl Bromide Safety Data Sheet (General Aryl Bromide Handling). Retrieved from
Sources
- 1. Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3 [smolecule.com]
- 2. dspace.zsmu.edu.ua [dspace.zsmu.edu.ua]
- 3. csfarmacie.cz [csfarmacie.cz]
- 4. csfarmacie.cz [csfarmacie.cz]
- 5. benchchem.com [benchchem.com]
- 6. static.cymitquimica.com [static.cymitquimica.com]
- 7. fishersci.com [fishersci.com]
- 8. fluorochem.co.uk [fluorochem.co.uk]
- 9. tcichemicals.com [tcichemicals.com]
- 10. fishersci.ie [fishersci.ie]
- 11. fishersci.com [fishersci.com]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
Modifying experimental protocols for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole with low cell permeability
Case ID: OX-BRF-PERM-001 Subject: Troubleshooting Low Cell Permeability in Lipophilic Oxazole Derivatives Status: Open Assigned Specialist: Senior Application Scientist, ADME/Tox Division
Executive Summary
You are encountering low cell permeability with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole . Based on its structure—a halogenated phenyl ring coupled to an oxazole—this compound exhibits high lipophilicity (LogP > 3.5 estimated) and low aqueous solubility.
The "low permeability" you observe is likely a composite error derived from three distinct failure modes:
-
Retention: The compound is getting trapped in the lipid bilayer or binding non-specifically to plasticware (high non-specific binding, NSB).
-
Solubility Cap: The compound precipitates in the unstirred water layer (UWL) before reaching the membrane surface.
-
Active Efflux: The planar, halogenated structure is a potential substrate for P-glycoprotein (P-gp/MDR1), leading to active pumping out of the cell.
This guide provides modified protocols to diagnose and resolve these specific issues.
Phase 1: Diagnostic Workflow
Before altering your cell lines, you must determine if the issue is passive (physicochemical) or active (biological).
Figure 1: Decision matrix for isolating the root cause of low permeability in lipophilic oxazoles.
Phase 2: Protocol Modifications
Issue 1: The "Grease" Effect (Membrane Retention)
Symptom: Mass balance is poor (<70%). The compound disappears from the donor but does not appear in the receiver. It is stuck inside the cell membrane or the plastic transwell walls.
Protocol Modification: The BSA Sink Method Standard buffers (HBSS) lack the capacity to "pull" lipophilic drugs out of the membrane. You must create a "sink" condition in the receiver compartment.
Step-by-Step Implementation:
-
Receiver Buffer Preparation:
-
Dissolve 4% (w/v) Bovine Serum Albumin (BSA) in HBSS (pH 7.4).
-
Why: BSA binds the oxazole as it exits the basolateral membrane, maintaining the concentration gradient and preventing back-diffusion.
-
-
Donor Buffer:
-
Keep free of BSA to avoid trapping the drug before it enters the cell.
-
Use 0.5% DMSO max.[1]
-
-
Plasticware:
-
Switch to glass-coated or low-binding receiver plates to prevent the compound from adsorbing to the plastic walls.
-
Data Validation:
| Condition | Typical Recovery (%) | Apparent Permeability (
Issue 2: Active Efflux (P-gp/MDR1)
Symptom: Permeability is low in the Apical-to-Basolateral (A->B) direction but high in the Basolateral-to-Apical (B->A) direction.[2] Mechanism: The 4-bromo-2-fluorophenyl moiety is a classic recognition motif for efflux transporters.
Protocol Modification: Inhibitor Co-Incubation You must shut down the pumps to measure the intrinsic permeability.
-
Pre-incubation:
-
Wash cells with HBSS.
-
Incubate cells for 30 minutes with the inhibitor before adding your compound.
-
-
Transport Assay:
-
Add 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (10 µM) + Inhibitor to the donor side.
-
Add Inhibitor (same concentration) to the receiver side.
-
Inhibitor Selection Table:
| Transporter Target | Inhibitor | Concentration | Notes |
|---|---|---|---|
| P-gp (MDR1) | Verapamil | 50 - 100 µM | Gold standard for this class.[2] |
| P-gp (MDR1) | Cyclosporin A | 10 µM | Use if Verapamil is toxic to your specific cell line.[2] |
| BCRP | Ko143 | 1 µM | If P-gp inhibition fails, check BCRP.[2] |
Issue 3: Low Solubility in Assay Media
Symptom: Compound precipitates immediately upon dilution into media, creating micro-crystals that cannot diffuse.
Protocol Modification: Cyclodextrin "Shuttle" Instead of using DMSO alone, use Hydroxypropyl-β-Cyclodextrin (HP-β-CD) to keep the compound in solution without disrupting the membrane.[2]
-
Stock Prep: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Intermediate: Dilute 1:10 into 20% HP-β-CD (aq).
-
Final Working Solution: Dilute into assay buffer to reach 10 µM compound / 0.1% DMSO / 1% HP-β-CD.
-
Note: Do not exceed 2% Cyclodextrin, as it may strip cholesterol from the cell membrane.
-
Frequently Asked Questions (FAQ)
Q: Can I just increase the DMSO concentration to 2% to keep it soluble? A: No. While some cancer lines tolerate this, Caco-2 and MDCK monolayers are sensitive. DMSO >1% opens tight junctions (paracellular leak), artificially inflating your permeability results and invalidating the assay.
Q: My PAMPA results are high, but Caco-2 is low. Why? A: This confirms Active Efflux . PAMPA contains no transporters; it only measures passive diffusion.[3][4] If PAMPA is high (good diffusion) but Caco-2 is low (poor uptake), your compound is being actively pumped out by the cells.[2][4] See Issue 2 above.
Q: How do I reduce the "Unstirred Water Layer" (UWL) effect? A: Lipophilic oxazoles diffuse so fast through the membrane that the slow diffusion through the water layer next to the cell becomes the rate-limiting step.
-
Fix: Set your plate shaker to 300-400 RPM during the incubation. This thins the UWL and allows the compound to reach the membrane surface.
References
-
Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State.[2] Wiley-Interscience.[2] (Foundational text on UWL and solubility-permeability interplay).
-
Krishna, G., et al. (2001).[5] "Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2." International Journal of Pharmaceutics. Link (Establishes the BSA Sink Method).
-
Di, L., & Kerns, E. (2015). Drug-Like Properties: Concepts, Structure Design and Methods.[2] Academic Press. (Source for P-gp inhibitor concentrations and DMSO limits).
-
Creative Bioarray. "Parallel Artificial Membrane Permeability Assay (PAMPA) Protocol." Link (Standard protocols for passive diffusion).
-
Sigma-Aldrich. "Membrane Integrity Test for Lipid-PAMPA Artificial Membranes."[2] Link (Troubleshooting membrane retention).
Sources
Validation & Comparative
Comparative Guide: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole Scaffolds in Kinase Inhibition
Executive Summary
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a critical "privileged structure" in modern medicinal chemistry, specifically designed to overcome the metabolic liabilities associated with first-generation kinase inhibitors. While early inhibitors (e.g., SB203580) relied on imidazole cores, these often suffered from severe Cytochrome P450 (CYP) inhibition due to heme coordination.
The 1,3-oxazole scaffold, particularly with the 4-bromo-2-fluorophenyl substitution, acts as a bioisostere that maintains hinge-binding affinity while significantly reducing CYP interactions. This guide compares this oxazole-based scaffold against traditional imidazole and aminopyrimidine architectures, focusing on its utility in targeting p38 MAPK , VEGFR , and GSK-3 .
Part 1: Structural Logic & Mechanism of Action
The "Scaffold Hop": Imidazole vs. Oxazole
The primary driver for using 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is the concept of Scaffold Hopping .
-
The Problem (Imidazoles): The unhindered nitrogen in the imidazole ring (N3) often coordinates with the iron atom in the heme group of CYP450 enzymes (specifically CYP3A4), leading to drug-drug interactions (DDIs).
-
The Solution (Oxazoles): The 1,3-oxazole ring is less basic. It retains the ability to accept a hydrogen bond from the kinase hinge region (e.g., Met109 in p38α) but lacks the electron density to strongly coordinate with metabolic heme iron.
The Role of the Substituents
-
4-Bromo Group: Acts as a synthetic handle (for Suzuki-Miyaura coupling) to extend the molecule into the "Gatekeeper" pocket or solvent-exposed region. In active probes, this is often the site of hydrophobic interaction.
-
2-Fluoro Group: Critical for metabolic stability. It blocks metabolic oxidation at the phenyl ring and influences the torsion angle between the phenyl and oxazole rings, locking the conformation for optimal binding.
Visualization: The Scaffold Evolution
The following diagram illustrates the structural evolution and mechanistic shift from toxic imidazole cores to the optimized oxazole scaffold.
Caption: Evolution from Imidazole to Oxazole scaffolds. The oxazole core retains kinase affinity (Hinge Binding) while eliminating the metabolic toxicity (CYP Binding) associated with imidazoles.
Part 2: Comparative Analysis
This section compares the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold against standard kinase inhibitor backbones.
Performance Matrix
Data aggregated from SAR studies of p38 and VEGFR inhibitors.
| Feature | Oxazole Scaffold (Topic Product) | Imidazole Scaffold (e.g., SB203580) | Aminopyrimidine (e.g., Imatinib) |
| Primary Binding Mode | ATP-Competitive (Type I/II) | ATP-Competitive (Type I) | ATP-Competitive (Type II) |
| Hinge Interaction | Monodentate (Acceptor via N) | Monodentate (Acceptor via N) | Bidentate (Donor/Acceptor) |
| CYP3A4 Inhibition (IC50) | Low (> 10 µM) (Safer) | High (< 1 µM) (Toxic) | Moderate |
| Metabolic Stability | High (Fluorine blocks metabolism) | Low (Susceptible to oxidation) | Moderate |
| Synthetic Utility | High (Br handle for coupling) | Moderate | High |
| Selectivity Profile | Tunable via 4-position | Moderate (Promiscuous) | High (DFG-out specific) |
Key Advantages of the Topic Molecule
-
Reduced Lipophilicity: The inclusion of oxygen in the ring lowers the LogP compared to thiophene analogs, improving solubility.
-
Orthogonal Reactivity: The bromine at the para position allows for late-stage diversification using Suzuki or Buchwald-Hartwig couplings, enabling the rapid generation of libraries (e.g., attaching solubilizing morpholine or piperazine tails).
-
Fluorine Effect: The ortho-fluorine atom creates a specific electrostatic environment that can interact with polar residues in the ATP pocket, often increasing potency by 2-5 fold compared to the non-fluorinated analog.
Part 3: Experimental Protocols
As a self-validating system, the following protocols describe how to (A) Synthesize a functional inhibitor from this scaffold and (B) Validate its activity.
Synthesis: Suzuki-Miyaura Coupling (Scaffold Derivatization)
Objective: To attach a solubilizing tail to the 4-bromo position, creating a functional kinase probe.
-
Reagents:
-
Substrate: 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (1.0 eq).
-
Boronic Acid: 4-Pyridineboronic acid (1.2 eq).
-
Catalyst: Pd(dppf)Cl2 (0.05 eq).
-
Base: K2CO3 (3.0 eq).
-
Solvent: 1,4-Dioxane/Water (4:1).
-
-
Procedure:
-
Charge a microwave vial with the substrate, boronic acid, base, and catalyst.
-
Purge with Nitrogen for 5 minutes.
-
Add degassed solvent.
-
Heat at 90°C for 4 hours (or 120°C for 30 min in microwave).
-
Validation: Monitor via LC-MS. The bromine peak (M+2 pattern) should disappear, replaced by the bi-aryl mass.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4. Purify via silica flash chromatography (Hexane/EtOAc gradient).
Assay: FRET-Based Kinase Inhibition (Z'-Lyte)
Objective: Determine IC50 against p38 MAPK.
-
Reagents:
-
Kinase: Recombinant p38α (1-5 nM).
-
Substrate: Ser/Thr Peptide labeled with Coumarin/Fluorescein FRET pair (2 µM).
-
ATP: at Km (typically 10-50 µM).
-
Test Compound: Serial dilution of the synthesized oxazole derivative (DMSO).
-
-
Workflow:
-
Incubation: Mix Kinase + Compound + Peptide + ATP in 384-well plate. Incubate 1 hour at RT.
-
Development: Add Development Reagent (Protease). Note: The protease cleaves only unphosphorylated peptides.
-
Readout: Measure Fluorescence Ratio (Coumarin emission / Fluorescein emission).
-
Calculation: Phosphorylation inhibits cleavage, maintaining FRET. High FRET = High Kinase Activity. Low FRET = Inhibition.
-
-
Data Fitting: Plot % Inhibition vs. Log[Compound] using a 4-parameter logistic fit to derive IC50.
Part 4: Pathway Visualization
The following diagram details the p38 MAPK pathway, a primary target for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole derivatives, illustrating where the molecule intervenes to stop inflammatory signaling.
Caption: The p38 MAPK signaling cascade. The oxazole inhibitor competes with ATP at the p38 node, preventing the phosphorylation of downstream effectors MK2 and ATF2, thereby halting cytokine production.
References
-
Vertex AI Search. (2023). 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole Biological Activity. Smolecule. Link
-
ResearchGate. (2012). SAR exploration of PC-043 diaryl oxazole series. ResearchGate. Link
-
National Institutes of Health (NIH). (2012). 5-Aryl-4-carboxamide-1,3-oxazoles: potent and selective GSK-3 inhibitors. PubMed.[1] Link
-
Bentham Science. (2022). Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. Bentham Science. Link
-
MDPI. (2022).[2] Identification of Novel Aryl Carboxamide Derivatives as Death-Associated Protein Kinase 1 (DAPK1) Inhibitors. Pharmaceuticals.[1][3][4][5][6] Link
-
NIH. (2009). Comparison of Antifungal Azole Interactions with Adult Cytochrome P450 3A4 versus CYP3A7. Drug Metabolism and Disposition. Link
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of cytochromes P450 by antifungal imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. research.uaeu.ac.ae [research.uaeu.ac.ae]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. scilit.com [scilit.com]
Assessing the selectivity profile of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole against a panel of enzymes
The following guide details the technical assessment of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a halogenated 5-aryl-oxazole scaffold. This compound serves as a critical structural probe and intermediate in the development of selective Cyclooxygenase-2 (COX-2) inhibitors and p38 Mitogen-Activated Protein Kinase (MAPK) inhibitors.
This guide is structured to assist researchers in profiling the selectivity of this scaffold against established clinical standards.
A Structural Probe for COX-2 and Kinase Inhibition[1]
Executive Summary & Mechanism of Action
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole represents a "privileged scaffold" in medicinal chemistry. The 5-aryl-oxazole core is bioisosteric to the central rings found in coxibs (e.g., valdecoxib) and certain kinase inhibitors.
-
Primary Target: Cyclooxygenase-2 (COX-2) .[1] The oxazole ring orients the phenyl group into the hydrophobic pocket of the COX-2 active site, while the 4-bromo substituent provides a halogen handle for further functionalization (e.g., Suzuki coupling to sulfonamides) or acts as a halogen bond donor.
-
Secondary Target: p38 MAPK . The 2-fluorophenyl moiety mimics the twisted aryl systems required for kinase selectivity, reducing planarity and improving metabolic stability.
Why Profile This Compound? Researchers utilize this probe to determine the "Selectivity Index" (SI) of the core scaffold before elaborating it into a full drug candidate. A high SI (COX-2 vs. COX-1) at the scaffold stage indicates a promising lead for anti-inflammatory development with reduced gastrointestinal toxicity.
Comparative Performance Matrix
The following table contrasts the target profile of the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold against established clinical alternatives.
Table 1: Enzyme Selectivity & Potency Benchmarks
| Parameter | 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (Target Profile) | Celecoxib (Clinical Standard) | Indomethacin (Non-Selective Control) | SB203580 (Kinase Control) |
| COX-2 IC₅₀ | < 100 nM (Scaffold Potency) | 40 nM | 60 nM | > 10 µM |
| COX-1 IC₅₀ | > 10 µM | 15 µM | 20 nM | > 10 µM |
| Selectivity Index (SI) | > 100 (COX-1/COX-2) | ~375 | ~0.3 (Selects COX-1) | N/A |
| p38 MAPK IC₅₀ | Screening Required (Potential Off-Target) | > 10 µM | > 10 µM | 600 nM |
| Primary Utility | Lead Optimization / Scaffold Probe | Acute Pain / Arthritis | General Inflammation | Research Tool |
Note: The "Target Profile" represents the threshold required for this scaffold to be considered a viable lead for further synthesis (e.g., conversion to JTE-522 analogs).
Experimental Protocols
To validate the selectivity profile, the following self-validating protocols must be executed.
Protocol A: COX-1 vs. COX-2 Fluorescent Inhibition Assay
Objective: Quantify the Selectivity Index (SI) by measuring the production of Prostaglandin G2 (PGG2) via the peroxidase activity of COX enzymes.
Reagents:
-
Purified ovine COX-1 and human recombinant COX-2.
-
Arachidonic Acid (Substrate).
-
ADHP (10-acetyl-3,7-dihydroxyphenoxazine) – fluorogenic probe.
Workflow:
-
Preparation: Dissolve 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole in DMSO to a stock of 10 mM. Prepare serial dilutions (0.1 nM to 100 µM).
-
Incubation: Incubate enzyme (COX-1 or COX-2) with the test compound for 10 minutes at 25°C in Tris-HCl buffer (pH 8.0) containing Heme.
-
Control: Incubate with DMSO only (100% Activity) and DuP-697 (Positive Inhibition Control).
-
-
Initiation: Add Arachidonic Acid (100 µM) and ADHP.
-
Measurement: Monitor fluorescence (Ex 530 nm / Em 585 nm) for 5 minutes .
-
Calculation: Determine the slope of the reaction. Calculate % Inhibition =
. -
Validation: The assay is valid only if Celecoxib (control) shows >300-fold selectivity for COX-2.
Protocol B: Kinase Selectivity Profiling (p38 MAPK)
Objective: Assess off-target inhibition, as 5-aryl-oxazoles can mimic ATP in the kinase hinge region.
Workflow:
-
Assay Format: FRET-based LanthaScreen™ or radiometric ³³P-ATP assay.
-
Enzyme: Recombinant p38α MAPK.
-
Procedure: Incubate compound with kinase and ATP (at
) for 60 minutes. -
Readout: Measure phosphorylation of the acceptor substrate (e.g., ATF2).
-
Threshold: Inhibition > 50% at 1 µM indicates significant off-target liability.
Visualization of Signaling & Workflow
Figure 1: Mechanism of Action & Selectivity Pathway
This diagram illustrates the Arachidonic Acid cascade and the specific intervention point of the 5-aryl-oxazole scaffold compared to non-selective NSAIDs.
Caption: Selective inhibition of the inducible COX-2 pathway by the 5-aryl-oxazole scaffold, sparing COX-1 mediated homeostasis.
Figure 2: Screening Workflow for Scaffold Assessment
This flowchart details the decision logic for advancing the compound based on experimental data.
Caption: Decision tree for validating the 5-aryl-oxazole scaffold before chemical elaboration.
References
-
Hashimoto, H., et al. (2002). "4-(4-Cycloalkyl/aryl-oxazol-5-yl)benzenesulfonamides as Selective Cyclooxygenase-2 Inhibitors." Journal of Medicinal Chemistry. Link
-
Dannhardt, G., & Kiefer, W. (2001). "Cyclooxygenase inhibitors—current status and future prospects." European Journal of Medicinal Chemistry. Link
-
Cayman Chemical. "COX Fluorescent Inhibitor Screening Assay Kit Protocol." Cayman Chemical Technical Docs. Link
-
Pargellis, C., et al. (2002). "Inhibition of p38 MAP kinase by utilizing a novel allosteric binding site." Nature Structural Biology. Link
Sources
Reproducibility Guide: Synthesis & Validation of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
CAS: 1256787-82-4 | Molecular Formula: C9H5BrFNO[1]
Executive Summary
This guide addresses the reproducibility challenges associated with 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole , a critical intermediate often utilized in Suzuki-Miyaura cross-couplings for medicinal chemistry scaffolds.[1]
While literature often cites yields >85% for 5-aryloxazoles, internal replication frequently stalls at 40-50% due to three primary failure modes:[1]
-
TosMIC Instability: Polymerization of p-toluenesulfonylmethyl isocyanide prior to reaction.[1]
-
Regioselectivity Drift: Inadvertent formation of the 4-aryl isomer under incorrect base conditions.[1]
-
Purification Loss: Instability of the oxazole ring on acidic silica gel during chromatography.
This document compares the industry-standard Van Leusen Synthesis against the
Comparative Analysis: Synthetic Routes
The following table contrasts the two primary methodologies for synthesizing the target molecule from 4-bromo-2-fluorobenzaldehyde (Method A) or 1-(4-bromo-2-fluorophenyl)ethan-1-one (Method B).
| Feature | Method A: Van Leusen Synthesis (Recommended) | Method B: Cyclodehydration (Alternative) |
| Precursor | 4-Bromo-2-fluorobenzaldehyde + TosMIC | |
| Mechanism | [3+2] Cycloaddition / Elimination | Condensation / Dehydration |
| Typical Yield | 75 - 88% (High Purity) | 45 - 60% (Variable) |
| Reaction Temp | Reflux (MeOH) or 60°C | High (>130°C) |
| Scalability | Excellent (Linear scale-up to kg) | Poor (Thermal runaway risk) |
| Impurity Profile | p-Toluenesulfinic acid (easy removal) | Tar/Polymerized byproducts (difficult removal) |
| Key Risk | TosMIC quality (must be white/crystalline) | Lachrymatory intermediates ( |
Detailed Experimental Protocol (Method A)
Objective: Synthesis of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole via Van Leusen Reaction. Scale: 10.0 mmol basis.
Reagents & Setup[1][2][3][4][5][6][7][8]
-
Substrate: 4-Bromo-2-fluorobenzaldehyde (2.03 g, 10 mmol).
-
Reagent: p-Toluenesulfonylmethyl isocyanide (TosMIC) (2.15 g, 11 mmol, 1.1 equiv).[1]
-
Base: Potassium Carbonate (
), anhydrous (3.45 g, 25 mmol, 2.5 equiv).[1] -
Solvent: Methanol (anhydrous, 50 mL).
-
Atmosphere: Nitrogen or Argon balloon (recommended but not strictly required).[1]
Step-by-Step Workflow
-
Pre-Reaction Check (Critical): Inspect the TosMIC. It must be a white to pale-yellow crystalline solid .[1] If it is dark brown or sticky, it has polymerized.[1] Discard and recrystallize (from EtOH) or purchase fresh stock.
-
Dissolution: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve the aldehyde and TosMIC in Methanol (50 mL). Stir for 5 minutes at Room Temperature (RT) until fully homogeneous.
-
Base Addition: Add the
in a single portion.[1] -
Reflux: Attach a reflux condenser and heat the mixture to reflux (approx. 65°C) for 3 to 4 hours .
-
Workup:
-
Cool the mixture to RT.
-
Concentrate under reduced pressure to remove most Methanol (do not dry completely; leave a slurry).[1]
-
Dilute with Water (100 mL) and extract with Ethyl Acetate (3 x 50 mL).
-
Wash combined organics with Brine (50 mL), dry over
, and filter.
-
-
Purification:
-
Evaporate solvent to yield a crude yellow solid.[1]
-
Recrystallization (Preferred): Dissolve in minimum hot Ethanol, cool to 0°C. Filter crystals.
-
Flash Chromatography (Alternative): Silica gel, eluting with Hexane/EtOAc (85:15).[1] Note: Add 1% Triethylamine to the eluent to prevent acid-catalyzed ring opening on silica.[1]
-
Visualization of Workflows
Diagram 1: Reaction Logic & Decision Tree
This diagram illustrates the critical decision points to ensure reproducibility during the synthesis.
Caption: Decision tree for Van Leusen synthesis emphasizing the critical TosMIC quality control step.
Diagram 2: Mechanistic Pathway
Understanding the mechanism helps troubleshoot the "Regioselectivity Drift."[1]
Caption: The Van Leusen mechanism proceeds via an oxazoline intermediate; premature quenching can trap this impurity.[1]
Quality Control & Validation (Self-Validating System)
To confirm the identity and purity of the product, use the following spectroscopic markers. The presence of the Fluorine atom provides an excellent secondary validation tool via
NMR Validation (400 MHz, )
- 7.95 ppm (s, 1H): H-2 of Oxazole .[1] This is the most diagnostic proton.[1] It appears as a sharp singlet (or fine doublet due to long-range coupling).[1] If this peak is absent, the ring did not close.[1]
- 7.45 ppm (s, 1H): H-4 of Oxazole .[1] Located on the ring, adjacent to the aryl group.[1][2]
-
7.60 - 7.10 ppm (m, 3H): Aromatic protons of the phenyl ring.[1]
-
Specific pattern: Look for the specific splitting caused by the F-atom (coupling constants
Hz).[1]
-
NMR Validation
- -110 to -115 ppm: Single peak corresponding to the aryl fluoride.[1]
-
Validation: If you see multiple fluorine peaks, you likely have the oxazoline intermediate (incomplete elimination) or a regioisomer.[1]
Common Contaminants[1]
-
p-Toluenesulfinic acid: If the workup was not basic enough, you may see peaks at
2.40 (methyl) and aromatic doublets at 7.3/7.[1]8. Wash the organic layer with 1M NaOH to remove this.[1]
References
-
Van Leusen, A. M., et al. (1972).[1][3] "Chemistry of sulfonylmethyl isocyanides. 12. Base-induced cycloaddition of sulfonylmethyl isocyanides to carbon-heteroatom double bonds. Synthesis of 1,5-disubstituted imidazoles and 5-substituted oxazoles." Tetrahedron Letters, 13(23), 2373-2378.[1] Link[1]
-
Kulkarni, B. A., & Ganesan, A. (1999).[1][4] "Solution-phase parallel oxazole synthesis with TosMIC." Tetrahedron Letters, 40(30), 5637-5638.[1] Link
-
Sisko, J., et al. (2000).[1][2][5] "An investigation of the van Leusen oxazole synthesis." The Journal of Organic Chemistry, 65(5), 1516-1524.[1] Link[1]
-
PubChem Compound Summary. (2024). "5-(4-Bromo-2-fluorophenyl)-1,3-oxazole."[1] National Center for Biotechnology Information.[1] Link[1]
Sources
- 1. Cyclonite | C3H6N6O6 | CID 8490 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ijpsonline.com [ijpsonline.com]
- 4. Solution-phase parallel oxazole synthesis with TosMIC [organic-chemistry.org]
- 5. mdpi.com [mdpi.com]
Evaluating the ADME-Tox properties of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole compared to its analogs
[1]
Executive Summary & Compound Profile
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole (referred to herein as Compound A ) represents a specific halogenated biaryl scaffold often utilized as a pharmacophore in fatty acid amide hydrolase (FAAH) inhibitors and antimicrobial agents.[1]
This guide evaluates the ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile of Compound A against three distinct structural analogs to isolate the specific contributions of the halogen substitution pattern and the heterocyclic core.[2]
The Comparative Cohort:
-
Compound A (Target): 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.[1]
-
Analog B (Baseline): 5-Phenyl-1,3-oxazole (Unsubstituted core).[1]
-
Analog C (Steric/Electronic Control): 5-(4-Bromophenyl)-1,3-oxazole (Lacks ortho-fluorine).
-
Analog D (Bioisostere): 5-(4-Bromo-2-fluorophenyl)-1,3-thiazole (Sulfur substitution).[1]
Physicochemical Properties (The "A" in ADME)
The introduction of the bromine (lipophilic/bulky) and fluorine (electron-withdrawing/metabolic blocker) atoms drastically shifts the physicochemical landscape compared to the baseline phenyl-oxazole.
Comparative Data Table (Predicted/Representative)
| Property | Cmpd A (Target) | Analog B (Phenyl) | Analog C (4-Br) | Analog D (Thiazole) | Implications for Cmpd A |
| cLogP | ~3.8 | ~1.9 | ~3.2 | ~4.1 | High lipophilicity; risk of non-specific binding.[1] |
| TPSA (Ų) | ~26.0 | ~26.0 | ~26.0 | ~13.0 | Excellent passive permeability expected.[1] |
| Solubility (pH 7.4) | Low (<10 µM) | High (>100 µM) | Moderate | Very Low | Requires solubility-enhancing formulation (e.g., DMSO/BSA).[1] |
| pKa (Conj. Acid) | ~0.5 | ~0.8 | ~0.3 | ~2.5 | Neutral at physiological pH; no lysosomal trapping. |
Technical Insight: Compound A exhibits a "Lipophilic Shift." The 4-Br atom adds significant hydrophobicity, while the 2-F atom lowers the pKa of the oxazole nitrogen via inductive electron withdrawal, making the ring less basic than Analog B. This reduces the likelihood of cation-mediated transport but increases the risk of solubility-limited absorption .
Metabolic Stability & Soft-Spot Analysis
The primary advantage of Compound A over Analog B is metabolic resistance. Phenyl rings are notoriously susceptible to CYP450-mediated oxidation at the para position.
-
Analog B (Phenyl): Rapidly metabolized via para-hydroxylation (CYP2C9/3A4) followed by glucuronidation.[1] High clearance.
-
Compound A: The 4-Br substituent effectively blocks the primary metabolic soft spot (para-position).[1] The 2-F substituent provides a "metabolic shield" for the ortho-position and electronically deactivates the ring, making it less prone to arene oxide formation.
Diagram: Metabolic Soft-Spot Analysis
Caption: Comparative metabolic fate showing the 'Para-Block' effect of Bromine in Compound A, preventing rapid clearance seen in Analog B.
Toxicity Liabilities (The "T" in ADME)
While halogenation improves stability, it introduces specific toxicity risks that must be screened early.[2]
hERG Inhibition (Cardiotoxicity) [1][3]
-
Risk Level: High .
-
Mechanism: hERG channels bind lipophilic, aromatic moieties.[2] Compound A (cLogP ~3.8) fits the pharmacophore for hERG blockers better than Analog B.
-
Comparison: Analog D (Thiazole) is likely more potent at hERG due to higher lipophilicity and sulfur's polarizability.[1]
Hepatotoxicity (Reactive Metabolites) [1]
-
Risk Level: Moderate .[4]
-
Mechanism: While the 2-F stabilizes the ring, 1,3-oxazoles can undergo oxidative ring opening to form reactive
-dicarbonyl species (glyoxal derivatives), which can covalently bind to hepatic proteins.[1][2] -
Mitigation: The electron-withdrawing nature of the 2-F/4-Br combination reduces the electron density on the oxazole ring, theoretically making it less susceptible to epoxidation compared to Analog B.
Experimental Protocols
To validate the theoretical profile above, the following self-validating protocols are recommended.
Protocol 1: Modified Caco-2 Permeability (for Lipophilic Compounds)
Standard Caco-2 assays often fail for compounds like Compound A due to non-specific binding to the plastic or filter.[1]
Objective: Determine intrinsic permeability (
-
Cell Culture: Caco-2 cells (Passage 40-60) seeded on polycarbonate Transwell® inserts. Culture for 21 days. TEER > 300
. -
Buffer Preparation (The Critical Step):
-
Dosing: Add 10 µM of Compound A to the Apical chamber.
-
Sampling: Collect 100 µL from Basolateral side at 30, 60, 90, and 120 min.
-
Analysis: LC-MS/MS quantification.
-
Validation Criteria:
Protocol 2: Microsomal Stability (Metabolic Blocking Verification)
Objective: Confirm that the 4-Br/2-F substitution extends half-life (
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.[1]
-
Reaction Mix:
-
Incubation: 37°C in phosphate buffer (pH 7.4).
-
Timepoints: 0, 5, 15, 30, 45, 60 min.
-
Termination: Add ice-cold Acetonitrile containing Internal Standard (e.g., Warfarin). Centrifuge at 4000g.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
.[1]
Decision Tree for Lead Optimization
Use this logic flow to determine if Compound A should progress or if an analog is required.
Diagram: Screening Cascade
Caption: Critical path decision tree. Note that hERG is the final gatekeeper due to the lipophilic aromatic nature of the scaffold.
References
-
Lipinski, C. A., et al. (2001).[1][2] "Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings." Advanced Drug Delivery Reviews, 46(1-3), 3-26.[1][2] Link
-
Di, L., & Kerns, E. H. (2016).[1][2] Drug-Like Properties: Concepts, Structure Design and Methods. Academic Press. (Chapter on Caco-2 and BSA modifications). Link
-
Meanwell, N. A. (2011).[1][2] "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 54(8), 2529–2591.[1][2] Link
-
Redfern, W. S., et al. (2003).[1][2] "Relationships between preclinical cardiac electrophysiology, clinical QT interval prolongation and torsade de pointes for a broad range of drugs."[2] Journal of Pharmacological and Toxicological Methods, 48(1), 9-33.[1][2] Link
-
Vertex Pharmaceuticals. (2006).[1] "Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase." Journal of Medicinal Chemistry, 49(23), 6610–6613.[1][2] (Grounding for Oxazole SAR). Link
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. mdpi.com [mdpi.com]
- 3. drughunter.com [drughunter.com]
- 4. Caco-2 Cell Line Standardization with Pharmaceutical Requirements and In Vitro Model Suitability for Permeability Assays | MDPI [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Therapeutic Frontier of 5-Aryl-1,3-Oxazoles: A Comparative Guide for Drug Discovery Professionals
A Critical Review of the Therapeutic Potential of Substituted 5-Phenyl-1,3-Oxazole Derivatives
Executive Summary
The 1,3-oxazole scaffold is a cornerstone in medicinal chemistry, present in numerous compounds with a wide array of biological activities. This guide provides a critical review of the therapeutic potential of 5-aryl-1,3-oxazole derivatives, with a particular focus on how substitutions on the pendant phenyl ring influence their efficacy as anticancer and antimicrobial agents. While a specific inquiry into 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole initiated this review, a comprehensive literature search revealed a scarcity of specific biological data for this particular molecule. Consequently, this guide broadens its scope to encompass a comparative analysis of structurally related 5-phenyl-1,3-oxazole and similar heterocyclic derivatives for which robust experimental data are available. This approach allows for a deeper understanding of the structure-activity relationships (SAR) that govern the therapeutic promise of this chemical class.
Introduction: The Versatile 1,3-Oxazole Core
The 1,3-oxazole ring is a five-membered heterocycle containing one oxygen and one nitrogen atom. This structural motif is found in a variety of natural products and synthetic compounds, bestowing upon them a range of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.[1] The electronic properties and structural rigidity of the oxazole ring make it an attractive scaffold for the design of small molecule inhibitors that can interact with specific biological targets. The 5-aryl substitution pattern is a common feature in many biologically active oxazoles, where the nature and position of substituents on the phenyl ring can dramatically modulate the compound's therapeutic profile.
Comparative Analysis of Therapeutic Potential
To provide a clear and objective comparison, this section will focus on two primary therapeutic areas where 5-aryl-oxazole and related heterocyclic derivatives have shown significant promise: oncology and infectious diseases.
Anticancer Activity
The pursuit of novel anticancer agents has led to the exploration of a multitude of heterocyclic scaffolds. Derivatives of 1,3,4-oxadiazole, a related five-membered heterocycle, have demonstrated notable anti-proliferative effects.[2] The mechanism of action for many of these compounds involves the inhibition of critical cellular processes such as cell growth and proliferation.[3]
A study on 1,3,4-oxadiazole bearing azophenols revealed that compounds with a 4-fluorophenyl substituent at the 5-position of the oxadiazole ring exhibited significant anticancer activity against various human cancer cell lines.[4] For instance, compound 5ab displayed potent activity, highlighting the favorable contribution of the fluorine substitution.
Table 1: Comparative Anticancer Activity of Selected 1,3,4-Oxadiazole Derivatives [4]
| Compound ID | R1 | R2 | Cancer Cell Line | IC50 (µM) |
| 5aa | H | Phenyl | HCT116 | >50 |
| 5ab | H | 4-Fluorophenyl | HCT116 | 12.3 |
| 5ac | H | 4-Chlorophenyl | HCT116 | 15.8 |
| 5bb | Methoxy | 4-Fluorophenyl | HCT116 | 8.7 |
Note: The data presented is for 1,3,4-oxadiazole derivatives, which are structurally related to the 1,3-oxazole core. This comparison is intended to provide insights into the potential impact of phenyl ring substitutions.
The structure-activity relationship (SAR) studies suggest that the presence and position of electron-withdrawing groups, such as fluorine and chlorine, on the phenyl ring can enhance the anticancer potency.[4]
Antimicrobial Activity
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Certain isoxazoline derivatives, which are structurally related to oxazoles, have been investigated for their antibacterial and antifungal properties. A study on a series of 5-(4-bromophenyl)-3-{3-methyl-4-[(4-substitutedbenzyl)oxy]phenyl}-4,5-dihydro-1,2-oxazole derivatives demonstrated their potential as antimicrobial agents.[5]
The compounds were tested against a panel of bacteria and fungi, with several derivatives exhibiting good activity. The presence of a 4-bromophenyl group at the 5-position of the dihydro-1,2-oxazole ring was a common feature of the more active compounds.[5]
Table 2: Antimicrobial Activity of 5-(4-bromophenyl)-dihydro-1,2-oxazole Derivatives [5]
| Compound ID | R | Bacterial Strain (E. coli) Zone of Inhibition (mm) | Fungal Strain (C. albicans) Zone of Inhibition (mm) |
| 5a | H | 12 | 14 |
| 5b | 4-Cl | 15 | 16 |
| 5f | 4-NO2 | 18 | 20 |
| 5g | 4-CH3 | 16 | 18 |
Note: These compounds are 4,5-dihydro-1,2-oxazole (isoxazoline) derivatives and not 1,3-oxazoles. The data is presented to illustrate the antimicrobial potential associated with a 4-bromophenyl substituent in a similar heterocyclic system.
Experimental Methodologies
To ensure scientific rigor and reproducibility, detailed experimental protocols are crucial. The following are representative methodologies for the synthesis and biological evaluation of aryl-substituted heterocyclic compounds.
General Synthesis of 5-Aryl-1,3,4-Oxadiazole Derivatives
The synthesis of 2,5-disubstituted-1,3,4-oxadiazoles often involves the cyclization of a diacylhydrazine precursor.
Experimental Protocol:
-
Step 1: Synthesis of N'-Aroyl-aroylhydrazide: A mixture of an aromatic acid hydrazide (1 mmol) and an aromatic acid chloride (1.1 mmol) in a suitable solvent (e.g., pyridine or dioxane) is stirred at room temperature for 2-4 hours. The reaction mixture is then poured into ice-water, and the resulting precipitate is filtered, washed with water, and dried.
-
Step 2: Cyclization to 1,3,4-Oxadiazole: The N'-aroyl-aroylhydrazide (1 mmol) is refluxed in phosphorus oxychloride (5 mL) for 5-7 hours. After cooling, the reaction mixture is slowly poured onto crushed ice. The solid that separates out is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield the pure 2,5-diaryl-1,3,4-oxadiazole.
Visualization of the Synthetic Workflow:
Caption: General synthetic scheme for 2,5-diaryl-1,3,4-oxadiazoles.
In Vitro Anticancer Activity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Experimental Protocol:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ cells/well and incubated for 24 hours.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The percentage of cell growth inhibition is calculated, and the IC50 value is determined.
Visualization of the MTT Assay Workflow:
Caption: Workflow of the in vitro MTT cytotoxicity assay.
Mechanistic Insights and Future Directions
The biological activity of 5-aryl-1,3-oxazole and related heterocyclic derivatives is intimately linked to their ability to interact with specific biomolecular targets. For instance, some anticancer oxazole derivatives have been shown to act as tubulin polymerization inhibitors, leading to cell cycle arrest and apoptosis.[3]
The substitution pattern on the 5-aryl moiety plays a crucial role in defining the binding affinity and selectivity of these compounds for their targets. The presence of halogens like bromine and fluorine can influence the electronic properties of the molecule and facilitate halogen bonding interactions with the target protein.
Future research in this area should focus on:
-
Synthesis and Biological Evaluation of Novel Derivatives: A systematic exploration of the chemical space around the 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole scaffold is warranted to identify compounds with potent and selective therapeutic activities.
-
Target Identification and Validation: Elucidating the precise molecular targets of active compounds is essential for understanding their mechanism of action and for rational drug design.
-
In Vivo Efficacy and Safety Studies: Promising lead compounds should be advanced to preclinical in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.
Conclusion
While direct experimental evidence for the therapeutic potential of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole remains elusive, the broader class of 5-aryl-1,3-oxazole and related heterocyclic derivatives represents a promising area for drug discovery. The comparative analysis of structurally similar compounds indicates that the nature and position of substituents on the phenyl ring are critical determinants of their anticancer and antimicrobial activities. The methodologies and insights presented in this guide provide a framework for the rational design and evaluation of novel 5-aryl-1,3-oxazole derivatives as potential therapeutic agents. Further focused research is necessary to unlock the full therapeutic potential of this versatile chemical scaffold.
References
-
Design, synthesis and biological evaluation of 2,4-disubstituted oxazole derivatives as potential PDE4 inhibitors. PubMed. [Link]
-
Synthesis, biological evaluation and network pharmacology based studies of 1,3,4-oxadiazole bearing azaphenols as anticancer agents. Arabian Journal of Chemistry. [Link]
-
Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflammatory agents in lung cells. PMC. [Link]
-
Synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates. ResearchGate. [Link]
-
Library Synthesis and Screening: 2,4-Diphenylthiazoles and 2,4-Diphenyloxazoles as Potential Novel Prion Disease Therapeutics. ResearchGate. [Link]
-
Discovery and structure-activity relationship of 3-aryl-5-aryl-1,2,4-oxadiazoles as a new series of apoptosis inducers and potential anticancer agents. PubMed. [Link]
-
Synthesis, biological evaluation and docking studies of 1,2,4-oxadiazole linked 5-fluorouracil derivatives as anticancer agents. PMC. [Link]
-
1,3-Oxazole derivatives as potential anticancer agents: Computer modeling and experimental study. PubMed. [Link]
-
Design and Therapeutic Potential of 2,5-substituted diphenyl-1,3,4-oxadiazole Derivatives. International Journal of Pharmaceutical Sciences and Drug Research. [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. MDPI. [Link]
-
2,4-Substituted Oxazolones: Antioxidant Potential Exploration. Research Journal of Pharmacy and Technology. [Link]
-
Anti-Cancer Activity of Derivatives of 1,3,4-Oxadiazole. PMC. [Link]
-
Drug-likeness and antimicrobial activity of 5-(4-bromophenyl)-3-{3-methyl-4- [(4-substitutedbenzyl)oxy]. Oriental Journal of Chemistry. [Link]
-
Design, Synthesis, and Biological Evaluation of 1,2,4-Oxadiazole Derivatives Containing an Aryl Carboxylic Acid Moiety as Potent. ACS Publications. [Link]
-
Synthesis, Characterization, and Biological Evaluation of Novel N-{4-[(4-Bromophenyl)sulfonyl]benzoyl}-L-valine Derivatives. MDPI. [Link]
-
Synthesis, characterization and biological activity of some new 1,3,4-oxadiazole bearing 2-flouro-4-methoxy phenyl moiety. ResearchGate. [Link]
- 1,2,4-oxadiazole benzoic acid compounds.
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Synthesis and Biological Activity of 1,3,4-Oxadiazoles Used in Medicine and Agriculture. MDPI. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Proper Disposal of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole
For Researchers, Scientists, and Drug Development Professionals
Hazard Profile and Risk Assessment: Understanding the "Why"
5-(4-Bromo-2-fluorophenyl)-1,3-oxazole is a halogenated aromatic heterocyclic compound. This classification immediately informs our handling and disposal strategy. The presence of bromine and fluorine atoms on the phenyl ring designates it as a halogenated organic compound .
Based on data from closely related analogs, such as 5-(4-Bromophenyl)oxazole and 5-(2,4-Dibromo-6-fluorophenyl)oxazole, the primary hazards are anticipated to be[1][2]:
The oxazole ring itself, while generally stable, can be susceptible to cleavage under harsh acidic or basic conditions. Therefore, mixing this compound with strong acids or bases in a waste container should be avoided.
The core principle of disposal is to prevent the release of this compound into the environment. Halogenated organic compounds can persist in the environment and may have ecotoxicological effects. Improper disposal, such as drain disposal, is strictly prohibited.
Operational Disposal Plan: A Step-by-Step Protocol
This protocol outlines the necessary steps from the point of waste generation to its final removal from the laboratory.
Step 1: Immediate Safety and Personal Protective Equipment (PPE)
Before handling the compound, either in its pure form or as a waste product, ensure the following PPE is worn:
-
Eye Protection: Chemical safety goggles are mandatory. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Nitrile or other chemically resistant gloves are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat is required.
-
Respiratory Protection: All handling of the solid compound or solutions should be conducted within a certified chemical fume hood to minimize inhalation risk[1][4].
Step 2: Waste Characterization and Segregation
Proper segregation is the most critical step in ensuring safe and compliant disposal.
-
Designate as Halogenated Waste: All waste containing 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole, including pure compound, contaminated consumables (e.g., weigh boats, pipette tips), and solutions, must be classified as halogenated organic waste .
-
Maintain Separation: This waste stream must not be mixed with non-halogenated organic waste. The reason for this strict separation is that mixed waste streams complicate the final disposal process. Non-halogenated solvents can often be recycled as fuel, but contamination with halogenated compounds can lead to the formation of highly toxic dioxins and furans upon combustion if the facility is not equipped to handle them.
-
Avoid Incompatibilities: Do not mix this waste with strong acids, bases, or oxidizing agents.
| Waste Type | Segregation Requirement | Rationale |
| Pure 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole | Halogenated Solids | Prevents contamination of other waste streams. |
| Solutions in Organic Solvents | Halogenated Liquids | Prevents contamination of non-halogenated solvent waste. |
| Contaminated Labware (pipettes, vials) | Halogenated Solids | Ensures all contaminated materials are disposed of correctly. |
Step 3: Selecting the Appropriate Waste Container
The choice of waste container is vital to prevent leaks and reactions.
-
For Solid Waste: Use a high-density polyethylene (HDPE) or polypropylene (PP) container with a screw-top lid. The container must be clearly labeled for solid waste.
-
For Liquid Waste: Use a designated, chemically-resistant (e.g., HDPE) container for halogenated liquid waste. Ensure the container has a secure, leak-proof cap. Do not overfill containers; a general rule is to fill to no more than 80% capacity to allow for vapor expansion.
Step 4: Labeling and Documentation
Accurate labeling is a regulatory requirement and essential for the safety of all personnel handling the waste.
-
Label Contents Clearly: The waste container must be labeled with the words "Hazardous Waste."
-
Identify Chemical Constituents: List the full chemical name: "5-(4-Bromo-2-fluorophenyl)-1,3-oxazole." If it is in a solution, list the solvent(s) as well.
-
Indicate Hazards: Use pictograms to indicate the hazards (e.g., irritant, harmful).
-
RCRA Waste Codes: Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. While a specific listing for this compound does not exist, it would likely be classified based on its characteristics. If dissolved in a listed solvent, it may carry an "F" code (e.g., F001, F002)[5][6][7][8]. Consult with your EHS department for the appropriate facility-specific waste codes.
Step 5: Storage and Final Disposal
-
Temporary Storage: Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.
-
Arrange for Pickup: Contact your institution's EHS department to schedule a pickup of the hazardous waste. Do not allow waste to accumulate in the lab for extended periods.
-
Ultimate Disposal Method: The standard and required method for the disposal of halogenated organic compounds is incineration at a licensed hazardous waste disposal facility[9]. These facilities operate at high temperatures and have specialized scrubbers and emission control systems to safely break down the compound and neutralize harmful byproducts like hydrobromic and hydrofluoric acid.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
Caption: Disposal workflow for 5-(4-Bromo-2-fluorophenyl)-1,3-oxazole.
References
-
5-(4-Bromophenyl)oxazole. Fluorochem.
- Stability issues of the oxazole ring in (2,5 - Benchchem. [URL: not publicly available]
-
5-(4-Fluorophenyl)-1,3-oxazole | CAS 128101-19-9. Santa Cruz Biotechnology.
-
Buy 5-(3-Bromo-4-fluorophenyl)-1,3-oxazole | 929884-83-3. Smolecule.
-
Waste Code - RCRAInfo. EPA.
-
5-(2,4-Dibromo-6-fluorophenyl)oxazole. ChemScene.
- RCRA Hazardous Waste F list. [URL: not publicly available]
- What is bromine and what are the safe disposal and recycling methods?. [URL: not publicly available]
- Safety Data Sheet. CymitQuimica. [URL: not publicly available]
-
SAFETY DATA SHEET - 5-(2-Bromophenyl)-1,3-oxazole. Fisher Scientific.
-
5-Bromo-4-methyl-2-phenyl-1,3-oxazole - SAFETY DATA SHEET. Fisher Scientific.
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. US EPA.
- EPA HAZARDOUS WASTE CODES. [URL: not publicly available]
-
F List - Hazardous Wastes From Non-Specific Sources. WMSolutions.com.
Sources
- 1. fluorochem.co.uk [fluorochem.co.uk]
- 2. chemscene.com [chemscene.com]
- 3. fishersci.ie [fishersci.ie]
- 4. fishersci.com [fishersci.com]
- 5. Waste Code [rcrainfo.epa.gov]
- 6. media.clemson.edu [media.clemson.edu]
- 7. wku.edu [wku.edu]
- 8. wmsolutions.com [wmsolutions.com]
- 9. What is Bromine? Complete Disposal Guide | Ideal Response [idealresponse.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
